molecular formula C9H14O4 B185273 trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester CAS No. 1011-85-4

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Cat. No.: B185273
CAS No.: 1011-85-4
M. Wt: 186.2 g/mol
InChI Key: ZQJNPHCQABYENK-UHFFFAOYSA-N
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Description

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167365. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNPHCQABYENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00905945, DTXSID401224382
Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-85-4, 15177-67-0, 32529-79-6
Record name 1011-85-4
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Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
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Record name 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans
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Record name Monomethyl trans-1,4-Cyclohexanedicarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester (CAS 15177-67-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and experimental protocols related to trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a key chemical intermediate. The information is presented to support research, development, and application in various scientific fields.

Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring with a carboxylic acid and a methyl ester group in a trans configuration at the 1 and 4 positions.[1] This stereochemistry influences its physical properties and reactivity.[1] The compound is typically a white to off-white solid, appearing as a powder or crystalline substance.[1][2] It exhibits moderate solubility in organic solvents and is expected to have limited solubility in water due to its hydrophobic cyclohexane core.[1]

Table 1: Core Physicochemical Data

PropertyValueSource(s)
CAS Number 15177-67-0[2][3][4][5]
Molecular Formula C₉H₁₄O₄[1][3][5]
Molecular Weight 186.21 g/mol [2][5]
Physical Form White to almost white powder or crystal; also reported as a liquid.[1]
Melting Point 124-128 °C[2]
Purity Typically >95% to >97% (by GC)[5]
Storage Temperature Room Temperature[3]

Synthesis and Experimental Protocols

The primary application of this compound is as a building block in organic synthesis and polymer chemistry.[1] A common synthetic route involves the selective mono-hydrolysis of the corresponding dimethyl ester.

Synthesis from Dimethyl 1,4-cyclohexanedicarboxylate

A detailed, multi-step protocol for the synthesis of this compound is outlined below.[4][6] This process starts with the isomerization of a mixture of cis and trans dimethyl 1,4-cyclohexanedicarboxylate, followed by a controlled monoester hydrolysis and subsequent acidification.[4][6]

Experimental Protocol:

  • Isomerization:

    • Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (with a trans/cis isomer ratio of approximately 3/7 to 5/5) in 200 g of methanol at 40°C.[4][6]

    • Add 15 g of pyridine to the solution to act as a catalyst.[4][6]

    • Maintain the reaction at this temperature for 2 hours to yield a methanolic solution of dimethyl 1,4-cyclohexanedicarboxylate with an enhanced trans/cis isomer ratio of approximately 9/1.[4][6]

  • Monoester Hydrolysis:

    • Cool the resulting methanolic solution to room temperature.[4][6]

    • Add 150 g of potassium hydroxide to the solution.[4][6]

    • Stir the reaction mixture at 20°C for 3 hours to facilitate the selective hydrolysis of one ester group, forming the water-soluble potassium salt of this compound.[4][6]

  • Acidification and Product Isolation:

    • To the reaction mixture, add 200 g of water and 100 g of toluene.[4][6]

    • Perform an extraction to remove the organic phase.[4][6]

    • Adjust the aqueous phase to a pH of 1-2 using concentrated hydrochloric acid.[4][6]

    • Cool the acidified aqueous mixture to 0°C to precipitate the product.[4][6]

    • Collect the white solid powder via filtration.[4][6]

    • Dry the product under reduced pressure at 50°C.[4][6]

    • This protocol has been reported to yield approximately 66.4 g (71.32% yield) of this compound with a purity of 98.9% as determined by gas chromatography.[4]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_isomerization Step 1: Isomerization cluster_hydrolysis Step 2: Monoester Hydrolysis cluster_isolation Step 3: Acidification & Isolation start Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) reagents1 Methanol, Pyridine (catalyst) start->reagents1 conditions1 40°C, 2 hours reagents1->conditions1 product1 Dimethyl 1,4-cyclohexanedicarboxylate (trans-enriched) conditions1->product1 reagents2 Potassium Hydroxide product1->reagents2 conditions2 20°C, 3 hours reagents2->conditions2 product2 Potassium salt of the monomethyl ester conditions2->product2 reagents3 Water, Toluene, HCl product2->reagents3 conditions3 Extraction, Acidification to pH 1-2, 0°C reagents3->conditions3 final_product This compound (Solid) conditions3->final_product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Data

While specific spectra are not provided in this guide, spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR, are available through chemical databases such as ChemicalBook.[7] This data is crucial for confirming the structure and purity of the synthesized compound.

Biological Activity and Drug Development Applications

Currently, there is a lack of specific studies detailing the biological activity or direct applications in drug development of this compound. Research on related compounds, such as derivatives of cyclohexanecarboxylic acid, has explored a range of biological activities, including antinociceptive and anti-inflammatory effects.[8] Additionally, other dicarboxylic acid monoesters have been investigated for their cytotoxic activities.[9] However, these findings are not directly attributable to the title compound. Its primary role remains that of a versatile chemical intermediate.

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: Hazard Identification and Precautionary Statements

CategoryInformationSource(s)
Signal Word Warning[3][10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling and Storage Recommendations:

  • Handling: Use in a well-ventilated area and avoid breathing dust, vapor, mist, or gas.[11] Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed and store in a cool, dark place away from incompatible materials such as oxidizing agents.

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[10][12]

This technical guide serves as a foundational resource for professionals working with this compound. For further details, consulting the referenced sources is recommended.

References

Physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Monomethyl trans-1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information on this compound.

Chemical Identity

IdentifierValue
IUPAC Name (1s,4s)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid
Synonyms trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, Methyl hydrogen trans-1,4-cyclohexanedicarboxylate
CAS Number 16743-52-9
Molecular Formula C₉H₁₄O₄[1][2]
Molecular Weight 186.21 g/mol [1][2]
Chemical Structure A cyclohexane ring with a carboxylic acid group and a methyl ester group in a trans configuration at positions 1 and 4.

Physicochemical Properties

A summary of the key physical and chemical properties of monomethyl trans-1,4-cyclohexanedicarboxylate is presented below.

PropertyValueSource
Appearance White to almost white powder or crystal[3]
Melting Point 124-128 °C[4]
Boiling Point 303.15 °C at 760 mmHg (Predicted)[4]
Density 1.19 g/cm³ (Predicted)[4]
Solubility Moderate solubility in organic solvents; Limited solubility in water.[3]-
pKa 4.66 ± 0.10 (Predicted)[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of monomethyl trans-1,4-cyclohexanedicarboxylate.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is a key analytical tool for confirming the structure of the molecule. A reference to the ¹H NMR spectrum is available.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretches of the carboxylic acid and the ester, and the O-H stretch of the carboxylic acid.

Synthesis

Monomethyl trans-1,4-cyclohexanedicarboxylate is typically synthesized from dimethyl trans-1,4-cyclohexanedicarboxylate through a selective mono-hydrolysis reaction. The overall synthesis workflow is depicted below.

Synthesis_Workflow Synthesis of Monomethyl trans-1,4-cyclohexanedicarboxylate A Dimethyl cis/trans-1,4-cyclohexanedicarboxylate B Isomerization A->B Pyridine, Methanol, 40°C, 2h C Dimethyl trans-1,4-cyclohexanedicarboxylate B->C D Mono-hydrolysis C->D Potassium Hydroxide, Methanol, 20°C, 3h E Monomethyl trans-1,4-cyclohexanedicarboxylate Potassium Salt D->E F Acidification E->F Concentrated HCl to pH 1-2 G Monomethyl trans-1,4-cyclohexanedicarboxylate F->G

Synthesis Workflow Diagram

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility.

Synthesis of Monomethyl trans-1,4-cyclohexanedicarboxylate

This protocol describes the synthesis from a mixture of cis and trans isomers of dimethyl 1,4-cyclohexanedicarboxylate.

  • Isomerization: A mixture of dimethyl 1,4-cyclohexanedicarboxylate with a low trans/cis isomer ratio is dissolved in methanol at 40°C. Pyridine is added as a catalyst, and the reaction mixture is stirred for 2 hours to obtain a solution with a high trans/cis isomer ratio (e.g., 9/1).[7][8]

  • Mono-hydrolysis: The resulting methanol solution of dimethyl trans-1,4-cyclohexanedicarboxylate is cooled to room temperature. A solution of potassium hydroxide in methanol is added, and the reaction is stirred at 20°C for 3 hours to selectively hydrolyze one of the ester groups.[7][8]

  • Work-up and Acidification: Water and an organic solvent like toluene are added to the reaction mixture to extract any remaining unreacted diester. The aqueous layer, containing the potassium salt of the monoester, is separated.[7][8] The aqueous phase is then cooled to 0-5°C and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.[7][8]

  • Purification: The precipitated white solid is collected by filtration, washed with cold water, and dried under reduced pressure to yield pure monomethyl trans-1,4-cyclohexanedicarboxylate.[7][8]

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

  • Sample Preparation: A small amount of the dried, crystalline monomethyl trans-1,4-cyclohexanedicarboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • To a small test tube, add a pre-weighed amount of monomethyl trans-1,4-cyclohexanedicarboxylate (e.g., 10 mg).

    • Add a measured volume of the selected solvent (e.g., 1 mL) at a controlled temperature (e.g., 25 °C).

    • The mixture is agitated vigorously for a set period.

    • Visual observation is used to determine if the solid has completely dissolved.

  • Classification: The solubility can be classified based on the amount of solvent required to dissolve a given amount of solute (e.g., according to USP or other standard classifications).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

  • Sample Preparation: A standard solution of monomethyl trans-1,4-cyclohexanedicarboxylate is prepared in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.

Logical Relationships in Chemical Reactions

The primary chemical transformations involving monomethyl trans-1,4-cyclohexanedicarboxylate revolve around its two functional groups: the carboxylic acid and the methyl ester.

Chemical_Reactions Key Chemical Reactions of Monomethyl trans-1,4-cyclohexanedicarboxylate A Monomethyl trans-1,4-cyclohexanedicarboxylate B Esterification / Amidation A->B Alcohol/Amine, Acid catalyst D Deprotonation A->D Base F Hydrolysis A->F Acid/Base catalyst, H2O H Reduction A->H Reducing Agent (e.g., LiAlH4) C Diester / Amide-Ester B->C E Carboxylate Salt D->E G trans-1,4-Cyclohexanedicarboxylic Acid F->G I Diol / Amino-alcohol H->I

Reaction Pathways Diagram

This diagram illustrates that the carboxylic acid moiety can undergo esterification or amidation to form diesters or amide-esters, respectively. It can also be deprotonated by a base to form a carboxylate salt. The methyl ester group can be hydrolyzed back to the dicarboxylic acid under acidic or basic conditions. Furthermore, both the carboxylic acid and the ester can be reduced to the corresponding diol or amino-alcohol.

This technical guide provides foundational information for the handling, characterization, and application of monomethyl trans-1,4-cyclohexanedicarboxylate in a research and development setting. For further details, consulting the primary literature is recommended.

References

An In-Depth Technical Guide on trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid, a key bifunctional molecule in organic synthesis and pharmaceutical development. The document details its chemical structure, stereochemistry, and physical properties. It includes a summary of spectroscopic data, detailed experimental protocols for its synthesis and characterization, and explores its application as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Structure and Stereochemistry

trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS No: 15177-67-0) is a derivative of cyclohexane-1,4-dicarboxylic acid. Its structure consists of a cyclohexane ring substituted with a carboxylic acid group and a methoxycarbonyl (methyl ester) group at positions 1 and 4, respectively. The trans stereochemistry indicates that these two functional groups are on opposite sides of the cyclohexane ring's plane. This specific spatial arrangement is crucial for its utility as a rigid and well-defined linker in the construction of more complex molecules.

The cyclohexane ring typically exists in a chair conformation to minimize steric strain. In the trans isomer, both the carboxylic acid and the methoxycarbonyl groups can occupy equatorial positions, leading to a thermodynamically stable conformation. This conformational rigidity is a desirable characteristic in drug design, as it provides a predictable spatial orientation for the attached molecular fragments.

Physicochemical and Spectroscopic Data

The compound is typically a white to off-white or pale-yellow solid, indicating a stable crystalline structure under ambient conditions.[1] It is a valuable building block in organic synthesis due to its bifunctional nature, allowing for a variety of chemical transformations at either the carboxylic acid or the ester group.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 15177-67-0
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.21 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 126.0 - 130.0 °C
Purity (by NMR) ≥98.0%[2]
Table 2: Spectroscopic Data (Predicted and Representative)
Spectroscopic TechniqueCharacteristic Peaks
¹H NMR Expected signals for methoxy protons (singlet, ~3.7 ppm), axial and equatorial protons of the cyclohexane ring (multiplets, ~1.4-2.5 ppm), and the acidic proton of the carboxylic acid (broad singlet, variable).
¹³C NMR Expected signals for the carbonyl carbons of the ester and carboxylic acid (~175-180 ppm), the methoxy carbon (~52 ppm), and the methylene carbons of the cyclohexane ring (~28-42 ppm).
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch from the carboxylic acid (~1700 cm⁻¹), C=O stretch from the ester (~1730 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹).

Experimental Protocols

Synthesis of trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid

A common method for the synthesis of the trans isomer involves the selective hydrolysis of the corresponding diester, often preceded by isomerization to enrich the trans form.[3][4]

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)

  • Methanol

  • Pyridine

  • Potassium hydroxide

  • Toluene

  • Concentrated hydrochloric acid

  • Ether

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Isomerization: A solution of dimethyl 1,4-cyclohexanedicarboxylate (e.g., 0.5 mol) in methanol (200 g) is heated to 40°C. Pyridine (15 g) is added as a catalyst, and the reaction is stirred for 2 hours to favor the formation of the trans isomer.[4]

  • Monoester Hydrolysis: The reaction mixture is cooled to room temperature, and a solution of potassium hydroxide (e.g., 150 g) in methanol is added.[4] The mixture is stirred at 20°C for 3 hours to selectively hydrolyze one of the ester groups.[4]

  • Work-up and Extraction: Water (200 g) and toluene (100 g) are added to the reaction mixture. The layers are separated, and the organic layer containing the unreacted diester is removed.[4]

  • Acidification and Isolation: The aqueous layer is cooled to 0-5°C and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.[4]

  • Purification: The crude solid is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethyl acetate to yield pure trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid.[3]

Characterization Workflow

A standard workflow for the characterization of the synthesized trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid is outlined below.

G Figure 1. Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Physical Analysis cluster_verification Structure & Purity Verification Synthesis Synthesis of Compound Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Structure Structure Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment MP->Purity

Caption: Characterization workflow for the synthesized compound.

Applications in Drug Development

trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid is a valuable building block in pharmaceutical research, primarily utilized as a linker molecule.[5][6] Its rigid cyclohexane core provides a defined spatial separation between two points of attachment, which is a critical aspect in the design of bifunctional molecules like PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] The linker's length, rigidity, and chemical nature are crucial for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

The bifunctional nature of trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid allows for sequential or orthogonal conjugation to the POI ligand and the E3 ligase ligand. For instance, the carboxylic acid moiety can be activated and coupled to an amine-containing E3 ligase ligand, while the ester group can be hydrolyzed to a carboxylic acid and subsequently coupled to the POI ligand, or vice versa.

G Figure 2. PROTAC Synthesis Workflow cluster_materials Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product POI_Ligand POI Ligand Step2 Couple POI Ligand to Linker-E3 Ligase Conjugate POI_Ligand->Step2 Linker trans-4-(Methoxycarbonyl) cyclohexanecarboxylic acid Step1 Couple Linker to E3 Ligase Ligand Linker->Step1 E3_Ligand E3 Ligase Ligand E3_Ligand->Step1 Step1->Step2 PROTAC PROTAC Molecule Step2->PROTAC

Caption: General workflow for PROTAC synthesis.

Conclusion

trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid is a molecule of significant interest to researchers in organic synthesis and drug discovery. Its well-defined stereochemistry and bifunctional nature make it an ideal component for constructing complex molecular architectures with precise spatial control. The synthetic protocols provided herein offer a reliable method for its preparation, and its application as a PROTAC linker highlights its potential in the development of novel therapeutics. Further exploration of its use in creating diverse chemical libraries will undoubtedly continue to be a fruitful area of research.

References

An In-depth Technical Guide to the 1H NMR Spectrum of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. Due to the limited availability of precise, publicly accessible spectral data, this guide presents a representative ¹H NMR dataset derived from established spectroscopic principles and analysis of structurally related compounds. It also includes a comprehensive experimental protocol for the synthesis and purification of the title compound, essential for researchers requiring this intermediate.

Molecular Structure and Proton Environments

This compound possesses a cyclohexane ring in a chair conformation with two substituents at the 1 and 4 positions. The trans configuration places one substituent in an axial position and the other in an equatorial position, or both in equatorial positions in the more stable diequatorial conformation. The molecule has several distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

The key proton environments are:

  • -OCH₃: The three equivalent protons of the methyl ester group.

  • -COOH: The acidic proton of the carboxylic acid group.

  • H1/H4: The two methine protons on the carbons bearing the ester and carboxylic acid groups.

  • Axial and Equatorial Protons: The eight methylene protons on the cyclohexane ring, which can be differentiated into axial and equatorial positions.

Representative ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These values are estimated based on typical ranges for similar chemical environments.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)~12.0Singlet (broad)-1H
Methyl Ester (-OCH₃)~3.67Singlet-3H
Methine (H1, H4)~2.3 - 2.5Multiplet-2H
Axial CH₂~2.0 - 2.2Multiplet-4H
Equatorial CH₂~1.4 - 1.6Multiplet-4H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of the title compound involves the selective mono-hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate.

Materials:

  • Dimethyl trans-1,4-cyclohexanedicarboxylate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • A solution of dimethyl trans-1,4-cyclohexanedicarboxylate in methanol is prepared.

  • A stoichiometric amount of potassium hydroxide (one equivalent) dissolved in methanol is added dropwise to the solution at room temperature (approximately 20°C).

  • The reaction mixture is stirred for a specified period (e.g., 3 hours) to facilitate the hydrolysis of one of the ester groups.[1]

  • After the reaction is complete, water and toluene are added to the mixture. The layers are separated, and the organic layer containing unreacted diester is discarded.

  • The aqueous layer is cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the monomethyl ester.

  • The white solid product is collected by filtration, washed with cold water, and dried under reduced pressure. The purity of the product can be assessed by gas chromatography.[1]

¹H NMR Spectroscopic Analysis

Procedure:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting free induction decay (FID) is processed by Fourier transformation. The spectrum is then phase-corrected and baseline-corrected. The chemical shifts of the signals are referenced to the TMS signal. Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the chemical structure and the different proton environments of this compound.

Caption: Chemical structure of the title compound.

Proton_Environments cluster_protons Proton Environments OCH3 OCH₃ H1_H4 H1/H4 COOH COOH CH2_ax Axial H CH2_eq Equatorial H

Caption: Key proton environments in the molecule.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. Due to the limited availability of published, fully assigned spectra for this specific compound, this document synthesizes information from the analysis of its constituent functional groups and structurally similar molecules. The guide outlines standard experimental protocols, predicted vibrational frequencies, and the logical relationship between molecular structure and spectral features.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful non-destructive tool for molecular characterization.[1][2] It provides a unique molecular fingerprint based on the vibrational modes of covalent bonds, offering insights into chemical structure, functional groups, and molecular conformation.[1][3] For active pharmaceutical ingredients (APIs) and their intermediates, like this compound, these techniques are invaluable for identification, quality control, and stability assessment.[1][3]

Molecular Structure and Expected Vibrational Modes

This compound (C₉H₁₄O₄, Molar Mass: 186.21 g/mol ) possesses three key structural components that dictate its vibrational spectrum:

  • A trans-1,4-disubstituted Cyclohexane Ring: This saturated carbocyclic ring exists predominantly in a chair conformation. Its vibrations include C-H stretching, CH₂ scissoring, twisting, wagging, and rocking modes, as well as C-C ring stretching and deformation modes. The trans configuration influences the symmetry of the molecule and, consequently, the activity of certain modes in IR and Raman.

  • A Carboxylic Acid Group (-COOH): This group is characterized by a prominent O-H stretch (often broad in FT-IR), a sharp C=O (carbonyl) stretch, and various C-O stretching and O-H bending modes.[4]

  • A Methyl Ester Group (-COOCH₃): This functional group is identified by its own distinct C=O stretch, C-O-C asymmetric and symmetric stretches, and the vibrations of the methyl (CH₃) group, including symmetric and asymmetric stretches and bends.

The interplay of these components results in a complex but interpretable spectrum that can be used for unambiguous identification.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectra. The following protocols describe standard procedures for the FT-IR and Raman analysis of a solid powder sample.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.

  • Instrument Setup:

    • Spectrometer: An FT-IR spectrometer, such as an Agilent Cary 670 or similar, purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[5]

    • Accessory: A single-reflection ATR accessory equipped with a diamond or germanium (Ge) crystal.[5]

    • Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation and Measurement:

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.

    • Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Acquisition: Record the spectrum in the mid-IR range, typically from 4000 to 400 cm⁻¹, with a spectral resolution of 4 cm⁻¹.[5]

  • Data Processing:

    • Perform an ATR correction if necessary, although for library matching and identification, uncorrected absorbance spectra are often used.

    • Perform baseline correction to remove any broad background features.

Raman Spectroscopy Protocol
  • Instrument Setup:

    • Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

    • Laser Excitation Source: A common laser wavelength such as 785 nm is often used to minimize fluorescence. Other options include 532 nm or 1064 nm.

    • Detector: A charge-coupled device (CCD) detector for dispersive systems or an indium gallium arsenide (InGaAs) detector for FT-Raman systems.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid sample into a glass vial, NMR tube, or onto a microscope slide.

    • Position the sample at the focal point of the laser beam.

    • Adjust the laser power and exposure time to obtain a strong signal without causing sample damage (photodecomposition) or excessive fluorescence. A typical starting point might be 10-50 mW of laser power and an integration time of 1-10 seconds.

    • Co-add multiple acquisitions (e.g., 5-10) to enhance the signal-to-noise ratio.

  • Data Processing:

    • Perform a cosmic ray removal step.

    • Perform baseline correction to subtract any fluorescence background.

    • Normalize the spectrum if quantitative comparison is required.

Data Presentation: Predicted Vibrational Frequencies

The following tables summarize the predicted characteristic vibrational frequencies for this compound based on established group frequencies and data from analogous molecules like cyclohexane derivatives and carboxylic acids/esters.[4][6]

Table 1: Predicted FT-IR Spectral Data

Frequency Range (cm⁻¹)Intensity (Predicted)Vibrational AssignmentFunctional Group
3300 - 2500Broad, StrongO-H stretch (hydrogen-bonded)Carboxylic Acid (-COOH)
3000 - 2850StrongC-H asymmetric and symmetric stretchesCyclohexane (CH₂), Methyl (CH₃)
~1735Very StrongC=O stretchMethyl Ester (-COOCH₃)
~1705Very StrongC=O stretch (hydrogen-bonded dimer)Carboxylic Acid (-COOH)
1470 - 1430MediumCH₂ scissoring / CH₃ asymmetric bendCyclohexane / Methyl
~1420MediumIn-plane O-H bend coupled with C-O stretchCarboxylic Acid (-COOH)
~1300Medium-StrongC-O stretch coupled with O-H bendCarboxylic Acid (-COOH)
1250 - 1150StrongC-O-C asymmetric stretchMethyl Ester (-COOCH₃)
~1050MediumC-O-C symmetric stretchMethyl Ester (-COOCH₃)
~930Medium, BroadOut-of-plane O-H bend (dimer)Carboxylic Acid (-COOH)
Below 900Medium-WeakCH₂ rocking, C-C ring modesCyclohexane

Table 2: Predicted Raman Spectral Data

Frequency Range (cm⁻¹)Intensity (Predicted)Vibrational AssignmentFunctional Group
3000 - 2850Very StrongC-H asymmetric and symmetric stretchesCyclohexane (CH₂), Methyl (CH₃)
~1735WeakC=O stretchMethyl Ester (-COOCH₃)
~1650MediumC=O stretch (dimer)Carboxylic Acid (-COOH)
1470 - 1430StrongCH₂ scissoring / CH₃ asymmetric bendCyclohexane / Methyl
1100 - 800StrongC-C ring stretching modes ("breathing")Cyclohexane
Below 600Medium-StrongRing deformation modesCyclohexane

Note: In Raman spectroscopy, non-polar bonds (like C-C and C-H) tend to produce stronger signals, while polar bonds (like C=O) are often weaker compared to their intensity in FT-IR.[1]

Visualizations: Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the experimental workflow and the structure-spectrum correlations.

experimental_workflow cluster_ftir FT-IR Analysis cluster_raman Raman Analysis ftir_prep Sample Preparation (Place Powder on ATR Crystal) ftir_bg Collect Background Spectrum (Clean Crystal) ftir_prep->ftir_bg ftir_sample Collect Sample Spectrum (Apply Pressure) ftir_bg->ftir_sample ftir_proc Data Processing (Baseline/ATR Correction) ftir_sample->ftir_proc analysis Spectral Interpretation and Data Tabulation ftir_proc->analysis raman_prep Sample Preparation (Load into Vial/Slide) raman_acq Acquire Spectrum (Adjust Laser/Exposure) raman_prep->raman_acq raman_proc Data Processing (Cosmic Ray/Baseline Correction) raman_acq->raman_proc raman_proc->analysis start Solid Sample (trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester) start->ftir_prep start->raman_prep

Caption: Experimental workflow for FT-IR and Raman spectroscopic analysis.

structure_spectrum_correlation cluster_structure Molecular Structure cluster_modes Vibrational Modes cluster_spectrum Spectral Regions (cm⁻¹) mol trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester fg_ring Cyclohexane Ring mol->fg_ring fg_acid Carboxylic Acid (-COOH) mol->fg_acid fg_ester Methyl Ester (-COOCH3) mol->fg_ester mode_ch C-H Stretches CH₂ Bends/Rocks fg_ring->mode_ch mode_cc C-C Ring Modes fg_ring->mode_cc mode_oh O-H Stretch/Bend fg_acid->mode_oh mode_cooh_co C=O Stretch (Acid) fg_acid->mode_cooh_co fg_ester->mode_ch mode_ester_co C=O Stretch (Ester) fg_ester->mode_ester_co mode_coc C-O-C Stretches fg_ester->mode_coc spec_ch 3000-2850 mode_ch->spec_ch spec_fp < 1500 (Fingerprint Region) mode_cc->spec_fp spec_oh 3300-2500 mode_oh->spec_oh spec_co ~1735 (Ester) ~1705 (Acid) mode_cooh_co->spec_co mode_ester_co->spec_co mode_coc->spec_fp

Caption: Correlation of molecular structure with key vibrational modes and spectral regions.

References

Mass Spectrometry Analysis of Monomethyl trans-Cyclohexane-1,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data and analytical methodologies for monomethyl trans-cyclohexane-1,4-dicarboxylate. This document serves as a practical resource, offering detailed experimental protocols and data interpretation to support research and development activities. The information is structured to be a valuable tool for professionals in analytical chemistry, pharmacology, and drug development.

Compound Overview

Monomethyl trans-cyclohexane-1,4-dicarboxylate is an ester derivative of cyclohexane-1,4-dicarboxylic acid.[1] It possesses a molecular formula of C₉H₁₄O₄ and a molecular weight of 186.21 g/mol .[2][3] Understanding its mass spectrometric behavior is crucial for its identification and quantification in various matrices.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for monomethyl trans-cyclohexane-1,4-dicarboxylate is not readily accessible, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for esters and cyclohexane derivatives.[4][5] The primary ionization method considered here is Electron Ionization (EI), a common technique used in Gas Chromatography-Mass Spectrometry (GC-MS).

The expected fragmentation pathways include the loss of the methoxy group, the carboxyl group, and fragmentation of the cyclohexane ring. The stability of the resulting carbocations will influence the relative abundance of the observed fragment ions.[6][7]

The predicted quantitative mass spectrometry data is summarized in the table below:

Predicted Fragment Mass-to-Charge Ratio (m/z) Proposed Structure Notes
Molecular Ion [M]⁺186[C₉H₁₄O₄]⁺The parent ion, which may or may not be readily observable depending on its stability.
[M - OCH₃]⁺155[C₈H₁₁O₃]⁺Loss of the methoxy group from the methyl ester.
[M - COOH]⁺141[C₈H₁₃O₂]⁺Loss of the carboxylic acid group.
[M - COOCH₃]⁺127[C₇H₁₁O₂]⁺Loss of the entire methyl ester group.
[C₆H₉O₂]⁺113Fragmentation of the cyclohexane ring.
[C₆H₁₀]⁺82Represents the cyclohexane ring with charge.
[C₅H₇]⁺67Further fragmentation of the cyclohexane ring.
[COOCH₃]⁺59The methyl ester fragment itself.
[OCH₃]⁺31The methoxy group fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of monomethyl trans-cyclohexane-1,4-dicarboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique. The following protocol is a recommended starting point, based on established methods for similar analytes.[8]

Sample Preparation
  • Dissolution : Dissolve the sample in a volatile organic solvent such as methanol, hexane, or dichloromethane.

  • Concentration : For qualitative analysis, a concentration of approximately 1 mg/mL is recommended. For quantitative analysis, prepare a dilution series to generate a calibration curve, with concentrations around 10 µg/mL being a suitable starting point.

  • Filtration : To prevent contamination of the GC inlet and column, filter the sample through a 0.22 µm syringe filter.

  • Vialing : Transfer the filtered sample into a 1.5 mL glass autosampler vial. Use a vial insert if the sample volume is limited.

Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of monomethyl trans-cyclohexane-1,4-dicarboxylate.

Parameter Recommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of monomethyl trans-cyclohexane-1,4-dicarboxylate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Vialing Vialing Filtration->Vialing GC_Inlet GC Inlet Vialing->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Ionization MS Ionization (EI) GC_Column->MS_Ionization Mass_Analyzer Mass Analyzer MS_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Interpretation Interpretation Data_Processing->Interpretation

Caption: GC-MS experimental workflow for monomethyl trans-cyclohexane-1,4-dicarboxylate.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for monomethyl trans-cyclohexane-1,4-dicarboxylate under electron ionization.

fragmentation_pathway mol Monomethyl trans-cyclohexane-1,4-dicarboxylate (m/z = 186) frag1 [M - OCH₃]⁺ (m/z = 155) mol->frag1 - OCH₃ frag2 [M - COOH]⁺ (m/z = 141) mol->frag2 - COOH frag3 [C₆H₁₀]⁺ (m/z = 82) mol->frag3 - C₃H₄O₄

Caption: Predicted fragmentation of monomethyl trans-cyclohexane-1,4-dicarboxylate.

References

A Technical Guide to the Thermal Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester (CAS 15177-67-0) is a chemical intermediate with applications in organic synthesis and polymer chemistry.[1] Its structure, featuring a cyclohexane ring with both a carboxylic acid and a methyl ester group in a trans configuration, provides a unique scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical and thermal properties is essential for its effective use in research and development, particularly for process scale-up and safety assessments. This guide provides a summary of the available data on the thermal properties, primarily its melting point, and outlines relevant experimental methodologies.

Physicochemical and Thermal Properties

The key physicochemical and thermal data for this compound are summarized in the table below. The primary thermal characteristic that has been experimentally determined and reported is its melting point.

PropertyValueReference(s)
Molecular Formula C9H14O4[2]
Molecular Weight 186.21 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 124-128 °C[2]
126.0-130.0 °C

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the isomerization and subsequent selective hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate.[3]

Step 1: Isomerization

  • A starting mixture of dimethyl 1,4-cyclohexanedicarboxylate with a lower trans/cis isomer ratio is dissolved in methanol.[3]

  • A catalyst, such as pyridine, is added to the solution.[3]

  • The reaction mixture is heated (e.g., to 40°C) and stirred for a period (e.g., 2 hours) to facilitate the isomerization to a higher trans/cis ratio (e.g., 9/1).[3]

Step 2: Monoester Hydrolysis

  • The methanolic solution containing the trans-enriched diester is cooled to a controlled temperature (e.g., 20°C).[3]

  • A solution of a base, such as potassium hydroxide, is added to initiate the selective hydrolysis of one of the ester groups.[3] The reaction is typically stirred for several hours (e.g., 3 hours).[3]

Step 3: Acidification and Isolation

  • Water and an organic solvent (e.g., toluene) are added to the reaction mixture for extraction to remove any remaining unreacted diester.[3]

  • The aqueous phase, containing the potassium salt of the monomethyl ester, is separated.[3]

  • The aqueous phase is then cooled (e.g., to 0-5°C) and acidified by the addition of a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.[3] This protonates the carboxylate, causing the product to precipitate.

  • The precipitated white solid is collected by filtration.[3]

  • The solid is dried under reduced pressure to yield the final product, this compound.[3]

Thermal Analysis by Differential Scanning Calorimetry (General Protocol)

While specific DSC data for this compound is not available, a general experimental protocol for determining its melting point and enthalpy of fusion would be as follows:

  • A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the DSC cell is ramped at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from room temperature to 150°C).

  • The differential heat flow to the sample relative to the reference is recorded as a function of temperature, generating a thermogram.

  • The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualized Workflows

Synthesis_Workflow Synthesis of this compound cluster_isomerization Step 1: Isomerization cluster_hydrolysis Step 2: Monoester Hydrolysis cluster_isolation Step 3: Acidification & Isolation start Dimethyl 1,4-cyclohexanedicarboxylate (low trans/cis ratio) in Methanol add_catalyst Add Pyridine Catalyst start->add_catalyst heat_react Heat to 40°C for 2h add_catalyst->heat_react isomerized_product Solution of Dimethyl 1,4-cyclohexanedicarboxylate (high trans/cis ratio) heat_react->isomerized_product cool_solution Cool to 20°C isomerized_product->cool_solution add_base Add Potassium Hydroxide cool_solution->add_base hydrolyze Stir for 3h add_base->hydrolyze hydrolyzed_product Potassium salt of monomethyl ester in solution hydrolyze->hydrolyzed_product extract Add Water & Toluene, Extract hydrolyzed_product->extract acidify Acidify aqueous phase with HCl to pH 1-2 extract->acidify precipitate Cool to 0-5°C, Precipitate forms acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product This compound filter_dry->final_product

Caption: Workflow for the synthesis of the target compound.

DSC_Experiment_Workflow Conceptual Workflow for DSC Analysis cluster_results Determined Properties prep_sample 1. Prepare Sample (weigh 1-5 mg into DSC pan) load_dsc 3. Load Sample and Reference into DSC Instrument prep_sample->load_dsc prep_ref 2. Prepare Reference (empty, sealed pan) prep_ref->load_dsc temp_program 4. Apply Temperature Program (e.g., heat at 10 °C/min) load_dsc->temp_program measure_heat_flow 5. Measure Differential Heat Flow temp_program->measure_heat_flow generate_thermogram 6. Generate Thermogram (Heat Flow vs. Temperature) measure_heat_flow->generate_thermogram analyze_data 7. Analyze Data generate_thermogram->analyze_data melting_point Melting Point (Tm) analyze_data->melting_point enthalpy Enthalpy of Fusion (ΔHfus) analyze_data->enthalpy

Caption: Conceptual workflow for a typical DSC experiment.

References

Cis-Trans Isomerism in 1,4-Cyclohexanedicarboxylic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the stereochemistry, synthesis, and pharmaceutical applications of cis- and trans-1,4-cyclohexanedicarboxylic acid derivatives, providing critical data and methodologies for researchers in the field.

The stereochemical properties of molecules play a pivotal role in determining their physical, chemical, and biological characteristics. In the realm of medicinal chemistry and materials science, the cis-trans isomerism of cyclic compounds like 1,4-cyclohexanedicarboxylic acid and its derivatives is of paramount importance. The distinct spatial arrangement of the carboxyl groups on the cyclohexane ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets or form polymeric structures. This technical guide provides a comprehensive overview of the core aspects of cis-trans isomerism in 1,4-cyclohexanedicarboxylic acid derivatives, with a focus on their synthesis, characterization, and significant applications in drug development.

Physicochemical Properties of Cis- and Trans-1,4-Cyclohexanedicarboxylic Acid

The differing orientations of the carboxyl groups in the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid lead to significant variations in their physical and chemical properties. The trans isomer, with its more symmetrical structure, generally exhibits a higher melting point and lower solubility compared to the cis isomer. A summary of key quantitative data is presented in Table 1.

PropertyCis-IsomerTrans-Isomer
Melting Point (°C) 168-170312.5
pKa1 4.444.18
pKa2 5.795.42
Crystal System Triclinic-
Unit Cell Parameters a=5.2912 Å, b=6.2611 Å, c=13.1851 Å, α=82.505°, β=80.309°, γ=81.875°-
Solubility More soluble in waterSlightly soluble in water, soluble in hot methanol

Table 1: Quantitative Physicochemical Data for Cis- and Trans-1,4-Cyclohexanedicarboxylic Acid Isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for distinguishing between the cis and trans isomers.

  • ¹H NMR Spectroscopy: The proton chemical shifts of the cyclohexane ring are influenced by the stereochemistry of the carboxyl groups. In the trans isomer, the axial and equatorial protons on a given carbon are in different chemical environments, leading to more complex splitting patterns.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carboxyl carbons and the ring carbons can also be used to differentiate between the two isomers.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the C=O and O-H bonds in the carboxyl groups can provide information about intermolecular and intramolecular hydrogen bonding, which differs between the cis and trans forms.

Experimental Protocols

Synthesis of 1,4-Cyclohexanedicarboxylic Acid (Mixture of Isomers)

A common method for the synthesis of 1,4-cyclohexanedicarboxylic acid is the catalytic hydrogenation of terephthalic acid.

Materials:

  • Terephthalic acid

  • 5% Palladium on carbon (Pd/C) catalyst

  • Water

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • Charge the autoclave with terephthalic acid, 5% Pd/C catalyst, and water.

  • Purge the reactor with nitrogen gas and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

  • Heat the mixture to the reaction temperature (e.g., 150-200 °C) with stirring.

  • Maintain the temperature and pressure for a set duration (e.g., 3-6 hours).

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Cool the filtrate to induce crystallization of the 1,4-cyclohexanedicarboxylic acid.

  • Collect the solid product by filtration and dry. This product will be a mixture of cis and trans isomers.

Isomerization of Cis- to Trans-1,4-Cyclohexanedicarboxylic Acid

The more stable trans isomer can be obtained from the cis isomer through thermal isomerization.

Materials:

  • Cis-1,4-cyclohexanedicarboxylic acid (or a mixture of isomers)

  • High-boiling point solvent (e.g., N,N-dimethylformamide - DMF) (optional)

  • Base catalyst (e.g., sodium methoxide) (optional)

Procedure (Melt Isomerization):

  • Place the cis-1,4-cyclohexanedicarboxylic acid or the isomer mixture in a reaction vessel equipped with a stirrer and an inert atmosphere inlet.

  • Heat the solid to a temperature above the melting point of the cis isomer but below the melting point of the trans isomer (e.g., 180-300 °C).

  • Maintain this temperature for a specified period (e.g., 30 minutes to several hours) to allow for the conversion of the cis isomer to the more stable trans isomer, which will precipitate from the melt.

  • Cool the mixture and collect the solid trans-1,4-cyclohexanedicarboxylic acid.

Procedure (Solvent-based Isomerization):

  • Dissolve the mixed 1,4-cyclohexanedicarboxylic acids in a suitable high-boiling solvent like DMF.

  • Add a catalytic amount of a base, such as sodium methoxide.

  • Heat the solution to reflux for several hours (e.g., 12 hours).

  • Cool the solution to 5-10 °C to induce crystallization of the trans isomer.

  • Filter and dry the product to obtain trans-1,4-cyclohexanedicarboxylic acid with high purity.

Separation of Cis and Trans Isomers

Separation of the isomers can be achieved by various methods, including fractional crystallization and chromatography.

Fractional Crystallization: This method exploits the different solubilities of the cis and trans isomers in a particular solvent. For instance, the trans isomer is less soluble in water and can be selectively crystallized from an aqueous solution of the isomer mixture.

High-Performance Liquid Chromatography (HPLC): HPLC provides an effective means of separating and quantifying the cis and trans isomers. A common method involves using a reverse-phase column with a mobile phase of acetonitrile and water with an acidic modifier.

Applications in Drug Development

The rigid cyclohexane scaffold of 1,4-cyclohexanedicarboxylic acid derivatives makes them valuable building blocks in the design of pharmacologically active molecules. The specific stereochemistry of the substituents is often critical for biological activity.

Tranexamic Acid: An Antifibrinolytic Agent

Tranexamic acid, a lysine analog, is a well-known antifibrinolytic drug used to control bleeding. Its synthesis involves derivatives of 1,4-cyclohexanedicarboxylic acid. The trans isomer is the active form of the drug.

Mechanism of Action: Tranexamic acid competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[1] By blocking the lysine binding sites on plasminogen, tranexamic acid prevents its binding to fibrin and subsequent activation by tissue plasminogen activator (t-PA), thereby stabilizing the fibrin clot.[1][2]

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP tPA t-PA tPA->Plasminogen Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen Inhibits activation

Mechanism of action of Tranexamic Acid in the fibrinolysis pathway.
Gabapentin: An Anticonvulsant and Analgesic

Gabapentin is a widely used medication for the treatment of epilepsy and neuropathic pain. While not a direct derivative, its synthesis often utilizes cyclohexane-based starting materials, highlighting the importance of this structural motif in medicinal chemistry.

Mechanism of Action: Gabapentin's primary mechanism of action involves its binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate.[3][5] This modulation of neuronal excitability is believed to be responsible for its anticonvulsant and analgesic effects.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca²⁺ influx triggers Glutamate_release Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 and inhibits trafficking Receptor Glutamate Receptor Glutamate->Receptor Binds to Signal Excitatory Signal Receptor->Signal

Simplified mechanism of action of Gabapentin at the synapse.

Conclusion

The cis-trans isomerism of 1,4-cyclohexanedicarboxylic acid and its derivatives has profound implications for their application in both materials science and drug development. The ability to selectively synthesize or isolate a specific isomer is crucial for controlling the properties of polymers and for achieving the desired therapeutic effect of a pharmaceutical agent. This guide has provided a foundational understanding of the key physicochemical properties, synthetic methodologies, and important pharmaceutical applications of these versatile molecules, offering a valuable resource for researchers and professionals in the field. Further exploration into the biological activities of novel derivatives continues to be a promising area of research.

References

Thermodynamic Stability of Cis vs. Trans 1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Conformational Analysis and Thermodynamic Stability

The stereochemistry of the cyclohexane ring is a cornerstone of organic chemistry, with the chair conformation being the most stable arrangement. In 1,4-disubstituted cyclohexanes, the relative stability of cis and trans isomers is determined by the steric interactions of the substituents with the ring. The trans isomer can adopt a diequatorial conformation, placing both bulky substituents in the more sterically favorable equatorial positions. Conversely, the cis isomer is constrained to an axial-equatorial conformation. The steric strain arising from 1,3-diaxial interactions in the axial position generally renders the cis isomer less stable.[1][2] For 1,4-cyclohexanedicarboxylic acid and its esters, the carboxylic acid and methoxycarbonyl groups are subject to these conformational effects.

Expected Thermodynamic Stability

Based on the principles of conformational analysis, the trans isomer of 1,4-cyclohexanedicarboxylic acid monomethyl ester is expected to be thermodynamically more stable than the cis isomer. This is because the trans isomer can exist in a chair conformation where both the carboxylic acid and the methoxycarbonyl groups occupy equatorial positions, thus avoiding destabilizing 1,3-diaxial interactions. The cis isomer, however, must have one substituent in an axial position and one in an equatorial position, leading to greater steric strain.

While quantitative data for the monomethyl ester is not prevalent, studies on the dimethyl ester of 1,4-cyclohexanedicarboxylic acid have shown that at a thermodynamically controlled equilibrium at high temperatures, the mixture consists of approximately 66% of the trans-isomer.[3] For the free diacid at high temperatures, the 100% trans isomer is the most thermodynamically favorable form.[3] It is highly probable that the monomethyl ester follows a similar trend, with the trans isomer being the more stable.

Quantitative Data Summary

Although direct experimental values for the monomethyl ester are not available, the following table summarizes relevant thermodynamic data for the parent trans-1,4-cyclohexanedicarboxylic acid, which serves as a useful reference point.

PropertyValueUnitSource
trans-1,4-Cyclohexanedicarboxylic Acid
Standard Solid Enthalpy of Combustion (ΔcH°solid)-3859.90 ± 0.50kJ/molNIST[4][5]
Standard Gibbs Free Energy of Formation (ΔfG°)-498.26kJ/molJoback Calculated Property[4]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-704.09kJ/molJoback Calculated Property[4]

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester can be determined experimentally through equilibration studies.

Experimental Protocol: Isomer Equilibration
  • Isomerization: A sample of either the pure cis or trans monomethyl ester, or a non-equilibrium mixture of both, is dissolved in a suitable solvent. A catalyst, such as a strong acid or base, is added to facilitate the isomerization between the cis and trans forms. Carboxylic acid end groups can also self-catalyze this process at elevated temperatures.[6]

  • Equilibration: The solution is heated to a specific temperature and allowed to stir until the system reaches thermodynamic equilibrium. The time required to reach equilibrium should be determined by monitoring the isomer ratio at different time points until it becomes constant.

  • Quenching and Analysis: Once equilibrium is reached, the reaction is rapidly cooled to quench the isomerization process. The ratio of the cis and trans isomers in the equilibrated mixture is then determined using an appropriate analytical technique.

  • Gibbs Free Energy Calculation: The standard Gibbs free energy difference (ΔG°) between the isomers can be calculated from the equilibrium constant (Keq) using the following equation:

    ΔG° = -RT ln(Keq)

    where R is the gas constant, T is the absolute temperature in Kelvin, and Keq is the ratio of the concentration of the trans isomer to the cis isomer at equilibrium.

Analytical Techniques for Isomer Ratio Determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers and quantifying their relative amounts. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the methine protons at C1 and C4, are sensitive to the stereochemistry. Vicinal proton-proton J couplings (3JHH) are particularly informative for determining the axial or equatorial orientation of the substituents.[7]

  • Gas Chromatography (GC): GC with a suitable capillary column can effectively separate the cis and trans isomers, allowing for their quantification based on the integrated peak areas.[4][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the separation and quantification of the cis and trans isomers.[10]

Computational Chemistry Approach

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a robust method for predicting the relative thermodynamic stability of the isomers.

Computational Protocol: DFT Calculations
  • Structure Optimization: The 3D structures of both the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester are built in silico. A conformational search is performed to identify the lowest energy conformers for each isomer (e.g., chair, boat, twist-boat). The geometries of these conformers are then optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) of each isomer is calculated by combining the electronic energy from the optimization with the thermochemical data from the frequency calculations.

  • Relative Stability: The difference in the calculated Gibbs free energies (ΔG) between the trans and cis isomers provides a quantitative measure of their relative thermodynamic stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start with pure isomer or non-equilibrium mixture dissolve Dissolve in solvent + catalyst start->dissolve equilibrate Heat to constant T until equilibrium is reached dissolve->equilibrate Isomerization quench Rapidly cool to quench isomerization equilibrate->quench analyze Determine isomer ratio (NMR, GC, or HPLC) quench->analyze calculate Calculate K_eq and ΔG° analyze->calculate

Caption: Experimental workflow for determining thermodynamic stability via equilibration.

Computational_Workflow cluster_modeling Molecular Modeling cluster_dft DFT Calculations cluster_analysis_comp Thermodynamic Analysis build Build 3D structures of cis and trans isomers conformational_search Perform conformational search build->conformational_search optimize Geometry optimization (e.g., B3LYP/6-311++G(d,p)) conformational_search->optimize frequency Frequency calculation for thermochemical data optimize->frequency gibbs Calculate Gibbs Free Energy (G) for each isomer frequency->gibbs delta_g Determine relative stability (ΔG) gibbs->delta_g

Caption: Computational workflow for predicting thermodynamic stability using DFT.

Conclusion

The thermodynamic stability of the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester is a critical parameter in various chemical applications, including polymer chemistry and drug development. Based on fundamental principles of stereochemistry, the trans isomer is predicted to be the more stable of the two. This guide has outlined the robust experimental and computational methodologies available to researchers for the quantitative determination of this stability difference. Equilibration studies coupled with NMR or chromatographic analysis provide a reliable experimental route, while DFT calculations offer a powerful predictive tool. The application of these methods will enable a precise understanding of the thermodynamic landscape of this important class of molecules.

References

Methodological & Application

Application Note: Selective Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a valuable bifunctional molecule used as a building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its structure incorporates both a carboxylic acid and a methyl ester on a rigid cyclohexane ring, allowing for selective chemical transformations at either end of the molecule. This application note provides a detailed protocol for the synthesis of this compound via a selective monohydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate. The described method first ensures a high trans isomer ratio through a pyridine-catalyzed isomerization, followed by a controlled base-catalyzed hydrolysis to yield the desired monoester with high purity.

Experimental Overview

The synthesis is a two-stage process that begins with the isomerization of a mixture of cis and trans isomers of dimethyl 1,4-cyclohexanedicarboxylate to favor the trans isomer. This is followed by the selective monohydrolysis of one of the two methyl ester groups using potassium hydroxide. The final product is isolated by acidification, precipitation, and filtration.

Synthesis_Workflow start Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) isomerization Isomerization (Pyridine, Methanol, 40°C, 2h) start->isomerization trans_diester Dimethyl trans-1,4-cyclohexanedicarboxylate (trans/cis ratio 9:1) isomerization->trans_diester hydrolysis Monoester Hydrolysis (KOH, Methanol, 20°C, 3h) trans_diester->hydrolysis carboxylate Potassium trans-1,4- (methoxycarbonyl)cyclohexanecarboxylate hydrolysis->carboxylate workup Workup & Acidification (Toluene/Water extraction, HCl) carboxylate->workup product trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester workup->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reactant and Catalyst Quantities

CompoundMolecular Weight ( g/mol )Amount (moles)Mass (g)Volume
Dimethyl 1,4-cyclohexanedicarboxylate200.230.5100.1-
Methanol (Isomerization)32.04-200-
Pyridine79.10-15-
Potassium Hydroxide56.11-150-
Toluene92.14-100-
Water18.02-200-
Concentrated Hydrochloric Acid36.46-As needed-

Table 2: Reaction Conditions and Product Specifications

ParameterValue
Isomerization
Temperature40°C
Reaction Time2 hours
trans/cis Ratio Achieved9:1
Monoester Hydrolysis
Temperature20°C
Reaction Time3 hours
Product
Final Product Mass66.4 g
Yield71.32%
Purity (by GC)98.9%
AppearanceWhite solid powder

Detailed Experimental Protocol

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)

  • Methanol

  • Pyridine

  • Potassium hydroxide

  • Toluene

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Vacuum pump

  • Drying oven

Procedure:

Stage 1: Isomerization

  • In a round-bottom flask, dissolve 100.1 g (0.5 mol) of dimethyl 1,4-cyclohexanedicarboxylate (with a trans/cis isomer ratio ranging from 3/7 to 5/5) in 200 g of methanol.

  • Add 15 g of pyridine to the solution as a catalyst.

  • Heat the mixture to 40°C and maintain this temperature for 2 hours with stirring to obtain a methanol solution of dimethyl 1,4-cyclohexanedicarboxylate with a trans/cis isomer ratio of approximately 9/1.

Stage 2: Monoester Hydrolysis

  • Cool the methanol solution from Stage 1 to room temperature (approximately 20°C).

  • Add 150 g of potassium hydroxide to the solution.

  • Stir the reaction mixture at 20°C for 3 hours to facilitate the monoester hydrolysis, resulting in the formation of the water-soluble potassium salt of this compound.

Stage 3: Acidification and Product Isolation

  • To the reaction mixture, add 200 g of water and 100 g of toluene.

  • Transfer the mixture to a separatory funnel and perform an extraction to remove the organic phase, which contains unreacted diester and other organic impurities.

  • Adjust the pH of the aqueous phase to 1-2 by carefully adding concentrated hydrochloric acid.

  • Cool the acidified aqueous phase to 0-5°C to precipitate the product.

  • Collect the white solid powder by vacuum filtration using a Büchner funnel.

  • Dry the collected solid under reduced pressure at 50°C to obtain 66.4 g of this compound.

This protocol provides a reliable method for the synthesis of this compound with a high yield and purity. The procedure is well-suited for laboratory-scale preparations and can be adapted for larger-scale production. The final product's identity and purity should be confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Application Notes and Protocols for Selective Mono-esterification of trans-1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective mono-esterification of trans-1,4-cyclohexanedicarboxylic acid, a critical process for the synthesis of various intermediates in drug development and materials science. The primary protocol described is a highly selective method involving the mono-hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate. Alternative methods, including catalysis with ion-exchange resins and alumina, are also discussed to provide a broader perspective on available synthetic strategies.

Introduction

The selective functionalization of symmetrical dicarboxylic acids, such as trans-1,4-cyclohexanedicarboxylic acid, presents a common challenge in organic synthesis. Achieving mono-esterification while avoiding the formation of the corresponding diester is crucial for the development of advanced intermediates. These mono-esters serve as versatile building blocks, possessing two distinct functional groups that allow for subsequent orthogonal chemical modifications. This application note details a robust protocol for the preparation of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester and explores alternative catalytic systems.

Primary Protocol: Selective Mono-hydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate

This method relies on the preparation of the dimethyl ester of 1,4-cyclohexanedicarboxylic acid, followed by a controlled partial hydrolysis to yield the desired mono-ester. An initial isomerization step can be employed to enrich the trans isomer of the diester before hydrolysis.[1]

Experimental Workflow Diagram

workflow Workflow for Selective Mono-esterification via Mono-hydrolysis cluster_0 Step 1: Isomerization (Optional) cluster_1 Step 2: Mono-ester Hydrolysis cluster_2 Step 3: Work-up and Isolation start Start with cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate isomerize Isomerize with Pyridine in Methanol at 40°C for 2h start->isomerize hydrolyze Add Potassium Hydroxide in Methanol at 20°C for 3h isomerize->hydrolyze extract Aqueous Work-up with Toluene to remove organic phase hydrolyze->extract acidify Acidify aqueous phase to pH 1-2 with concentrated HCl at 0-5°C extract->acidify filter_dry Filter and dry under reduced pressure at 50°C acidify->filter_dry product trans-1,4-cyclohexanedicarboxylic acid monomethyl ester filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate (Optional) [1]

  • Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate with a trans/cis isomer ratio of 3/7 to 5/5 in 200 g of methanol in a suitable reaction vessel at 40°C.

  • Add 15 g of pyridine as a catalyst.

  • Stir the reaction mixture at 40°C for 2 hours to obtain a methanol solution of dimethyl 1,4-cyclohexanedicarboxylate with an enriched trans/cis isomer ratio of approximately 9/1.

Step 2: Mono-ester Hydrolysis [1]

  • Cool the methanol solution from Step 1 to room temperature.

  • Add 150 g of potassium hydroxide to the solution.

  • Stir the reaction at 20°C for 3 hours to facilitate the hydrolysis of one of the ester groups.

Step 3: Acidification and Product Isolation [1]

  • To the reaction mixture, add 200 g of water and 100 g of toluene.

  • Perform an extraction to separate the layers and remove the organic phase.

  • Adjust the aqueous phase to a pH of 1-2 using concentrated hydrochloric acid while maintaining the temperature between 0-5°C.

  • Collect the resulting precipitate by filtration.

  • Dry the solid under reduced pressure at 50°C to yield the final product, this compound.

Quantitative Data
ParameterValueReference
Starting MaterialDimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)[1]
Isomerization CatalystPyridine[1]
Isomerization Temperature40°C[1]
Isomerization Time2 hours[1]
Hydrolysis ReagentPotassium Hydroxide[1]
Hydrolysis Temperature20°C[1]
Hydrolysis Time3 hours[1]
Final Product Yield71.32%[1]
Final Product Purity98.9% (by GC)[1]

Alternative Protocols for Selective Mono-esterification

While the mono-hydrolysis method is highly effective, other strategies employing different catalytic systems have been developed for the selective mono-esterification of dicarboxylic acids.

Ion-Exchange Resin Catalysis

Strongly acidic ion-exchange resins can catalyze the selective mono-esterification of symmetrical dicarboxylic acids.[2] This method is noted for its simplicity and practicality. The high selectivity is attributed to the higher rate of esterification of the dicarboxylic acid compared to the resulting monoester.[2]

Alumina-Catalyzed Mono-esterification

Alumina can be used as a heterogeneous catalyst for the selective monomethyl esterification of dicarboxylic acids with methanol.[3][4][5] The selectivity of this process is believed to stem from a balanced acidity and basicity of the bifunctional alumina catalyst.[3][6] In this method, it is proposed that the dicarboxylic acid is adsorbed onto the alumina surface through one of its carboxyl groups, leaving the other available for selective esterification.[4]

Logical Relationship Diagram for Catalyst Selection

catalyst_selection Catalyst Selection Logic for Mono-esterification cluster_methods Potential Mono-esterification Methods cluster_considerations Key Considerations substrate trans-1,4-Cyclohexanedicarboxylic Acid hydrolysis Mono-hydrolysis of Diester substrate->hydrolysis ion_exchange Ion-Exchange Resin Catalysis substrate->ion_exchange alumina Alumina Catalysis substrate->alumina selectivity High Selectivity hydrolysis->selectivity yield High Yield hydrolysis->yield conditions Mild Conditions ion_exchange->conditions catalyst_removal Ease of Catalyst Removal ion_exchange->catalyst_removal alumina->conditions alumina->catalyst_removal

Caption: Decision logic for selecting a mono-esterification protocol.

Summary and Outlook

The selective mono-esterification of trans-1,4-cyclohexanedicarboxylic acid is a key transformation for accessing valuable synthetic intermediates. The detailed protocol for mono-hydrolysis of the corresponding diester offers a reliable and high-yielding route to the desired product.[1] Alternative heterogeneous catalytic methods using ion-exchange resins or alumina provide simpler work-up procedures and employ more environmentally benign catalysts.[2][3] The choice of method will depend on specific laboratory capabilities, desired scale, and downstream applications. Future research may focus on developing continuous flow processes for these transformations to enhance efficiency and scalability.

References

Application Notes and Protocols: Selective Hydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate to the Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective mono-hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate to yield its valuable monomethyl ester derivative, a key building block in the synthesis of various pharmaceuticals and advanced materials. The primary focus is a robust base-catalyzed methodology, including an initial isomerization step to enrich the desired trans-isomer of the starting material. Alternative approaches, including acid-catalyzed and enzymatic hydrolysis, are also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, characterization details, and essential safety information.

Introduction

The monomethyl ester of trans-1,4-cyclohexanedicarboxylic acid is a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical modifications, making it a versatile precursor in the development of novel polymers, plasticizers, and active pharmaceutical ingredients. The selective hydrolysis of one of the two ester groups in the parent diester presents a common challenge in synthetic chemistry, often leading to mixtures of the starting material, the desired monoester, and the fully hydrolyzed diacid. The protocols outlined herein provide a reliable method for achieving high yields of the target monomethyl ester.

Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
Dimethyl trans-1,4-cyclohexanedicarboxylateC₁₀H₁₆O₄200.23Solid71265 (mixed isomers)[1]
Monomethyl trans-1,4-cyclohexanedicarboxylateC₉H₁₄O₄186.21White to almost white powder/crystal126 - 130Not available

Experimental Protocols

Primary Method: Base-Catalyzed Mono-hydrolysis

This protocol is a two-stage process involving an initial isomerization of a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate to enrich the trans isomer, followed by a selective base-catalyzed mono-hydrolysis.

Stage 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

This step aims to increase the proportion of the trans-isomer, which is often the desired stereochemistry for subsequent reactions.

  • Materials:

    • Dimethyl 1,4-cyclohexanedicarboxylate (mixture of cis/trans isomers)

    • Methanol

    • Pyridine

  • Procedure:

    • In a suitable reaction vessel, dissolve dimethyl 1,4-cyclohexanedicarboxylate (0.5 mol, 100.1 g) with a trans/cis isomer ratio of approximately 3/7 to 5/5 in methanol (200 g).

    • Warm the solution to 40°C.

    • Add pyridine (15 g) as a catalyst to the reaction mixture.

    • Maintain the reaction at 40°C for 2 hours.

    • After 2 hours, the resulting methanolic solution will contain dimethyl 1,4-cyclohexanedicarboxylate with an enriched trans/cis isomer ratio of approximately 9/1. This solution can be used directly in the next stage after cooling.

Stage 2: Monoester Hydrolysis

  • Materials:

    • Methanolic solution of trans-enriched dimethyl 1,4-cyclohexanedicarboxylate (from Stage 1)

    • Potassium hydroxide (KOH)

    • Water

    • Toluene

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Cool the methanolic solution from Stage 1 to room temperature (approximately 20°C).

    • Carefully add potassium hydroxide (150 g) to the solution.

    • Stir the reaction mixture at 20°C for 3 hours to facilitate the monoester hydrolysis.

    • After 3 hours, add water (200 g) and toluene (100 g) to the reaction system.

    • Transfer the mixture to a separatory funnel and remove the organic (toluene) phase.

    • Cool the remaining aqueous phase in an ice bath to 0-5°C.

    • Slowly add concentrated hydrochloric acid to the aqueous phase with stirring to adjust the pH to 1-2. A white solid precipitate of the monomethyl ester will form.

    • Collect the white solid by filtration.

    • Dry the solid under reduced pressure at 50°C to yield the final product, monomethyl trans-1,4-cyclohexanedicarboxylate.

Quantitative Data for Base-Catalyzed Method

ParameterValue
Starting Material (Dimethyl 1,4-cyclohexanedicarboxylate)0.5 mol (100.1 g)
Methanol (Isomerization)200 g
Pyridine (Catalyst)15 g
Isomerization Temperature40°C
Isomerization Time2 hours
Potassium Hydroxide (Hydrolysis)150 g
Hydrolysis Temperature20°C
Hydrolysis Time3 hours
Product Yield66.4 g (71.32%)
Product Purity (by GC)98.9%
Alternative Methods

While the base-catalyzed method is effective, other strategies can be employed for the selective mono-hydrolysis of diesters. The suitability of these methods may vary depending on the specific substrate and desired outcome.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters is a well-established reaction. However, for the selective mono-hydrolysis of diesters like dimethyl 1,4-cyclohexanedicarboxylate, it is generally considered to be a slow process. The reaction is reversible, which can impact the overall yield.

Enzymatic Hydrolysis

Comparison of Hydrolysis Methods

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Base-Catalyzed Potassium HydroxideMild temperature (20°C)High yield, relatively short reaction time.Requires stoichiometric amounts of strong base, necessitates an acidic workup.
Acid-Catalyzed Strong Acid (e.g., HCl, H₂SO₄)Typically requires heatingSimple reagents.Generally slow for this substrate, reversible reaction can lead to equilibrium mixtures.
Enzymatic LipaseMild (often near room temperature and neutral pH)High selectivity, environmentally friendly, mild conditions.Enzymes can be expensive, optimization of conditions may be required, slower reaction times are common.

Product Characterization

The identity and purity of the synthesized monomethyl trans-1,4-cyclohexanedicarboxylate can be confirmed by various analytical techniques.

  • Gas Chromatography (GC): As demonstrated in the primary protocol, GC is an effective method for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl ester protons, the protons on the cyclohexane ring, and the carboxylic acid proton. The spectrum for the starting diester will show two equivalent methyl ester signals, while the product will have one methyl ester signal and a new carboxylic acid proton signal.[2][3]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, as well as for the carbons of the cyclohexane ring and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching frequency for the ester group (typically around 1735 cm⁻¹) and a broad O-H stretch for the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹), in addition to the C=O stretch of the acid (around 1700 cm⁻¹).

Visualizations

Experimental Workflow for Base-Catalyzed Mono-hydrolysis

experimental_workflow cluster_isomerization Stage 1: Isomerization cluster_hydrolysis Stage 2: Hydrolysis & Workup start Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) dissolve Dissolve in Methanol start->dissolve heat Heat to 40°C dissolve->heat add_pyridine Add Pyridine heat->add_pyridine react_iso React for 2h at 40°C add_pyridine->react_iso trans_enriched trans-Enriched Diester Solution react_iso->trans_enriched cool_hydrolysis Cool to 20°C trans_enriched->cool_hydrolysis Proceed to Hydrolysis add_koh Add KOH cool_hydrolysis->add_koh react_hydrolysis React for 3h at 20°C add_koh->react_hydrolysis add_h2o_tol Add Water & Toluene react_hydrolysis->add_h2o_tol separate Separate Layers add_h2o_tol->separate acidify Acidify Aqueous Phase with HCl (0-5°C) separate->acidify filter Filter Precipitate acidify->filter dry Dry under Vacuum filter->dry final_product Monomethyl trans-1,4- cyclohexanedicarboxylate dry->final_product

Caption: Workflow for the synthesis of monomethyl trans-1,4-cyclohexanedicarboxylate.

Logical Relationship of Hydrolysis Methods

hydrolysis_methods parent Selective Mono-hydrolysis of Dimethyl trans-1,4-cyclohexanedicarboxylate base Base-Catalyzed parent->base acid Acid-Catalyzed parent->acid enzymatic Enzymatic parent->enzymatic base_details High Yield Stoichiometric Base base->base_details acid_details Slow Reaction Reversible acid->acid_details enzymatic_details High Selectivity Mild Conditions enzymatic->enzymatic_details

Caption: Comparison of methods for selective mono-hydrolysis.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns. Handle with care and avoid generating dust. In case of contact, immediately flush the affected area with copious amounts of water.

  • Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin absorption. Keep away from ignition sources.

  • Toluene: Flammable liquid and can be harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. The vapors are irritating to the respiratory system. Handle with extreme care in a fume hood.

  • Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor. Ensure adequate ventilation.[4][5][6][7][8]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. Waste should be disposed of according to institutional and local regulations.

References

Application Notes and Protocols for the Use of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-1,4-cyclohexanedicarboxylic acid and its derivatives are valuable monomers in the synthesis of polyesters, imparting unique properties such as high glass transition temperatures (Tg), melting temperatures (Tm), and improved mechanical and thermal stability to the resulting polymers.[1][2] The trans-isomer, in particular, contributes to a higher degree of crystallinity and rigidity in the polymer backbone.[2] This document provides detailed application notes and experimental protocols for the use of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester and related compounds in polymer synthesis, with a focus on applications relevant to research and drug development. While direct polymerization of the monomethyl ester is less common than using the diacid or dimethyl ester, its synthesis is a key step in producing the pure trans-diacid or can be adapted for specific polymerization strategies.

Key Properties and Applications

Polyesters derived from trans-1,4-cyclohexanedicarboxylic acid exhibit a range of desirable properties, making them suitable for various applications:

  • Enhanced Thermal Stability: The rigid cycloaliphatic ring structure contributes to higher thermal stability compared to fully aliphatic polyesters.[3][4]

  • Tunable Mechanical Properties: The flexibility and microstructure of the polyesters can be finely tuned by selecting different diol co-monomers, influencing properties like tensile strength and hardness.[3][5]

  • Potential for Biodegradability: Aliphatic polyesters containing these units are being investigated for their biodegradability, which is a crucial factor for applications in drug delivery and temporary medical implants.[5]

  • Biomedical Applications: Due to their potential biocompatibility and tunable degradation rates, these polyesters are being explored for use in controlled drug release systems and as scaffolds for tissue engineering.

Data Presentation

Table 1: Properties of Polyesters Synthesized with trans-1,4-Cyclohexanedicarboxylic Acid and Various Diols

Diol Co-monomerNumber of Methylene Groups (nCH₂)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )
1,3-propanediol3VariesVaries12,000 - 37,000[2]-
1,4-butanediol4VariesVaries12,000 - 37,000[2]-
1,5-pentanediol5VariesVaries12,000 - 37,000[2]-
1,6-hexanediol6VariesVaries12,000 - 37,000[2]-

Note: Specific values for Tg and Tm are highly dependent on the cis/trans isomer ratio and the crystalline structure of the polymer. The molecular weight range is typical for polyesters synthesized via melt polycondensation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the monomethyl ester from dimethyl 1,4-cyclohexanedicarboxylate, which often exists as a cis/trans mixture. The process involves an isomerization step to enrich the trans-isomer followed by a selective mono-hydrolysis.[6][7]

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate (with a trans/cis isomer ratio of 3/7 to 5/5)

  • Methanol

  • Pyridine (catalyst)

  • Potassium hydroxide

  • Toluene

  • Concentrated hydrochloric acid

Equipment:

  • Reaction flask with a stirrer and temperature control

  • Separatory funnel

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Isomerization:

    • Dissolve 0.5 mol of dimethyl 1,4-cyclohexanedicarboxylate in 200 g of methanol in a reaction flask at 40°C.[6][7]

    • Add 15 g of pyridine as a catalyst.[6][7]

    • Stir the reaction mixture at 40°C for 2 hours to obtain a methanol solution with a trans/cis isomer ratio of approximately 9/1.[6][7]

  • Monoester Hydrolysis:

    • Cool the methanol solution from the previous step to room temperature.[6][7]

    • Add 150 g of potassium hydroxide and stir the reaction at 20°C for 3 hours to achieve monoester hydrolysis.[6][7]

  • Acidification and Purification:

    • To the reaction mixture, add 200 g of water and 100 g of toluene.[6][7]

    • Transfer the mixture to a separatory funnel and remove the organic phase.[6][7]

    • Adjust the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.[6][7]

    • Cool the mixture to 0-5°C, which will cause the product to precipitate.[6][7]

    • Filter the precipitate and dry it under reduced pressure at 50°C to obtain a white solid powder of this compound.[6][7]

Protocol 2: General Two-Step Melt Polycondensation for Polyester Synthesis

This protocol describes a common method for synthesizing polyesters using a diacid (like trans-1,4-cyclohexanedicarboxylic acid) and a diol. This method can be adapted for the monomethyl ester, though reaction conditions might need optimization.

Materials:

  • trans-1,4-Cyclohexanedicarboxylic acid (or its monomethyl or dimethyl ester)

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., titanium tetrabutoxide - TBT)

  • Stabilizer (e.g., phosphorous acid)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column.

  • Vacuum pump

  • Heating mantle with temperature control

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with the diacid (or ester) and an excess of the diol.[8]

    • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.[9]

    • Purge the reactor with nitrogen to create an inert atmosphere.[9]

    • Heat the mixture with continuous stirring to a temperature of 180-250°C.[8][9]

    • During this stage, water or methanol will be produced as a byproduct and should be continuously removed and collected.[8]

    • Continue this stage until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.[9]

  • Polycondensation:

    • Increase the temperature to 250-300°C.[8]

    • Slowly apply a vacuum to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess diol and other volatile byproducts.[8][9]

    • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.[9]

    • Once the desired molecular weight is achieved, the polymer is extruded from the reactor and cooled.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification_processing Purification & Processing cluster_characterization Characterization Monomers Monomers (trans-1,4-CHDA derivative + Diol) Esterification Esterification / Transesterification (180-250°C, N2) Monomers->Esterification Catalyst Catalyst (e.g., TBT) Catalyst->Esterification Polycondensation Polycondensation (250-300°C, Vacuum) Esterification->Polycondensation Oligomers Polymer Crude Polyester Polycondensation->Polymer Purification Purification (e.g., Precipitation) Polymer->Purification Purified_Polymer Purified Polyester Purification->Purified_Polymer Film_Processing Film Processing (Compression Molding) Purified_Polymer->Film_Processing GPC GPC (Molecular Weight) Purified_Polymer->GPC NMR NMR (Structure, Isomer Ratio) Purified_Polymer->NMR DSC DSC (Tg, Tm) Purified_Polymer->DSC TGA TGA (Thermal Stability) Purified_Polymer->TGA

Caption: Workflow for polyester synthesis, purification, and characterization.

isomer_effect cluster_monomer Monomer Isomerism cluster_polymer_properties Resulting Polymer Properties Trans_Isomer High trans-isomer content in 1,4-CHDA High_Crystallinity Higher Crystallinity Trans_Isomer->High_Crystallinity High_Tg_Tm Higher Tg and Tm Trans_Isomer->High_Tg_Tm Rigid_Backbone More Rigid Polymer Backbone Trans_Isomer->Rigid_Backbone Cis_Isomer High cis-isomer content in 1,4-CHDA Amorphous Amorphous Structure Cis_Isomer->Amorphous Lower_Tg_Tm Lower Tg and Tm Cis_Isomer->Lower_Tg_Tm Flexible_Backbone More Flexible Polymer Backbone Cis_Isomer->Flexible_Backbone

Caption: Influence of cis/trans isomerism on polyester properties.

References

Application of Trans-4-(methoxycarbonyl)cyclohexanecarboxylic Acid in Polyester Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid, also known as monomethyl trans-1,4-cyclohexanedicarboxylate, is a derivative of 1,4-cyclohexanedicarboxylic acid (CHDA).[1][2] It serves as a valuable monomer in the synthesis of specialty polyesters. The incorporation of the cycloaliphatic ring structure of this monomer into the polyester backbone imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and excellent weatherability and hydrolytic stability.[3] These characteristics make polyesters derived from this monomer suitable for a variety of high-performance applications, including advanced coatings, durable films, and potentially in the development of specialized biomedical materials.[4]

Polyesters based on the 1,4-cyclohexanedicarboxylate moiety are recognized for their superior performance compared to some conventional polyesters. They exhibit a favorable balance of properties, making them attractive for applications where durability and stability are critical.[5] The trans-isomer, in particular, contributes to higher crystallinity, leading to increased melting temperatures and improved mechanical strength due to more efficient polymer chain packing.[6]

This document provides detailed application notes and experimental protocols for the synthesis of polyesters using trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid and its parent diacid, trans-1,4-cyclohexanedicarboxylic acid.

Data Presentation: Properties of 1,4-Cyclohexanedicarboxylate-Based Polyesters

The properties of polyesters can be tailored by the selection of the diol comonomer. The following table summarizes key thermal and mechanical properties of various polyesters synthesized from trans-1,4-cyclohexanedicarboxylic acid (a closely related and widely studied monomer) and different diols. This data provides a comparative baseline for what can be expected from polyesters derived from trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid.

PolyesterDiol ComponentGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5%) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(butylene trans-1,4-cyclohexanedicarboxylate)1,4-Butanediol~50~150>350~40>200[3][7]
Poly(propylene trans-1,4-cyclohexanedicarboxylate)1,3-Propanediol~35~120>350--[7]
Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate)1,5-Pentanediol~15~80>350--[7]
Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate)1,6-Hexanediol~5~115>350--
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)1,4-Cyclohexanedimethanol~64LowHigh--[6]

Experimental Protocols

The synthesis of polyesters from trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid and a diol is typically achieved through a two-stage melt polycondensation process. This process involves an initial esterification/transesterification stage followed by a polycondensation stage under high vacuum and elevated temperature. The following protocol is a general method that can be adapted for various diols.

Protocol 1: Melt Polycondensation of Trans-4-(methoxycarbonyl)cyclohexanecarboxylic Acid with a Diol

Materials:

  • Trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,4-cyclohexanedimethanol)

  • Catalyst (e.g., titanium tetrabutoxide (TBT), antimony trioxide)

  • Stabilizer (e.g., phosphorous acid)

  • High-purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask or a suitable reaction vessel

  • Mechanical stirrer

  • Distillation column and condenser

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

Stage 1: Esterification/Transesterification

  • Charge the reaction vessel with equimolar amounts of trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid and the selected diol. A slight excess of the diol (e.g., 1.1-1.2 molar ratio to the acid/ester) can be used to compensate for any loss due to volatilization.

  • Add the catalyst (typically 200-300 ppm by weight of the monomers) and a stabilizer to the reaction mixture.

  • Assemble the apparatus, ensuring a nitrogen inlet and a distillation setup are in place.

  • Purge the system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin heating the mixture to a temperature of 150-220 °C with continuous stirring.

  • During this stage, water and methanol will be produced as byproducts and should be continuously removed by distillation.

  • Monitor the reaction by measuring the amount of distillate collected. This stage is typically continued for 2-4 hours, or until the theoretical amount of water and methanol has been collected. The reaction mixture will become more viscous as oligomers are formed.

Stage 2: Polycondensation

  • After the initial stage is complete, gradually increase the temperature to 250-280 °C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

  • Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The removal of excess diol and any remaining byproducts drives the polymerization to a high molecular weight.

  • The progress of the polycondensation reaction can be monitored by the increase in the viscosity of the melt, often observed by the torque on the mechanical stirrer.

  • Once the desired viscosity is achieved, stop the reaction by removing the heat source and breaking the vacuum with nitrogen gas.

  • The resulting polyester can be collected while still molten or after cooling to room temperature.

Purification:

The synthesized polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent such as cold methanol. The purified polymer should then be dried in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Characterization:

The structure and properties of the resulting polyester can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and composition of the polyester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl group).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Visualizations

Signaling Pathway: Polyester Synthesis

Polyester_Synthesis Monomers Monomers (trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid + Diol) Esterification Stage 1: Esterification/ Transesterification (150-220 °C, N2) Monomers->Esterification Oligomers Oligomers Esterification->Oligomers Byproducts1 Byproducts (Water, Methanol) Esterification->Byproducts1 Polycondensation Stage 2: Polycondensation (250-280 °C, Vacuum) Oligomers->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester Byproducts2 Byproducts (Excess Diol) Polycondensation->Byproducts2 Experimental_Workflow Start Start: Reactant Charging Stage1 Stage 1: Esterification/ Transesterification Start->Stage1 Stage2 Stage 2: Polycondensation Stage1->Stage2 Isolation Polymer Isolation and Purification Stage2->Isolation Characterization Characterization Isolation->Characterization NMR NMR Characterization->NMR FTIR FTIR Characterization->FTIR GPC GPC Characterization->GPC DSC DSC Characterization->DSC TGA TGA Characterization->TGA

References

Application Notes and Protocols for the Purification of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester using the recrystallization technique. This procedure is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a high-purity form of this compound. The protocol outlines solvent selection, the recrystallization process, and methods for recovery and drying of the purified product. Additionally, this note includes a table summarizing the anticipated solubility of the compound in various solvents to guide optimization and a workflow diagram for clarity.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and a methyl ester group attached to a cyclohexane ring. This structure makes it a valuable building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The purity of this intermediate is often critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals of high purity, leaving the impurities dissolved in the mother liquor.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 15177-67-0
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
Appearance White to off-white solid/powder
Melting Point 124-130 °C
Purity (typical) >95%

Solvent Selection and Solubility

The choice of a suitable solvent is the most critical step in developing a successful recrystallization procedure. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • The impurities should either be highly soluble at all temperatures or completely insoluble.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound, which possesses both polar (carboxylic acid, ester) and non-polar (cyclohexane ring) moieties, a solvent of intermediate polarity or a binary solvent mixture is likely to be effective. A preliminary solvent screen is recommended to determine the optimal solvent or solvent system. Table 2 provides a qualitative guide to the expected solubility of the target compound in a range of common laboratory solvents.

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling PointNotes
Water HighLowModerate to HighThe carboxylic acid group may impart some water solubility, especially when hot.
Methanol HighModerate to HighHighMay be too good a solvent, leading to low recovery.
Ethanol HighModerateHighSimilar to methanol, careful control of volume is needed.
Acetone MediumModerateHighA promising candidate due to its intermediate polarity.
Ethyl Acetate MediumModerateHighThe ester functionality suggests good compatibility.
Dichloromethane MediumModerate to HighHighHigh volatility can be a challenge during hot filtration.
Toluene LowLowModerateMay require a co-solvent to achieve sufficient solubility.
Hexane/Heptane LowVery LowLowUnlikely to be a good primary solvent but could be used as an anti-solvent.
Acetone/Hexane VariableVariableVariableA mixture allows for fine-tuning of polarity for optimal results.
Water/Ethanol VariableVariableVariableA common mixture for compounds with moderate polarity.

Experimental Protocol

This protocol describes a general procedure for the recrystallization of this compound. The user should optimize the solvent choice and volumes based on their specific sample and purity requirements.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., acetone, or an acetone/hexane mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirring)

  • Glass funnel (short-stemmed or stemless)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.

    • Pour the hot solution through the preheated filtration setup into the clean flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.

    • Wash the crystals with a small amount of fresh, cold solvent to remove any remaining mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by pulling air through them.

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.

Visual Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Compound dry->end

Caption: Recrystallization workflow for purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not dissolve Incorrect solvent choice; insufficient solvent.Try a more polar solvent or a solvent mixture; add more solvent in small increments.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Use a lower-boiling point solvent; add more solvent to the hot mixture.
No crystals form on cooling Too much solvent was used; the compound is very soluble at low temperatures.Evaporate some of the solvent and allow it to cool again; try adding a seed crystal; scratch the inside of the flask with a glass rod.
Low recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use less solvent; ensure the filtration apparatus is hot; use a minimal amount of ice-cold solvent for washing.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath instead of an open flame.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Application Note and Protocol for the Column Chromatography of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the purification of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester using silica gel column chromatography. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity sample of the target compound.

Introduction

This compound is a valuable intermediate in organic synthesis, often used in the production of polymers and as a building block for various chemical entities.[1] Its synthesis can result in a mixture of starting materials, di-ester byproducts, and stereoisomers, necessitating an efficient purification method. Column chromatography is a standard and effective technique for isolating the desired monomethyl ester from such mixtures. The presence of a free carboxylic acid group requires careful selection of the mobile phase to ensure good separation and minimize peak tailing on the silica gel stationary phase.[2]

Chromatographic Method

The successful separation of this compound relies on the selection of an appropriate stationary and mobile phase. Silica gel is the recommended stationary phase. The mobile phase should be acidic to suppress the ionization of the carboxylic acid moiety, which enhances its interaction with the silica and allows for better separation.[2][3]

Recommended Chromatographic Conditions
ParameterRecommended Setting
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane with 0.5% Acetic Acid
Elution Gradient Start with 20% Ethyl Acetate / 80% Hexane, gradually increasing to 50% Ethyl Acetate
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter, 20-40 cm length)
Sample Loading Dry loading or minimal volume of dichloromethane
Detection Method Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate)

Experimental Protocol

This protocol outlines the steps for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column with a stopcock

  • This compound (crude mixture)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate stain

  • Collection tubes or flasks

  • Rotary evaporator

Column Packing
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a layer of sand (approx. 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% Ethyl Acetate in Hexane).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing.

  • Add another layer of sand (approx. 1 cm) on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Preparation and Loading
  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

  • Carefully add the prepared sample to the top of the column.

  • Allow the sample to absorb into the silica gel.

Elution and Fraction Collection
  • Carefully add the initial mobile phase (20% Ethyl Acetate / 79.5% Hexane / 0.5% Acetic Acid) to the column.

  • Open the stopcock and begin collecting fractions.

  • Maintain a constant flow rate.

  • Monitor the separation by collecting small fractions and analyzing them using TLC.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the desired compound.

Analysis and Product Isolation
  • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Visualize the spots using a suitable stain, such as potassium permanganate.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and purity of the final product. A purity of ≥95% is often achievable.[4]

Visualized Workflow

The following diagram illustrates the general workflow for the column chromatography purification process.

G Workflow for Column Chromatography Purification cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Chromatography Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A flowchart of the experimental workflow.

Conclusion

The described column chromatography method provides a reliable and effective means for purifying this compound. The key to a successful separation is the use of an acidic mobile phase to control the ionization of the carboxylic acid group. By following this protocol, researchers can obtain the target compound with high purity, suitable for subsequent synthetic applications.

References

Analytical HPLC method for purity analysis of monomethyl trans-1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of monomethyl trans-1,4-cyclohexanedicarboxylate. The described protocol is essential for quality control, ensuring the purity and isomeric integrity of this compound, which is a key building block in the synthesis of various polymers and pharmaceutical intermediates.[1] This method effectively separates the main analyte from potential impurities such as its cis-isomer, the unreacted diacid, and the diester.

Introduction

Monomethyl trans-1,4-cyclohexanedicarboxylate is a carboxylic acid ester derivative utilized as an organic reagent.[1] The purity of this compound is critical for its intended applications, as isomeric impurities or residual starting materials can significantly impact the properties of downstream products. While gas chromatography is a common method for purity assessment of this compound, HPLC offers a versatile and widely accessible alternative, particularly for non-volatile impurities.[2] This document provides a comprehensive protocol for a reversed-phase HPLC method with UV detection for the reliable purity determination of monomethyl trans-1,4-cyclohexanedicarboxylate.

Experimental Protocol

This section provides a detailed methodology for the purity analysis of monomethyl trans-1,4-cyclohexanedicarboxylate using HPLC.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals:

    • Monomethyl trans-1,4-cyclohexanedicarboxylate (for standard and sample preparation)

    • Acetonitrile (HPLC grade)[3]

    • Water (HPLC grade)

    • Phosphoric acid (or other suitable acidic modifier)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for this analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of monomethyl trans-1,4-cyclohexanedicarboxylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Analytical Workflow

The following diagram illustrates the overall workflow for the purity analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Data Presentation

The purity of monomethyl trans-1,4-cyclohexanedicarboxylate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.

Illustrative Chromatographic Data

The following table presents hypothetical data for a sample analysis.

Peak IDCompoundRetention Time (min)Peak Area
11,4-Cyclohexanedicarboxylic acid3.55,000
2cis-isomer6.815,000
3Monomethyl trans-1,4-cyclohexanedicarboxylate 8.2 9,750,000
4Dimethyl 1,4-cyclohexanedicarboxylate12.530,000
Purity Calculation

The purity is calculated using the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Calculation:

  • Total Peak Area = 5,000 + 15,000 + 9,750,000 + 30,000 = 9,800,000

  • Purity (%) = (9,750,000 / 9,800,000) x 100 = 99.49%

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for determining the purity of monomethyl trans-1,4-cyclohexanedicarboxylate. The protocol is straightforward and utilizes common reversed-phase HPLC instrumentation, making it suitable for routine quality control in both research and industrial settings. The separation of potential isomers and related impurities is crucial for ensuring the quality of this important chemical intermediate.[4]

References

Application Note: Gas Chromatography Analysis of Trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a significant intermediate in the synthesis of various polymers and pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography (GC) offers a robust analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the presence of a polar carboxylic acid group, direct GC analysis of this compound is challenging, leading to poor peak shape and low sensitivity.

This application note provides a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). The methodology involves a derivatization step to convert the polar carboxylic acid moiety into a less polar and more volatile ester, enabling excellent chromatographic performance.

Experimental Protocols

A critical step for the successful analysis of this compound by GC is the derivatization of the free carboxylic acid group. This protocol outlines a common and effective derivatization method, methylation, to convert the analyte into its corresponding dimethyl ester, which is more amenable to GC analysis.

Derivatization Protocol: Methylation with Methanolic HCl

This procedure converts the remaining carboxylic acid group of the monomethyl ester into a methyl ester, yielding the volatile dimethyl-1,4-cyclohexanedicarboxylate.

  • Reagent Preparation (2% Methanolic HCl):

    • In a fume hood, carefully add 2 mL of acetyl chloride to 18 mL of anhydrous methanol in a 40 mL amber vial with a PTFE-lined cap.

    • Caution: This reaction is highly exothermic. Add the acetyl chloride dropwise while gently swirling the vial.

    • Allow the reagent to cool to room temperature before use.

  • Sample Derivatization:

    • Accurately weigh approximately 1-5 mg of the sample containing this compound into a reaction vial.

    • Add 1 mL of the 2% methanolic HCl reagent to the vial.

    • Securely cap the vial and heat at 60-80°C for 30-60 minutes.

    • After cooling to room temperature, quench the reaction by adding 1 mL of deionized water.

    • Extract the derivatized analyte by adding 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate) and vortexing for 1 minute.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean GC vial for analysis.

Alternative Derivatization Protocol: Silylation with BSTFA

Silylation is another widely used technique for derivatizing active hydrogens.

  • Sample Preparation:

    • Ensure the sample is anhydrous by drying under a stream of nitrogen or by lyophilization.

    • Place the dried sample (typically 0.1-1 mg) in a micro-reaction vial.

  • Silylation Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injecting the sample into the GC.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table summarizes the recommended starting conditions for the GC-MS analysis of derivatized this compound. Optimization may be necessary depending on the specific instrumentation and desired separation.

ParameterRecommended Conditions
Gas Chromatograph
ColumnNon-polar stationary phase, e.g., 5% phenylmethylpolysiloxane (DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection ModeSplitless or Split (e.g., 10:1), depending on analyte concentration[1]
Injection Volume1 µL
Injector Temperature250°C[1]
Carrier GasHelium at a constant flow rate of 1.0 - 1.7 mL/min[1]
Oven Temperature ProgramInitial: 70°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C[1]
Mass Rangem/z 40-400
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity

Data Presentation

The following table illustrates the expected mass-to-charge ratios (m/z) for the key fragment ions of the derivatized analyte, which can be used for identification and quantification in SIM mode.

Analyte (Derivatized)Key Fragment Ions (m/z)
Dimethyl-1,4-cyclohexanedicarboxylate169, 141, 109, 81
Trimethylsilyl ester of this compound(M-15)+, other characteristic fragments

Note: The fragmentation pattern of the silylated derivative may vary. The dimethyl ester is expected to show a loss of a methoxy group (M-31) and other characteristic fragments.

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester Derivatization Derivatization (e.g., Methylation or Silylation) Sample->Derivatization Add derivatizing agent Extraction Liquid-Liquid Extraction (if necessary) Derivatization->Extraction GC_Vial Transfer to GC Vial Extraction->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection (Mass Spectrometer) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Derivatization

Derivatization_Logic Analyte trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester Problem Polar Carboxylic Acid Group - Poor Volatility - Prone to Adsorption Analyte->Problem Solution Derivatization Problem->Solution addresses Goal Suitable for GC Analysis - Increased Volatility - Thermally Stable Methylation Methylation (e.g., with Methanolic HCl) Solution->Methylation Silylation Silylation (e.g., with BSTFA) Solution->Silylation Derivative Volatile Derivative (e.g., Dimethyl Ester or Silyl Ester) Methylation->Derivative Silylation->Derivative Derivative->Goal achieves

Caption: The rationale for derivatization in the GC analysis of the target analyte.

References

Application Notes and Protocols: Derivatization of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester for Further Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and polymer science. Its rigid trans-cyclohexyl core provides a well-defined three-dimensional scaffold, while the orthogonal carboxylic acid and methyl ester functionalities allow for selective chemical modifications. This document provides detailed protocols for the common derivatizations of the free carboxylic acid group—amide bond formation, conversion to an acid chloride, further esterification, and reduction to a primary alcohol—which are critical steps for its incorporation into more complex target molecules such as Janus kinase inhibitors and other active pharmaceutical ingredients.[1][2]

Derivatization Strategies

The primary focus of these application notes is the selective transformation of the carboxylic acid moiety of trans-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid. The methyl ester is generally stable under the conditions described but can be hydrolyzed under harsher basic or acidic conditions if desired. The principal derivatizations are outlined below.

Amide Bond Formation (Amidation)

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[3] The carboxylic acid can be coupled with a wide range of primary and secondary amines to yield the corresponding amides. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine. Common methods include the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) and a base.[3]

Conversion to Acid Chloride

For coupling with less reactive nucleophiles or when carbodiimide methods are suboptimal, the carboxylic acid can be converted to the more reactive acid chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[4][5] The resulting this compound chloride is a highly reactive intermediate.[6]

Further Esterification

The carboxylic acid can be esterified with various alcohols under acidic catalysis. This method is useful for introducing different ester functionalities into the molecule, which can modulate properties like solubility or serve as protecting groups.

Reduction to Alcohol

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding trans-4-(hydroxymethyl)cyclohexanecarboxylic acid methyl ester.[7] This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This derivative introduces a new point for diversification, such as ether synthesis or further oxidation.

Experimental Protocols

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol describes a general method for the coupling of this compound with an amine using EDC and a catalytic amount of HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.1 eq), EDC (1.2 eq), DMAP (1.0 eq), and HOBt (0.1 eq).[3]

  • Add DIPEA (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Conversion to Acid Chloride

This protocol details the synthesis of this compound chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude acid chloride can be used in the next step without further purification.

Protocol 3: Reduction of Carboxylic Acid to Alcohol

This protocol describes the reduction of the carboxylic acid moiety to a primary alcohol using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF or diethyl ether.

  • Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield trans-4-(hydroxymethyl)cyclohexanecarboxylic acid methyl ester.

Quantitative Data Summary

The following table summarizes typical yields for the derivatization of carboxylic acids using the described methods. Note that yields are substrate-dependent and may vary.

Derivatization MethodReagentsSubstrate ExampleProductYield (%)Reference
Amide SynthesisEDC, DMAP, HOBt, DIPEA4-Nitrobenzoic acid + AnilineN-Phenyl-4-nitrobenzamide72[3]
Acid Chloride SynthesisThionyl Chloride (SOCl₂)General Carboxylic AcidGeneral Acid Chloride>90 (crude)[5]
Reduction to AlcoholLithium Aluminum HydrideGeneral Carboxylic AcidPrimary Alcohol70-90General Knowledge

Visualized Workflows

Amide Synthesis Workflow

Amide_Synthesis start trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester reagents Amine (R-NH2) EDC, DMAP, HOBt (cat.) DIPEA in ACN reaction Amide Coupling (Room Temp, 12-24h) start->reaction reagents->reaction workup Workup (Evaporation, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product trans-4-(Aminocarbonyl) cyclohexanecarboxylic acid methyl ester purification->product

Caption: General workflow for the synthesis of amide derivatives.

Multi-Step Derivatization Logic

Derivatization_Paths cluster_amide Amide Formation cluster_reduction Reduction start_node trans-4-(Methoxycarbonyl) cyclohexane-1-carboxylic acid amide_direct Direct Coupling (EDC, HOBt, etc.) start_node->amide_direct Amine acid_chloride Acid Chloride (SOCl2 or Oxalyl Chloride) start_node->acid_chloride reduction_node Reduction (LiAlH4) start_node->reduction_node product_amide Amide Derivative amide_direct->product_amide amide_from_chloride Amine Coupling acid_chloride->amide_from_chloride R-NH2 amide_from_chloride->product_amide product_alcohol Alcohol Derivative (trans-4-(Hydroxymethyl)...) reduction_node->product_alcohol

Caption: Synthetic pathways for key derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary methods for synthesizing this compound:

  • Selective mono-esterification of trans-1,4-cyclohexanedicarboxylic acid: This approach involves the direct esterification of one of the two carboxylic acid groups. Various catalysts, such as ion-exchange resins and alumina, can be employed to enhance selectivity.[1][2]

  • Partial hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate: This method starts with the diester and selectively hydrolyzes one of the ester groups to a carboxylic acid. This often involves an initial step to isomerize the cis/trans mixture of the dimethyl ester to favor the trans isomer, followed by controlled hydrolysis using a base like potassium hydroxide.[3][4]

Q2: What is the importance of the cis/trans isomer ratio of the starting material?

A2: The stereochemistry of the cyclohexane ring is crucial. The trans isomer is often the desired product in applications like polymer chemistry due to its linear and rigid structure.[5][6] If you start with a mixture of cis and trans isomers of 1,4-cyclohexanedicarboxylic acid or its dimethyl ester, the final product will also be a mixture. For the partial hydrolysis route, an initial isomerization step is often performed to enrich the trans content of the dimethyl ester, which can be achieved using a catalyst like pyridine in methanol.[3] The thermodynamically controlled equilibrium at elevated temperatures for the dimethyl ester is approximately 66% trans-isomer.

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the esterification and hydrolysis reactions can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method to separate and quantify the dicarboxylic acid, the desired monoester, and the diester.[7] Gas Chromatography (GC) can also be used, especially for the more volatile ester derivatives.[3][4] Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards include:

  • Methanol: Flammable and toxic. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Monoester Incomplete reaction: Insufficient reaction time or temperature.Optimize reaction conditions: Monitor the reaction progress using HPLC or GC and extend the reaction time or adjust the temperature as needed. For the hydrolysis method, ensure the temperature is maintained at the specified level (e.g., 20°C) to favor mono-hydrolysis.[3][4]
Formation of diester (in mono-esterification): Lack of selectivity of the catalyst or reaction conditions.Use a selective catalyst: Employ catalysts known for selective mono-esterification, such as certain ion-exchange resins or alumina.[1][2] Carefully control the stoichiometry of the alcohol.
Formation of dicarboxylic acid (in hydrolysis): Over-hydrolysis due to excessive reaction time, temperature, or base concentration.Refine hydrolysis conditions: Reduce the reaction time or temperature. Perform a titration to determine the optimal amount of base required for mono-hydrolysis. Quench the reaction promptly once the desired conversion is reached.
Product is a mixture of cis and trans isomers Starting material is a cis/trans mixture: The stereochemistry is retained throughout the synthesis.Isomerize the starting material: For the hydrolysis route, perform an isomerization of the dimethyl ester starting material to enrich the trans isomer before hydrolysis.[3][4] For the mono-esterification route, start with pure trans-1,4-cyclohexanedicarboxylic acid.
Difficulty in purifying the product Presence of unreacted starting material or byproducts: Inefficient separation during workup.Optimize purification: For the hydrolysis product, ensure complete removal of the organic phase (e.g., toluene) before acidification to prevent contamination with unreacted diester.[3][4] Carefully control the pH during acidification and the cooling temperature to maximize selective precipitation of the monoester.[3][4] Recrystallization from a suitable solvent or column chromatography may be necessary. The use of cyclic ethers as a purification solvent has been shown to selectively dissolve impurities like 4-methylcyclohexanecarboxylic acid.[9]
Inconsistent Results Variability in reagent quality: Water content in solvents or purity of starting materials can affect the reaction outcome.Use high-purity reagents: Ensure solvents are anhydrous where necessary. Use starting materials with a known and consistent cis/trans isomer ratio.

Experimental Protocols

Method 1: Partial Hydrolysis of Dimethyl trans-1,4-Cyclohexanedicarboxylate[3][4]

This protocol involves two main stages: isomerization to enrich the trans isomer of the diester, followed by selective mono-hydrolysis.

Stage 1: Isomerization

  • Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (with a typical trans/cis ratio of 3/7 to 5/5) in 200 g of methanol in a suitable reaction vessel.

  • Add 15 g of pyridine to act as a catalyst.

  • Heat the mixture to 40°C and stir for 2 hours. This will result in a methanol solution of dimethyl 1,4-cyclohexanedicarboxylate with an enriched trans/cis isomer ratio of approximately 9/1.

Stage 2: Monoester Hydrolysis

  • Cool the methanol solution from Stage 1 to room temperature.

  • Add 150 g of potassium hydroxide to the solution.

  • Stir the reaction mixture at 20°C for 3 hours to facilitate monoester hydrolysis.

Stage 3: Acidification and Product Isolation

  • To the reaction mixture, add 200 g of water and 100 g of toluene.

  • Transfer the mixture to a separatory funnel and extract to remove the organic phase, which contains unreacted diester.

  • Adjust the aqueous phase to a pH of 1-2 using concentrated hydrochloric acid.

  • Cool the acidified aqueous phase to 0-5°C to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under reduced pressure at 50°C.

Expected Outcome: This procedure can yield approximately 66.4 g (71.32% yield) of white solid this compound with a purity of around 98.9% as determined by gas chromatography.[3][4]

Data Summary

Table 1: Reaction Conditions and Yield for Partial Hydrolysis Method

ParameterValueReference
Starting Material Dimethyl 1,4-cyclohexanedicarboxylate (0.5 mol)[3][4]
Isomerization Catalyst Pyridine (15 g)[3][4]
Isomerization Temperature 40°C[3][4]
Isomerization Time 2 hours[3][4]
Hydrolysis Reagent Potassium Hydroxide (150 g)[3][4]
Hydrolysis Temperature 20°C[3][4]
Hydrolysis Time 3 hours[3][4]
Final Product Yield 71.32%[3][4]
Final Product Purity (GC) 98.9%[3][4]

Visualized Workflows

experimental_workflow cluster_start Starting Material cluster_isomerization Stage 1: Isomerization cluster_hydrolysis Stage 2: Mono-hydrolysis cluster_workup Stage 3: Workup & Isolation cluster_product Final Product start Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) isomerization Dissolve in Methanol Add Pyridine Heat to 40°C for 2h start->isomerization hydrolysis Cool to RT Add KOH Stir at 20°C for 3h isomerization->hydrolysis Enriched trans-diester workup Add Water & Toluene Extract Organic Phase hydrolysis->workup Reaction Mixture acidification Acidify Aqueous Phase (HCl) Cool to 0-5°C workup->acidification isolation Filter & Dry acidification->isolation product trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester isolation->product

Caption: Experimental workflow for the partial hydrolysis method.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Monoester cause1 Incomplete Reaction problem->cause1 cause2 Over-hydrolysis to Diacid problem->cause2 cause3 Diester Formation (Esterification) problem->cause3 solution1 Optimize Time/Temp Monitor with HPLC/GC cause1->solution1 solution2 Reduce Time/Temp/Base Titrate for Stoichiometry cause2->solution2 solution3 Use Selective Catalyst Control Stoichiometry cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Optimization of reaction conditions for mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate?

The main challenge is to selectively hydrolyze only one of the two equivalent ester groups to yield the mono-acid, mono-ester product. Classical saponification often leads to a complex mixture of the starting diester, the desired mono-hydrolyzed product, and the fully hydrolyzed di-acid, which can be difficult to separate.[1][2]

Q2: What are the common methods for achieving selective mono-hydrolysis?

Several methods have been developed to improve the selectivity of mono-hydrolysis. These include:

  • Alkaline Hydrolysis with careful control of stoichiometry: Using a limited amount of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4]

  • Phase-transfer catalysis: Employing quaternary ammonium salts, such as tetraethyl-ammonium bromide (TEAB), to facilitate the reaction in a biphasic system.[3][4]

  • Use of co-solvents: Solvents like tetrahydrofuran (THF), ethanol, or dimethyl sulfoxide (DMSO) are used with aqueous base solutions to improve solubility and selectivity.[2][3][4][5]

  • Silica-mediated hydrolysis: This method involves silanolysis on a silica gel surface at elevated temperatures.[6]

  • Enzymatic hydrolysis: Enzymes can offer high selectivity for mono-hydrolysis.[2]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting diester and the formation of the mono-ester and di-acid products.[3][4][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the mono-ester product - Insufficient amount of base. - Reaction time is too short. - Poor solubility of the starting material.- Increase the equivalents of base slightly (e.g., from 1.0 to 1.2 equivalents).[3][4] - Extend the reaction time and monitor closely using TLC or HPLC. - Use a co-solvent like THF, ethanol, or DMSO to improve solubility.[2][3][4][5]
Significant formation of the di-acid by-product - Excess amount of base. - Reaction temperature is too high. - Prolonged reaction time.- Reduce the equivalents of base. Stoichiometry is critical for selectivity.[3][4] - Lower the reaction temperature. For some methods, performing the reaction at 0°C can significantly improve selectivity.[5] - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Reaction is not going to completion; starting material remains - Insufficient base or catalyst. - Low reaction temperature. - Inefficient mixing in a biphasic system.- Ensure accurate stoichiometry of the base. - Gradually increase the reaction temperature while monitoring for di-acid formation. - If using a phase-transfer catalyst, ensure its proper dispersion. Vigorous stirring is important.
Difficulty in isolating the mono-ester product - Formation of a complex mixture of products. - Emulsion formation during workup.- Optimize the reaction conditions to achieve a cleaner reaction mixture.[2][5] - During workup, after acidification, saturate the aqueous layer with NaCl to break emulsions and improve extraction efficiency.[8]

Data Presentation

Table 1: Effect of Solvent on Mono-hydrolysis Selectivity

Solvent SystemCo-solventBaseCatalystTemperature (°C)Mono-ester to Di-acid RatioIsolated Yield of Mono-ester (%)Reference
Water-EthanolEthanol (10%)1.2 eq. NaOH1.0 eq. TEAB40High20-80[3][4]
THF-WaterTHFDiluted NaOHNone0HighNear-quantitative[5]
Water-DMSODMSOaq. KOHNoneN/AImproved for bulky estersHigh[2]

Table 2: Influence of Base Equivalents on Product Distribution

Equivalents of NaOHStarting Diester (%)Mono-ester (%)Di-acid (%)Reference
LowHighLowLow[3][4]
Optimal (e.g., 1.2)LowHighLow[3][4]
ExcessLowLowHigh[3][4]

Experimental Protocols

Protocol 1: Mono-hydrolysis using a Phase-Transfer Catalyst

This protocol is based on the selective mono-hydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates, which can be adapted for dimethyl 1,4-cyclohexanedicarboxylate.[4]

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 1,4-cyclohexanedicarboxylate (1.0 mmol) and tetraethyl-ammonium bromide (TEAB) (1.0 mmol) in a mixture of ethanol (20 mL) and water (1.75 mL).

  • Addition of Base: To the stirred solution, add a 1.0 M aqueous solution of NaOH (1.2 equivalents) dropwise. The reaction may be exothermic. Maintain the temperature at 40°C.

  • Reaction Monitoring: Stir the reaction mixture at 40°C and monitor the consumption of the starting diester by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to 0°C and acidify with 1 M HCl.

  • Extraction: Saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: High-Yield Mono-hydrolysis at Low Temperature

This protocol is adapted from a highly efficient method for the selective mono-hydrolysis of symmetric diesters.[5]

  • Reaction Setup: Suspend dimethyl 1,4-cyclohexanedicarboxylate (1.20 mmol) in 20 mL of a THF-water mixture (a small amount of THF, less than 7% by volume, can be used).

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Addition of Base: To this vigorously stirred mixture, add approximately 1-2 equivalents of a 0.25 M aqueous NaOH or KOH solution dropwise.

  • Reaction Monitoring: Stir the mixture at 0°C until the starting diester is consumed, as monitored by TLC.

  • Workup: Acidify the reaction mixture with 1 M HCl at 0°C.

  • Extraction: Saturate the aqueous layer with NaCl and extract with ethyl acetate (4 x 20 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-ester.

Visualizations

Experimental_Workflow Experimental Workflow for Mono-hydrolysis A Reaction Setup (Diester, Solvent, Catalyst) B Addition of Base (e.g., NaOH, KOH) A->B Stirring & Temperature Control C Reaction Monitoring (TLC or HPLC) B->C D Workup (Acidification) C->D Reaction Complete E Extraction (Organic Solvent) D->E F Purification (Chromatography/Recrystallization) E->F G Product Characterization F->G

Caption: A generalized workflow for the mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate.

Troubleshooting_Logic Troubleshooting Decision Tree start Analyze Reaction Outcome low_yield Low Mono-ester Yield? start->low_yield di_acid High Di-acid Formation? low_yield->di_acid No sol_A Increase Base Equivalents or Reaction Time low_yield->sol_A Yes incomplete Incomplete Reaction? di_acid->incomplete No sol_B Decrease Base Equivalents or Lower Temperature di_acid->sol_B Yes sol_C Increase Temperature or Check Reagent Stoichiometry incomplete->sol_C Yes end Re-run Experiment incomplete->end No sol_A->end sol_B->end sol_C->end

Caption: A decision tree to guide troubleshooting common issues in mono-hydrolysis reactions.

References

Challenges in separating cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the purification of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the cis and trans isomers of 1,4-cyclohexanedicarboxylic acid monomethyl ester?

A1: The primary challenges stem from the similar physicochemical properties of the cis and trans isomers. Both have the same molecular weight and similar functional groups, leading to comparable polarities and boiling points. This makes separation by standard distillation or simple chromatography difficult. Successful separation often relies on exploiting subtle differences in their three-dimensional structures, which can influence their crystallinity, solubility, and interaction with chromatographic stationary phases.

Q2: What are the key physical properties of the individual isomers?

A2: Precise physical properties for both isomers are not extensively documented in publicly available literature. However, some data and general solubility characteristics have been reported.

Propertycis-Isomertrans-Isomer
CAS Number 1011-85-4[1]15177-67-0[2][3][4]
Molecular Weight 186.21 g/mol [1]186.21 g/mol [2][4]
Appearance Solid[1]White to off-white solid[2]
Melting Point Not specified124-128 °C[2]
Solubility Not specifiedSoluble in hot methanol, ethanol, and acetone; slightly soluble in ether and water.[5] Generally, it has moderate solubility in organic solvents and limited solubility in water.[5]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) to separate these isomers?

Q4: Is fractional crystallization a viable separation method?

A4: Fractional crystallization can be a very effective and scalable method for separating isomers, provided there is a significant difference in their solubility in a particular solvent. The success of this method is highly dependent on the solvent system and the purity of the initial mixture. For closely related isomers, derivatization to a salt form can sometimes enhance solubility differences.

Q5: How can I confirm the identity and purity of my separated isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers. The different spatial arrangement of the protons on the cyclohexane ring will result in distinct chemical shifts and coupling constants in the ¹H NMR spectrum. Gas chromatography (GC) can also be used to assess purity, especially after derivatization to a more volatile form.

Troubleshooting Guides

HPLC Separation Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor or no separation of isomer peaks. - Inappropriate column stationary phase.- Mobile phase is not selective enough.- Switch to a column with a different selectivity, such as a phenyl- or cholesterol-based column.- Modify the mobile phase composition. Systematically vary the solvent ratio (e.g., acetonitrile/water) and the pH.
Peak tailing. - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to mask active sites on the silica.- Inject a smaller sample volume or a more dilute sample.
Irreproducible retention times. - Inadequate column equilibration between runs.- Fluctuations in mobile phase composition or temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Use a column thermostat to maintain a constant temperature. Premix the mobile phase to avoid inconsistencies from the pump's mixer.
Fractional Crystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystal formation upon cooling. - Solution is too dilute.- Cooling is too rapid.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Oily precipitate instead of crystals. - Impurities are present in the mixture.- The solvent is not appropriate for crystallization.- Attempt to purify the mixture by column chromatography before crystallization.- Screen a variety of solvents with different polarities.
Poor separation efficiency (co-crystallization). - The solubilities of the two isomers are too similar in the chosen solvent.- Experiment with different solvents or solvent mixtures.- Consider derivatizing the carboxylic acid to a salt (e.g., with a chiral amine) to potentially increase the difference in crystal lattice energies and solubilities.

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation (Adapted from Diacid Method)

This protocol is a starting point and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with alternative selectivity, such as a phenyl or cholesterol phase, is recommended if separation on C18 is insufficient.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with a scouting gradient (e.g., 10-90% B over 20 minutes) to determine the approximate elution conditions.

    • Optimize the gradient or switch to an isocratic elution based on the scouting run for better resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

Protocol 2: Fractional Crystallization

This is a general procedure that will need to be optimized based on the specific isomer ratio and the chosen solvent.

  • Solvent Screening: Test the solubility of the isomer mixture in small amounts of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and elevated temperatures to find a solvent where one isomer is significantly less soluble than the other, especially upon cooling.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen boiling solvent.

  • Cooling: Slowly cool the solution to room temperature. If no crystals form, further cool in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the crystals and the filtrate by HPLC or NMR.

  • Recrystallization: If necessary, recrystallize the solid to improve purity. The filtrate can be concentrated to yield a crop of crystals enriched in the more soluble isomer.

Protocol 3: Derivatization for Enhanced Separation (Conceptual)

This protocol outlines a strategy to derivatize the carboxylic acid group, which may facilitate separation by altering the physical properties of the isomers.

  • Amide Formation: React the isomer mixture with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) in the presence of a coupling agent (e.g., DCC or EDC). This will form diastereomeric amides.

  • Separation of Diastereomers: The resulting diastereomers will have different physical properties and can often be separated by standard column chromatography or crystallization.

  • Hydrolysis: Once separated, the individual diastereomers can be hydrolyzed back to the pure cis or trans monomethyl ester.

Visualizations

experimental_workflow cluster_hplc HPLC Path cluster_cryst Crystallization Path cluster_deriv Derivatization Path start Cis/Trans Isomer Mixture hplc HPLC Separation start->hplc crystallization Fractional Crystallization start->crystallization derivatization Derivatization start->derivatization hplc_analysis Analyze Fractions hplc->hplc_analysis cryst_analysis Analyze Crystals & Filtrate crystallization->cryst_analysis sep_diastereomers Separate Diastereomers derivatization->sep_diastereomers hplc_pure_cis Pure Cis Isomer hplc_analysis->hplc_pure_cis hplc_pure_trans Pure Trans Isomer hplc_analysis->hplc_pure_trans cryst_pure_isomer1 Pure Isomer 1 cryst_analysis->cryst_pure_isomer1 cryst_enriched_filtrate Enriched Filtrate cryst_analysis->cryst_enriched_filtrate hydrolysis Hydrolysis sep_diastereomers->hydrolysis deriv_pure_cis Pure Cis Isomer hydrolysis->deriv_pure_cis deriv_pure_trans Pure Trans Isomer hydrolysis->deriv_pure_trans

Caption: Overview of separation strategies for cis/trans isomers.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_cryst Crystallization Troubleshooting start Separation Unsuccessful hplc_check Check HPLC Parameters start->hplc_check Using HPLC cryst_check Check Crystallization Conditions start->cryst_check Using Crystallization change_column Change Column (e.g., Phenyl, Chiral) hplc_check->change_column Poor Selectivity optimize_mp Optimize Mobile Phase (Solvent ratio, pH) hplc_check->optimize_mp Poor Resolution change_column->hplc_check Re-evaluate optimize_mp->hplc_check Re-evaluate screen_solvents Screen More Solvents cryst_check->screen_solvents Low Purity try_derivatization Derivatize to Salt cryst_check->try_derivatization Co-crystallization screen_solvents->cryst_check Re-evaluate try_derivatization->cryst_check Re-evaluate

Caption: Troubleshooting logic for isomer separation issues.

References

How to prevent diester formation during monomethyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the formation of diester byproducts during monomethyl ester synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of diester. What is the most common cause?

A1: The most frequent cause of excessive diester formation is an unfavorable stoichiometric ratio of reactants. Using a large excess of the methylating agent (e.g., methanol) or allowing the reaction to proceed for too long can drive the reaction towards the thermodynamically stable diester. Careful control of the molar equivalents of the methylating agent is the first parameter to check.

Q2: How does reaction temperature influence selectivity for the monomethyl ester?

A2: Temperature plays a critical role. Generally, lower temperatures favor kinetic control, which can enhance selectivity for the monoester. Conversely, higher temperatures provide the activation energy needed to overcome the second esterification step, leading to increased diester formation. It is crucial to identify the optimal temperature that allows for a reasonable reaction rate without compromising selectivity.

Q3: Can the choice of catalyst impact the monoester-to-diester ratio?

A3: Absolutely. The catalyst choice is pivotal for selectivity. For instance, bifunctional alumina catalysts have been shown to promote selective monomethyl esterification of dicarboxylic acids.[1][2] These catalysts are believed to work by adsorbing the dicarboxylic acid at one carboxyl group, leaving the other free to be esterified.[3][4] In contrast, strong acid catalysts in an excess of alcohol can readily promote the formation of the diester.

Q4: Are there methods to selectively esterify one carboxyl group in a symmetric dicarboxylic acid?

A4: Yes, several methods exist. One effective technique involves adsorbing the dicarboxylic acid onto a solid support like alumina. This method relies on the principle that one carboxyl group binds to the alumina surface, leaving the second group accessible for esterification with reagents like diazomethane or dimethyl sulfate.[3][4] Another approach is to use a catalytic amount of thionyl chloride in methanol at room temperature, which can selectively esterify the nonconjugated carboxyl group.[5]

Q5: My dicarboxylic acid has poor solubility in the reaction solvent. How can this affect diester formation?

A5: Poor solubility can lead to heterogeneous reaction conditions, making stoichiometric control difficult and often resulting in a mixture of unreacted starting material, monoester, and diester. As the monoester is typically more soluble than the starting dicarboxylic acid, it remains in solution and is more susceptible to a second esterification. Consider using a co-solvent to improve solubility or employing a phase-transfer catalyst.

Troubleshooting Guide: High Diester Formation

If you are observing low yields of the desired monomethyl ester and a high prevalence of the diester byproduct, consult the following decision tree and parameter comparison table.

Troubleshooting Workflow for High Diester Formation

G start High Diester Yield Detected check_stoi 1. Review Stoichiometry start->check_stoi stoi_ok Molar ratio is correct (≤ 1.1 eq. alcohol/methylating agent) check_stoi->stoi_ok Stoichiometry OK? stoi_bad Adjust to near-equimolar (1.0 - 1.1 eq.) check_stoi->stoi_bad No check_time 2. Analyze Reaction Time/ Conversion stoi_ok->check_time stoi_bad->check_stoi time_ok Reaction quenched at optimal monoester concentration check_time->time_ok Time OK? time_bad Reduce reaction time; Monitor via TLC/LC-MS check_time->time_bad No check_temp 3. Evaluate Temperature time_ok->check_temp time_bad->check_time temp_ok Temperature is at or below recommended level check_temp->temp_ok Temp OK? temp_bad Lower reaction temperature check_temp->temp_bad No check_catalyst 4. Re-evaluate Catalyst/ Reagent Choice temp_ok->check_catalyst temp_bad->check_temp catalyst_ok Selective method used (e.g., Alumina, SOCl2/MeOH) check_catalyst->catalyst_ok Catalyst OK? catalyst_bad Switch to a more selective catalyst system check_catalyst->catalyst_bad No solution Monoester Yield Optimized catalyst_ok->solution catalyst_bad->check_catalyst

Caption: A decision tree for troubleshooting high diester yield.

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the selectivity of monomethyl ester synthesis. Actual results will vary based on the specific substrates and conditions used.

ParameterCondition Favoring MonoesterCondition Favoring DiesterRationale
Stoichiometry Dicarboxylic Acid : Methanol (1 : 1 to 1 : 2)Large excess of Methanol (> 5 eq.)Mass action drives the reaction towards complete esterification.[6]
Reaction Time Shorter / MonitoredLonger / To CompletionProlonged reaction times allow for the slower second esterification to occur.[6]
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., Reflux)Provides activation energy for the second esterification step.
Catalyst Heterogeneous (e.g., Alumina)[1][2], SOCl₂ (cat.)[5]Strong Brønsted acids (e.g., H₂SO₄)Strong acids in solution catalyze both esterification steps indiscriminately.
Concentration Higher concentration of dicarboxylic acidLower concentration (in excess alcohol)High concentration of the starting material can favor the initial reaction.

Experimental Protocol: Selective Monomethyl Esterification using SOCl₂

This protocol describes a method for the selective esterification of a non-conjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group using a catalytic amount of thionyl chloride (SOCl₂) in methanol.[5]

Materials:

  • Dicarboxylic acid (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (0.1 - 0.2 eq)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Setup: Ensure all glassware is oven-dried and the system is protected from atmospheric moisture with a drying tube or inert atmosphere (e.g., N₂ or Ar).

  • Dissolution: Suspend the dicarboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask. The volume of methanol should be sufficient to create a stirrable slurry.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: While stirring vigorously, add thionyl chloride (0.1 - 0.2 eq) dropwise to the cold suspension.

    • Safety Note: Thionyl chloride is corrosive and reacts exothermically with methanol. Add slowly to control the temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (typically 2-6 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum monoester concentration and minimal diester formation.

  • Quenching & Workup: Once the reaction is complete, carefully quench by pouring the mixture into a cold, saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to isolate the pure monomethyl ester.

General Workflow for Monomethyl Ester Synthesis

G cluster_0 Reaction Phase cluster_1 Workup & Purification cluster_2 Analysis A 1. Reactant Preparation (Dicarboxylic Acid, Anhydrous MeOH) B 2. Controlled Reagent Addition (e.g., SOCl2 at 0°C) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Quenching (e.g., aq. NaHCO3) C->D E 5. Extraction D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A generalized workflow for selective monomethyl ester synthesis.

References

Technical Support Center: Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, ensuring a high yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the selective mono-hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate. This process typically involves the use of a base, such as potassium hydroxide, in a methanol solution. To ensure a high yield of the trans isomer, the synthesis often begins with an isomerization step to convert a mixture of cis and trans dimethyl-1,4-cyclohexanedicarboxylate to a mixture enriched in the trans isomer.[1][2]

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions of concern are:

  • Formation of trans-1,4-Cyclohexanedicarboxylic acid (Diacid): This occurs when both methyl ester groups are hydrolyzed.

  • Presence of unreacted dimethyl trans-1,4-cyclohexanedicarboxylate (Diester): This results from incomplete hydrolysis.

  • Presence of the cis isomer: If the initial isomerization of the starting diester is incomplete, the cis-diester will also be hydrolyzed, leading to the formation of the cis-monomethyl ester and cis-diacid.

Q3: How can I monitor the progress of the reaction and analyze the final product?

A3: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for monitoring the reaction and quantifying the purity of the final product.[3][4] GC-MS can be used to separate and identify the monoester, diester, and other volatile components.[3][5][6] ¹H NMR spectroscopy is useful for determining the ratio of the desired monoester to the starting diester and the diacid side product by integrating characteristic peaks.[4][7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield of the Desired Monomethyl Ester

A low yield can be attributed to several factors, including incomplete reaction or the prevalence of side reactions.

Observation Potential Cause Recommended Solution
High percentage of unreacted diester in the final product. Insufficient amount of base or short reaction time.Ensure the molar ratio of base to diester is appropriate. For the mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate, a significant excess of potassium hydroxide is used.[1][2] Increase the reaction time and monitor the reaction progress using TLC or GC-MS.
High percentage of diacid in the final product. Excess of base, prolonged reaction time, or elevated temperature.Carefully control the stoichiometry of the base. While an excess is needed, a large excess can promote di-hydrolysis. Maintain the reaction at the recommended temperature (e.g., 20°C) as higher temperatures can accelerate the second hydrolysis.[1][2]
Product is a mixture of cis and trans isomers. Incomplete isomerization of the starting dimethyl ester.Ensure the initial isomerization step is complete. The reaction of dimethyl 1,4-cyclohexanedicarboxylate with pyridine in methanol at 40°C for 2 hours can achieve a trans/cis ratio of 9/1.[1][2] Verify the isomer ratio of the starting material by GC or NMR before proceeding with the hydrolysis.
Issue 2: Difficulty in Purifying the Final Product

The primary impurities to be removed are the starting diester and the diacid byproduct.

Problem Purification Strategy Experimental Details
Separating the monoester from the diacid. Acid-base extraction.After the hydrolysis reaction, the mixture contains the potassium salt of the monoester and potentially the dipotassium salt of the diacid. Upon acidification to pH 1-2 with an acid like HCl, both the monoester and diacid will be in their carboxylic acid forms.[1][2] The desired monoester is more soluble in organic solvents than the diacid. Extraction with a suitable organic solvent can be used for separation.
Separating the monoester from the unreacted diester. Column chromatography or recrystallization.After extraction, if unreacted diester remains, silica gel column chromatography can be employed for separation. Alternatively, recrystallization from an appropriate solvent system can be used to isolate the pure monoester.
Removing cis-isomers. Isomerization and purification.If a significant amount of the cis-isomer is present, it may be necessary to repeat the isomerization step on the final product mixture or use preparative chromatography for separation.

Experimental Protocols

Protocol 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

This protocol describes the conversion of a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate to a mixture enriched in the trans isomer.

  • Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (with a typical trans/cis isomer ratio of 3/7 to 5/5) in 200 g of methanol at 40°C.[1]

  • Add 15 g of pyridine as a catalyst.[1]

  • Maintain the reaction at 40°C for 2 hours.[1]

  • The resulting methanolic solution, containing a trans/cis isomer ratio of approximately 9/1, can be used directly in the subsequent hydrolysis step after cooling.[1]

Protocol 2: Synthesis of this compound

This protocol details the selective mono-hydrolysis of the trans-enriched dimethyl ester.

  • Cool the methanolic solution of dimethyl 1,4-cyclohexanedicarboxylate from the isomerization step to room temperature.

  • Add 150 g of potassium hydroxide to the solution.[1]

  • Stir the reaction mixture at 20°C for 3 hours.[1]

  • After the reaction, add 200 g of water and 100 g of toluene to the reaction system.[1]

  • Separate the organic phase by extraction.

  • Adjust the aqueous phase to pH 1-2 with concentrated hydrochloric acid.[1][2]

  • Cool the aqueous phase to 0-5°C to precipitate the product.[1]

  • Filter the white solid and dry it under reduced pressure at 50°C.[1][2]

Under these conditions, a yield of approximately 71.32% and a purity of 98.9% (as determined by gas chromatography) can be expected.[1][2]

Visual Guides

Synthesis and Side Reaction Pathway

The following diagram illustrates the main synthesis pathway for this compound and the potential side reactions.

G cluster_0 Isomerization cluster_1 Mono-hydrolysis (Desired Reaction) cluster_2 Side Reactions cis_diester cis-Dimethyl-1,4- cyclohexanedicarboxylate trans_diester trans-Dimethyl-1,4- cyclohexanedicarboxylate cis_diester->trans_diester Pyridine, MeOH, 40°C cis_monoester cis-1,4-Cyclohexanedicarboxylic acid monomethyl ester cis_diester->cis_monoester Hydrolysis trans_monoester trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester trans_diester->trans_monoester KOH, MeOH, 20°C trans_diester_hydrolysis_start trans_diacid trans-1,4-Cyclohexanedicarboxylic acid (Diacid) trans_monoester->trans_diacid Further hydrolysis trans_diester_hydrolysis_start->trans_monoester trans_diester_hydrolysis_start->trans_diacid Complete hydrolysis

Caption: Synthesis pathway and potential side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

G start Start Synthesis analyze_product Analyze Product Composition (GC-MS, NMR) start->analyze_product check_yield Low Yield? high_diester High Diester Content? check_yield->high_diester Yes purify Purify Product (Extraction, Chromatography) check_yield->purify No analyze_product->check_yield high_diacid High Diacid Content? high_diester->high_diacid No increase_time_base Increase Reaction Time or Base Stoichiometry high_diester->increase_time_base Yes cis_isomer Cis-Isomer Present? high_diacid->cis_isomer No decrease_time_base Decrease Reaction Time or Base Stoichiometry high_diacid->decrease_time_base Yes check_isomerization Verify Isomerization of Starting Material cis_isomer->check_isomerization Yes cis_isomer->purify No increase_time_base->start Re-run decrease_time_base->start Re-run check_isomerization->start Re-run end Pure Product purify->end

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Troubleshooting Low Purity in Crude trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to low purity of the crude product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the common impurities found in crude this compound?

Answer: Low purity in crude this compound is typically attributed to the presence of one or more of the following impurities:

  • Starting Materials: Unreacted trans-1,4-Cyclohexanedicarboxylic acid.

  • Side Products: The diester, dimethyl trans-1,4-cyclohexanedicarboxylate, is a common byproduct resulting from the esterification of both carboxylic acid groups.[1][2]

  • Isomers: The cis-isomer of 1,4-Cyclohexanedicarboxylic acid monomethyl ester can form, particularly if the starting diacid contains the cis-isomer or if isomerization occurs during the reaction.[3][4]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, toluene) and reagents (e.g., pyridine, hydrochloric acid) may be present.[3][4]

Question 2: My crude product shows low purity by ¹H NMR analysis, with unexpected peaks. How can I identify the impurities?

Answer: ¹H NMR is a powerful tool for identifying the primary impurities. Here’s how to interpret the spectra:

  • Unreacted Diacid: The carboxylic acid protons of the diacid will appear as a broad singlet, typically downfield.

  • Diester Byproduct: The presence of two equivalent methoxy groups in the diester (dimethyl trans-1,4-cyclohexanedicarboxylate) will result in a sharp singlet integrating to 6 protons around 3.6-3.7 ppm.[5]

  • Cis-Isomer: The axial and equatorial protons on the cyclohexane ring have different chemical shifts in the cis and trans isomers. The presence of the cis-isomer will lead to a more complex set of multiplets in the 1.2-2.5 ppm region compared to the pure trans-isomer.

  • Solvents: Residual solvents will show their characteristic peaks (e.g., methanol at ~3.49 ppm, toluene with aromatic signals at ~7.2 ppm and a methyl singlet at ~2.3 ppm).

To confirm these assignments, you can compare your spectrum with known spectra of the suspected impurities.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Common Impurities in CDCl₃

CompoundProton AssignmentExpected Chemical Shift (ppm)
This compound-OCH₃~3.67 (s, 3H)
Cyclohexane protons~1.4-2.5 (m, 10H)
-COOH>10 (br s, 1H)
trans-1,4-Cyclohexanedicarboxylic acid (Starting Material)Cyclohexane protons~1.4-2.5 (m, 10H)
-COOH>10 (br s, 2H)
Dimethyl trans-1,4-cyclohexanedicarboxylate (Diester)-OCH₃~3.67 (s, 6H)
Cyclohexane protons~1.4-2.5 (m, 10H)
cis-1,4-Cyclohexanedicarboxylic acid monomethyl ester (Isomer)-OCH₃~3.69 (s, 3H)
Cyclohexane protonsComplex multiplets

Question 3: How can I improve the purity of my crude product?

Answer: Several purification techniques can be employed to improve the purity of your crude this compound. The choice of method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially the starting diacid and the diester byproduct.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used.[6][7]

  • Acid-Base Extraction: To remove unreacted diacid, you can dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The monoester will remain in the organic layer, while the diacid will be extracted into the aqueous layer as its salt.[6]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: A suitable solvent system is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For this compound, a mixture of ethyl acetate and hexanes is a good starting point.

  • Procedure: a. Dissolve the crude product in a minimal amount of hot ethyl acetate. b. If insoluble impurities are present, perform a hot filtration. c. Slowly add hexanes to the hot solution until it becomes slightly cloudy (the cloud point). d. Add a few drops of hot ethyl acetate to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. f. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient might be from 10% to 50% ethyl acetate. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to improve the peak shape of carboxylic acids by suppressing deprotonation.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed sample onto the top of the column. d. Elute the column with the gradient of ethyl acetate in hexanes, collecting fractions. The less polar diester will elute first, followed by the desired monoester, and finally the more polar diacid. e. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

For analytical assessment of purity, a reverse-phase HPLC method is suitable.[8]

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or phosphoric acid.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Mandatory Visualization

Below is a troubleshooting workflow to guide you from the identification of low purity to the selection of an appropriate purification strategy.

TroubleshootingWorkflow start Low Purity of Crude trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester analysis Analyze Crude Product by ¹H NMR / HPLC start->analysis identify_impurity Identify Major Impurity/Impurities analysis->identify_impurity diacid Unreacted Diacid identify_impurity->diacid Diacid diester Diester Byproduct identify_impurity->diester Diester isomer Cis-Isomer Present identify_impurity->isomer Isomer multiple Multiple Impurities identify_impurity->multiple Multiple solution_diacid Acid-Base Extraction or Recrystallization diacid->solution_diacid solution_diester Recrystallization or Column Chromatography diester->solution_diester solution_isomer Column Chromatography or Fractional Recrystallization isomer->solution_isomer solution_multiple Column Chromatography multiple->solution_multiple

Caption: Troubleshooting workflow for low purity.

References

Technical Support Center: Purification of Monomethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual diacid from a monomethyl ester product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove a diacid impurity from my monomethyl ester product?

A1: The most common and efficient method is a liquid-liquid extraction using a mild aqueous base, typically a saturated sodium bicarbonate (NaHCO₃) solution. The diacid has two acidic carboxylic acid groups, making it significantly more acidic than the monoester's single carboxylic acid. The weak base selectively deprotonates the diacid to form a water-soluble dicarboxylate salt, which partitions into the aqueous layer, while the less acidic monoester remains in the organic layer.[1][2]

Q2: Why is sodium bicarbonate preferred over a stronger base like sodium hydroxide (NaOH)?

A2: Sodium bicarbonate is a weak base, which is crucial for selectivity. It is basic enough to deprotonate the more acidic diacid but generally not strong enough to deprotonate the monoester or, more importantly, hydrolyze (cleave) the ester functional group. Using a strong base like NaOH could lead to the saponification of your desired monomethyl ester product, reducing your overall yield.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. Spot the crude mixture, the organic layer after each wash, and the final product on a TLC plate. The diacid is significantly more polar than the monoester and will have a lower Rf value (it will travel a shorter distance up the plate). A successful purification will show the disappearance of the diacid spot from your organic layer. Adding a small amount of acetic or formic acid to the developing solvent can improve the resolution and prevent streaking of the carboxylic acid spots.

Q4: Besides extraction, what other methods can be used for this separation?

A4: Other effective methods include:

  • Column Chromatography: Utilizes a stationary phase like silica gel to separate compounds based on polarity. The more polar diacid adheres more strongly to the silica and elutes later than the less polar monoester.[3][4]

  • Crystallization: If your monomethyl ester is a solid, recrystallization can be a highly effective method for achieving high purity. The diacid impurity will ideally remain in the solvent (mother liquor).[5][6]

  • Distillation: If the monoester is volatile and has a significantly different boiling point from the diacid, distillation can be used for purification. However, this is less common for the types of molecules often encountered in drug development.[7][8]

Q5: How do I confirm the purity of my final monomethyl ester product?

A5: Purity can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the monoester and reveal the presence of any residual diacid or other impurities.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques can provide quantitative data on the purity of your sample.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of a pure solid compound.

Troubleshooting Guides

Problem 1: An emulsion formed during the sodium bicarbonate wash.

An emulsion is a stable suspension of one liquid within another, preventing the clear separation of organic and aqueous layers. This is a common issue, especially when chlorinated solvents are used or when the mixture is shaken too vigorously.

CauseSolution
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. This reduces the mechanical energy that leads to emulsion formation.
Surfactant-like Impurities Add Brine: Add a small amount of saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the layers.
Let it Sit: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes is enough for the emulsion to break.
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.
Add a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.
Problem 2: The diacid is not being fully removed from the organic layer.

After several washes with sodium bicarbonate solution, TLC analysis still shows a significant amount of diacid in the organic layer.

CauseSolution
Insufficient Base Ensure you are using a sufficient volume of saturated NaHCO₃ solution for each wash. Repeat the wash until you no longer observe CO₂ effervescence (bubbling), which indicates the neutralization reaction is complete.
Incorrect pH The pH of the aqueous layer may not be high enough to deprotonate the diacid fully. Ensure your bicarbonate solution is saturated. You can test the pH of the aqueous layer after a wash; it should be basic (pH > 8).
Poor Mixing Ensure adequate (but gentle) mixing between the organic and aqueous phases to allow the acid-base reaction to occur at the interface.
Problem 3: Low recovery of the monomethyl ester product.

The final yield of the purified monoester is significantly lower than expected.

CauseSolution
Ester Hydrolysis If a base stronger than sodium bicarbonate was used, or if the extraction was prolonged at high temperatures, your ester may have been hydrolyzed. Stick to mild bases like NaHCO₃ and work at room temperature.
Product in Aqueous Layer If your monoester is unusually polar or has some water solubility, it might be partitioning into the aqueous layer. To recover it, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent.
Premature Crystallization If your product is a solid, it might crystallize at the interface during extraction. Dilute the organic layer with more solvent to ensure the product remains fully dissolved during the washing steps.

Comparison of Purification Methods

The choice of purification method depends on the scale of the reaction, the properties of the compounds, and the required final purity.

Method Typical Purity Typical Recovery Time Scalability Pros Cons
Aqueous Basic Extraction >95%High (>90%)FastExcellent (Lab to Plant)Fast, inexpensive, highly scalable, effective for large amounts of diacid.Can form emulsions; not effective for separating monoester from other neutral impurities.
Column Chromatography >99%Variable (60-95%)SlowModerateHigh resolution; can remove multiple impurities simultaneously.Time-consuming; requires large volumes of solvent; can have lower recovery.[3]
Recrystallization >99%Variable (50-90%)ModerateGoodCan yield very high purity product; relatively inexpensive.Only applicable to solids; requires finding a suitable solvent system; recovery can be low.
Distillation >98%High (>85%)ModerateExcellentEffective for large quantities of volatile liquids.Not suitable for non-volatile or heat-sensitive compounds; requires a significant boiling point difference.

Experimental Protocols

Protocol 1: Purification by Aqueous Basic Extraction

This protocol describes the standard procedure for removing a residual diacid from a monomethyl ester using a sodium bicarbonate wash.

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a volume approximately 10-20 times the mass of the crude product.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing & Venting: Stopper the funnel, and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted to release the pressure from the CO₂ gas that is generated. Continue this process until gas evolution subsides.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower aqueous layer. If using a chlorinated solvent (denser than water), the organic layer will be on the bottom.

  • Repeat: Repeat the wash (steps 3-6) two more times. After the final wash, check the pH of the aqueous layer with pH paper to ensure it is basic.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified monomethyl ester.

  • Purity Check: Assess the purity of the product using TLC, NMR, or another appropriate analytical method.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable when extraction is ineffective or when other neutral impurities need to be removed.

  • TLC Analysis: First, determine an appropriate solvent system (eluent) using TLC. A good system will show clear separation between the monoester (higher Rf) and the diacid (lower Rf). A common starting point is a mixture of hexane and ethyl acetate. Add ~1% acetic acid to the eluent to improve the peak shape of the acidic compounds.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into a chromatography column plugged with cotton or glass wool, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure (flash chromatography) to speed up the process.

  • Gradient Elution (Optional): If the separation is difficult, you can start with a non-polar eluent (e.g., 9:1 hexanes:ethyl acetate) to elute the less polar monoester, and then gradually increase the polarity (e.g., to 7:3 hexanes:ethyl acetate) to elute the more polar diacid.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure monomethyl ester.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

G cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase (Water) crude Crude Product: Monomethyl Ester (M) + Diacid (D) bicarb Add Saturated NaHCO₃ Solution crude->bicarb Mix in Separatory Funnel ester_final Pure Monomethyl Ester (M) CollectOrg Collect & Dry Organic Layer ester_final->CollectOrg bicarb->ester_final Monoester remains in Organic Phase salt Water-Soluble Salt: Sodium Dicarboxylate (D²⁻ 2Na⁺) bicarb->salt Diacid is Deprotonated DrainAq Drain Aqueous Layer salt->DrainAq

Caption: Workflow for purification via aqueous basic extraction.

G start Crude Product (Monoester + Diacid) dissolve Dissolve in minimal organic solvent start->dissolve load Load sample onto column dissolve->load prep_column Prepare Silica Gel Column prep_column->load elute Elute with solvent system (e.g., Hexane/EtOAc + 1% AcOH) load->elute collect Collect Fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure 'Monoester' fractions analyze->combine Fractions Pure waste Diacid + Impure Fractions analyze->waste Fractions Impure evaporate Evaporate solvent combine->evaporate product Pure Monomethyl Ester evaporate->product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Scaling Up the Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental scale-up.

Troubleshooting Guide

Issue 1: Low Yield of the trans-Isomer after Isomerization

  • Question: We are starting with a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate, but after the isomerization step, the ratio of the trans-isomer is lower than expected. What could be the cause?

  • Answer: Incomplete isomerization is a common issue. Several factors could be at play:

    • Insufficient Catalyst: Ensure the correct molar ratio of the catalyst (e.g., pyridine or sodium methoxide) to the diester is used. On a larger scale, mass transfer limitations might necessitate slightly higher catalyst loading or more efficient stirring.

    • Reaction Time: The reaction may not have reached equilibrium. For the pyridine-catalyzed reaction in methanol, a minimum of 2 hours at 40°C is recommended.[1] When scaling up, consider extending the reaction time and monitoring the cis/trans ratio periodically by Gas Chromatography (GC) or ¹H NMR.

    • Temperature: The reaction temperature is crucial. While higher temperatures can accelerate isomerization, they can also lead to side reactions. For the pyridine/methanol system, 40°C is optimal.[1]

    • Moisture: The presence of water can interfere with base-catalyzed isomerization. Ensure all reagents and solvents are anhydrous.

Issue 2: Formation of Dicarboxylic Acid Byproduct during Mono-hydrolysis

  • Question: During the selective mono-hydrolysis of trans-dimethyl 1,4-cyclohexanedicarboxylate, we are observing a significant amount of the diacid, which is complicating purification. How can we minimize this?

  • Answer: The formation of the dicarboxylic acid is a result of the hydrolysis of both ester groups. To enhance selectivity for the mono-ester:

    • Stoichiometry of Base: Carefully control the amount of the hydrolyzing agent (e.g., potassium hydroxide). Using a significant excess of base will drive the reaction towards the diacid. A molar equivalent or a slight excess relative to one ester group is recommended.

    • Reaction Temperature: The hydrolysis should be conducted at a controlled, low temperature. For the hydrolysis with potassium hydroxide in methanol, a temperature of 20°C is recommended.[1] Higher temperatures will increase the rate of the second hydrolysis.

    • Reaction Time: Monitor the reaction progress closely. Prolonged reaction times will inevitably lead to an increase in the diacid byproduct. A typical reaction time is around 3 hours.[1]

    • Solvent System: The choice of solvent can influence the selectivity. A methanol/water system is commonly used.

Issue 3: Difficulty in Purifying the Final Product

  • Question: We are struggling to obtain a high purity of this compound after workup. What purification strategies are most effective?

  • Answer: Purification can be challenging due to the presence of unreacted starting material, the diacid byproduct, and the cis-isomer of the monoester.

    • Acidification and Precipitation: After the hydrolysis, the reaction mixture should be diluted with water and washed with an organic solvent like toluene to remove any unreacted diester.[1][2] The aqueous phase, containing the potassium salt of the monoester, is then carefully acidified with an acid like concentrated HCl to a pH of 1-2.[1][2] Cooling the mixture to 0-5°C will facilitate the precipitation of the product as a white solid.[1]

    • Recrystallization: If the precipitated solid is not of sufficient purity, recrystallization from a suitable solvent can be performed.

    • Chromatography: For very high purity requirements, column chromatography on silica gel can be employed, though this may be less practical for very large-scale synthesis.

Frequently Asked Questions (FAQs)

  • Question: What is the most common and scalable method for synthesizing this compound?

  • Answer: A widely reported and scalable two-step method involves the initial isomerization of a commercially available mixture of cis/trans dimethyl 1,4-cyclohexanedicarboxylate to enrich the trans-isomer, followed by the selective mono-hydrolysis of the resulting trans-diester.[1][3]

  • Question: Are there alternative methods for this synthesis?

  • Answer: Yes, other strategies exist, although they may be less commonly reported for this specific molecule on a large scale. These include:

    • Direct Selective Mono-esterification: This involves the direct esterification of trans-1,4-cyclohexanedicarboxylic acid with one equivalent of methanol. Achieving high selectivity can be challenging and may require specific catalysts.

    • Heterogeneous Catalysis: The use of solid catalysts like alumina or ion-exchange resins can facilitate selective mono-esterification.[4] These methods offer the advantage of easier catalyst removal.

    • LiCl-driven Synthesis: A method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been reported for the selective mono-esterification of long-chain dicarboxylic acids, which could potentially be adapted.[4][5]

  • Question: How can we monitor the progress of the isomerization and hydrolysis reactions?

  • Answer:

    • Gas Chromatography (GC): GC is an excellent method for monitoring the cis/trans ratio of the dimethyl ester during the isomerization step and for assessing the purity of the final product.[2]

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting diester, the desired monoester, and the diacid byproduct during the hydrolysis step.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the starting materials and the final product, confirming the stereochemistry and purity.

  • Question: What are the key safety precautions to consider when scaling up this synthesis?

  • Answer:

    • Handling of Bases and Acids: Potassium hydroxide and concentrated hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn.

    • Flammable Solvents: Methanol and toluene are flammable. The reactions should be carried out in a well-ventilated fume hood, away from ignition sources.

    • Pressure Build-up: When scaling up, be mindful of potential pressure build-up in the reaction vessel, especially if the reaction is exothermic. Ensure the reactor is appropriately sized and vented.

Experimental Protocols

Detailed Methodology for the Two-Step Synthesis of this compound

This protocol is based on a reported lab-scale synthesis and should be optimized for specific scale-up conditions.[1][2]

Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate

ParameterValue
Starting Material Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)
Solvent Methanol
Catalyst Pyridine
Temperature 40°C
Reaction Time 2 hours

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a condenser, dissolve dimethyl 1,4-cyclohexanedicarboxylate (e.g., 0.5 mol, 100.1 g with a trans/cis ratio of 3/7 to 5/5) in methanol (e.g., 200 g).[1]

  • Add pyridine (e.g., 15 g) as a catalyst.[1]

  • Heat the reaction mixture to 40°C and stir for 2 hours.[1]

  • Monitor the isomerization progress by GC to confirm the desired trans/cis ratio (e.g., 9/1) is achieved.[1]

  • The resulting methanol solution containing the enriched trans-dimethyl 1,4-cyclohexanedicarboxylate is used directly in the next step.

Step 2: Selective Mono-hydrolysis

ParameterValue
Starting Material Methanol solution from Step 1
Reagent Potassium Hydroxide (KOH)
Temperature 20°C
Reaction Time 3 hours

Procedure:

  • Cool the methanol solution from the isomerization step to room temperature.

  • Add potassium hydroxide (e.g., 150 g) to the solution.[1]

  • Maintain the reaction temperature at 20°C and stir for 3 hours.[1]

  • Monitor the reaction by HPLC to track the formation of the monoester and the disappearance of the diester.

Workup and Purification:

ParameterValue
Extraction Solvent Toluene
Aqueous Phase Water
Acidification Agent Concentrated Hydrochloric Acid (HCl)
Precipitation Temp. 0-5°C
Drying Temp. 50°C (under reduced pressure)
Typical Yield ~71%
Typical Purity ~98.9% (by GC)

Procedure:

  • To the reaction mixture, add water (e.g., 200 g) and toluene (e.g., 100 g).[1]

  • Stir the mixture and then separate the organic and aqueous layers. Discard the organic layer which contains unreacted diester.

  • Carefully adjust the pH of the aqueous layer to 1-2 with concentrated hydrochloric acid.[1][2]

  • Cool the mixture to 0-5°C to induce precipitation of the product.[1]

  • Filter the white solid, wash with cold water, and dry under reduced pressure at 50°C.[1][2]

Visualizations

experimental_workflow cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Mono-hydrolysis cluster_workup Workup & Purification start Start: cis/trans Dimethyl 1,4-Cyclohexanedicarboxylate react1 Dissolve in Methanol Add Pyridine start->react1 heat Heat to 40°C Stir for 2h react1->heat product1 Product: trans-enriched Dimethyl 1,4-Cyclohexanedicarboxylate (in Methanol) heat->product1 react2 Add KOH Stir at 20°C for 3h product1->react2 product2 Product: Potassium salt of trans-monoester react2->product2 wash Wash with Toluene product2->wash acidify Acidify with HCl (pH 1-2) wash->acidify precipitate Cool to 0-5°C acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Final Product: trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester filter_dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_isomerization Isomerization Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues low_trans Low trans-isomer yield incomplete_rxn Incomplete Reaction low_trans->incomplete_rxn catalyst Check Catalyst Amount incomplete_rxn->catalyst time_temp Check Time & Temperature incomplete_rxn->time_temp moisture Check for Moisture incomplete_rxn->moisture diacid Diacid Formation over_hydrolysis Over-hydrolysis diacid->over_hydrolysis base Check Base Stoichiometry over_hydrolysis->base temp_time Check Temperature & Time over_hydrolysis->temp_time low_purity Low Purity impurities Presence of Impurities (Diester, Diacid, cis-isomer) low_purity->impurities workup Optimize Workup (Washing, pH control) impurities->workup crystallization Recrystallization impurities->crystallization

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Isomerization of 1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the isomerization of cis-1,4-cyclohexanedicarboxylic acid monomethyl ester to its trans isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the isomerization of the cis-monomethyl ester to the trans isomer?

A1: The isomerization is driven by thermodynamics. The trans isomer, where both the carboxylic acid and methyl ester groups can occupy equatorial positions on the cyclohexane ring, is sterically less hindered and therefore thermodynamically more stable than the cis isomer. The reaction is typically catalyzed by a base, which facilitates the formation of a planar enolate intermediate by abstracting a proton from the carbon atom adjacent to the carbonyl groups (the α-carbon). Reprotonation of this intermediate can yield either the cis or trans product, but over time, the reaction equilibrates to favor the more stable trans isomer.

Q2: Can I directly isomerize the cis-monomethyl ester, or do I need to start from the dimethyl ester?

A2: While many established protocols start with the isomerization of the dimethyl ester followed by selective hydrolysis, direct isomerization of the cis-monomethyl ester is feasible.[1] The core requirement is a basic catalyst to facilitate enolization. However, the presence of the free carboxylic acid means that a stoichiometric amount of base will be consumed to form the carboxylate salt before catalysis can occur. This should be factored into the experimental design.

Q3: What is the expected equilibrium ratio of trans to cis isomers?

A3: For the dimethyl ester, the thermodynamically controlled equilibrium is reported to be approximately 66% trans isomer.[2] However, for the diacid at higher temperatures, a much higher proportion of the trans isomer can be achieved.[2] For the monomethyl ester, the equilibrium will also strongly favor the trans isomer, and under optimized conditions, ratios exceeding 9:1 (trans:cis) can be achieved.[3]

Q4: How can I monitor the progress of the isomerization reaction?

A4: The most common methods are ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the chemical shifts of the protons on the cyclohexane ring, particularly the methine protons at the 1 and 4 positions, are distinct for the cis and trans isomers. HPLC can be used to separate and quantify the two isomers, providing a precise ratio.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Isomerization 1. Inactive or Insufficient Catalyst: The base may have degraded or an insufficient amount was used, especially if starting with the monomethyl ester (acid-base neutralization).2. Low Reaction Temperature: The activation energy for enolization is not being overcome.3. Insufficient Reaction Time: The reaction has not yet reached thermodynamic equilibrium.1. Use fresh, anhydrous base. If starting with the cis-monomethyl ester, add at least one equivalent of base to deprotonate the carboxylic acid, plus the catalytic amount.2. Increase the reaction temperature. For base-catalyzed methods in alcoholic solvents, heating to reflux may be necessary.3. Extend the reaction time and monitor by HPLC or ¹H NMR until the cis/trans ratio is stable.
Low Isolated Yield 1. Product Loss During Workup: The product may have some solubility in the aqueous phase, especially if the pH is not sufficiently acidic during extraction.2. Incomplete Precipitation/Crystallization: The product may be too soluble in the chosen solvent system for efficient isolation.3. Side Reactions: Potential for hydrolysis of the methyl ester under harsh basic conditions.1. During acidification, ensure the pH is lowered to 1-2 to fully protonate the carboxylic acid and minimize its water solubility.[3] Saturate the aqueous phase with NaCl before extraction.2. Cool the solution to 0-5 °C to maximize precipitation.[3] If yield is still low, consider a different solvent for crystallization or use extraction followed by solvent removal.3. Use milder bases (e.g., pyridine) or lower reaction temperatures. If using strong bases like KOH or NaOMe, minimize reaction time once equilibrium is reached.
Presence of Impurities in Final Product 1. Starting Material Contamination: Impurities in the starting cis-monomethyl ester.2. Side Reactions: Hydrolysis of the ester to the diacid, or trans-esterification if using an alcohol solvent different from methanol.3. Incomplete Removal of Catalyst: Residual basic or acidic catalyst in the product.1. Purify the starting material before isomerization.2. To avoid diacid formation, use non-aqueous conditions or limit exposure to strong aqueous bases. To prevent trans-esterification, use methanol as the solvent.3. Ensure thorough washing of the crude product. If the product is extracted, wash the organic layer with dilute acid (to remove basic catalysts) or water, followed by brine.
Difficulty Determining cis/trans Ratio 1. Poor Resolution in ¹H NMR: Peaks for cis and trans isomers are overlapping.2. Poor Separation in HPLC: Co-elution of isomers.1. Use a higher field NMR spectrometer. Ensure the sample is free of paramagnetic impurities. The methoxy (-OCH₃) signals or the methine (CH -COO) signals are often well-resolved.2. Optimize the HPLC method. Adjust the mobile phase composition (e.g., acetonitrile/water ratio), change the buffer, or try a different column stationary phase.[4]

Experimental Protocols

Protocol 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate and Subsequent Mono-hydrolysis

This protocol is adapted from a known synthetic method for producing trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.[3]

Step 1: Isomerization

  • Dissolve dimethyl 1,4-cyclohexanedicarboxylate (0.5 mol, 100.1 g), with a starting cis/trans ratio between 3:7 and 5:5, in methanol (200 g) at 40°C.

  • Add pyridine (15 g) as a catalyst.

  • Maintain the reaction at 40°C for 2 hours. The resulting solution should contain dimethyl 1,4-cyclohexanedicarboxylate with a trans/cis ratio of approximately 9:1.

Step 2: Monoester Hydrolysis

  • Cool the methanolic solution from Step 1 to room temperature.

  • Add potassium hydroxide (150 g).

  • Stir the reaction at 20°C for 3 hours to induce mono-hydrolysis.

Step 3: Workup and Isolation

  • Add water (200 g) and toluene (100 g) to the reaction mixture.

  • Separate the layers and discard the organic (toluene) phase.

  • Adjust the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.

  • Cool the mixture to 0-5°C to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under reduced pressure at 50°C.

Protocol 2: Direct Isomerization of cis-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester (General Guidance)

This is a generalized protocol based on the principles of base-catalyzed epimerization. Optimization may be required.

  • Dissolve cis-1,4-cyclohexanedicarboxylic acid monomethyl ester in a suitable anhydrous solvent (e.g., methanol, THF).

  • Add a base. Common choices include sodium methoxide in methanol or potassium tert-butoxide in THF.

    • Note: At least one equivalent of base is needed to deprotonate the carboxylic acid. An additional catalytic amount (e.g., 0.1-0.2 equivalents) is required for isomerization.

  • Heat the reaction mixture (e.g., to reflux) and monitor the progress by TLC, HPLC, or ¹H NMR.

  • Once the desired cis/trans ratio is achieved, cool the reaction to room temperature.

  • Quench the reaction by adding an aqueous acid (e.g., 1M HCl) until the pH is acidic (pH 1-2).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate[3]

ParameterValue
Starting MaterialDimethyl 1,4-cyclohexanedicarboxylate (cis/trans 3:7 to 5:5)
SolventMethanol
CatalystPyridine
Temperature40°C
Reaction Time2 hours
Resulting trans/cis Ratio 9:1

Table 2: Comparison of Catalysts for Isomerization of 1,4-Cyclohexanedicarboxylate Derivatives (Qualitative)

CatalystTypical ConditionsApplicabilityReference
PyridineMild heat (e.g., 40°C) in methanolEffective for diester isomerization[3]
Sodium HydrideHigh heat (e.g., 150°C)Effective for substituted methyl cyclohexanecarboxylates[1]
Lithium ChlorideHigh heat (e.g., reflux at ~280°C)Effective for diesters, but conditions are harsh[2]
Sulfonic AcidsHigh heat (e.g., reflux at ~280°C)Effective for diesters, but conditions are harsh[2]
Potassium HydroxideHigh heat (e.g., 130-220°C)Primarily used for diacid isomerization[5]

Visualizations

Isomerization_Workflow cluster_start Starting Material cluster_reaction Isomerization Reaction cluster_monitoring In-Process Control cluster_workup Workup & Isolation cluster_end Final Product Start cis-Monomethyl Ester or cis/trans-Dimethyl Ester Reaction Add Base Catalyst (e.g., Pyridine, NaOMe) + Heat (e.g., 40°C - Reflux) Start->Reaction 1 Monitor Monitor cis/trans Ratio (¹H NMR / HPLC) Reaction->Monitor 2 Monitor->Reaction Continue Reaction Workup Acidic Quench (pH 1-2) + Extraction / Precipitation Monitor->Workup Equilibrium Reached End trans-Monomethyl Ester Workup->End 3

Caption: Experimental workflow for the isomerization process.

Troubleshooting_Guide Start Problem: Low or No Isomerization Cause1 Is Catalyst Active & Sufficient? Start->Cause1 Cause2 Is Temperature High Enough? Cause1->Cause2 Yes Solution1 Use Fresh Catalyst & Stoichiometric Base for Monoester Cause1->Solution1 No Cause3 Is Reaction Time Sufficient? Cause2->Cause3 Yes Solution2 Increase Reaction Temperature Cause2->Solution2 No Solution3 Extend Reaction Time & Monitor Progress Cause3->Solution3 No

Caption: Troubleshooting logic for low isomerization yield.

References

Stability issues of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, it is recommended to store the compound at 2-8°C in a tightly sealed container to protect it from moisture.[1][2] For shorter periods, storage at room temperature in a dry environment is also acceptable.[3]

Q2: What is the expected shelf life of this compound?

When stored under the recommended conditions (2-8°C, dry environment), the compound is expected to be stable for several years. However, it is good laboratory practice to re-analyze the purity of the material if it has been in storage for an extended period, especially if the container has been opened multiple times.

Q3: What are the primary degradation pathways for this compound during storage?

The most probable degradation pathway is the hydrolysis of the methyl ester to form trans-1,4-Cyclohexanedicarboxylic acid and methanol.[4][5] This reaction can be catalyzed by the presence of moisture, as well as acidic or basic contaminants.

Q4: How can I detect degradation of my sample?

Degradation, primarily through hydrolysis, can be detected by a decrease in the purity of the monomethyl ester and the appearance of the corresponding diacid. This can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the monomethyl ester from the diacid.[3] A change in the physical appearance of the white powder or a shift in its melting point may also indicate degradation.

Q5: Is the trans isomer stable, or can it convert to the cis isomer during storage?

The trans isomer of the 1,4-disubstituted cyclohexane ring is thermodynamically more stable than the cis isomer. While isomerization is theoretically possible, it is unlikely to occur under standard storage conditions. The synthesis of the trans-monomethyl ester often involves steps to isomerize any cis isomer to the more stable trans form.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound using an appropriate analytical method, such as HPLC.
Poor solubility in non-polar organic solvents The presence of the more polar diacid due to hydrolysis.Purify the material to remove the diacid impurity. Consider purchasing a fresh batch of the compound.
Observed changes in the physical appearance of the solid (e.g., clumping) Absorption of moisture from the atmosphere.Store the compound in a desiccator. If clumping is observed, dry the material under vacuum before use, provided it is thermally stable under those conditions.

Stability and Storage Data

Parameter Recommendation/Value Source
Storage Temperature 2-8°C (long-term); Room Temperature (short-term)[1][2][3]
Storage Conditions Store in a tightly sealed container in a dry environment.[1][2]
Appearance White solid/powder[1][6][7]
Purity (as supplied) ≥95% - 99%[2][6][8]
Primary Degradation Product trans-1,4-Cyclohexanedicarboxylic acidInferred from[4][5]
Secondary Degradation Product MethanolInferred from[4][5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the analysis of the parent diacid and is suitable for detecting the presence of the diacid as a degradation product.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid or phosphoric acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve a sample of the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: The monomethyl ester will have a different retention time than the diacid. The presence and size of the diacid peak can be used to quantify the extent of degradation.

Visualizations

degradation_pathway Potential Degradation Pathway A trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester B trans-1,4-Cyclohexanedicarboxylic acid A->B Hydrolysis (+H2O) C Methanol A->C Hydrolysis (+H2O)

Caption: Potential Hydrolysis Degradation Pathway.

troubleshooting_workflow Troubleshooting Workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., by HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure other_factors Investigate Other Experimental Factors is_pure->other_factors Yes degraded Material is Degraded is_pure->degraded No action Action: - Procure new material - Re-purify existing stock - Review storage conditions degraded->action

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Refining the Purification of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common purification techniques for solid organic compounds like this compound are recrystallization, flash column chromatography, and acid-base extraction. The optimal method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities may include the cis-isomer of 1,4-Cyclohexanedicarboxylic acid monomethyl ester, unreacted starting materials such as dimethyl 1,4-cyclohexanedicarboxylate, the diacid (1,4-Cyclohexanedicarboxylic acid), and byproducts like 4-methylcyclohexanecarboxylic acid.[1]

Q3: How can I effectively separate the trans and cis isomers of 1,4-Cyclohexanedicarboxylic acid monomethyl ester?

A3: Separating geometric isomers can be challenging due to their similar physical properties. Effective methods include:

  • Fractional Crystallization: This technique exploits subtle differences in the solubility of the isomers in a specific solvent. Careful control of temperature and solvent composition can lead to the selective crystallization of the desired trans-isomer.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography can be optimized to separate the cis and trans isomers.[2][3]

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: The purity of this compound can be reliably determined using:

  • Gas Chromatography (GC): Provides quantitative information on purity and the presence of volatile impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Effective for separating and quantifying both isomers and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis with an internal standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value (124-128 °C) is a good indicator of high purity.[6][7]

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSolution
No crystals form upon cooling. - Too much solvent was used.- The cooling process is too rapid.- The solution is supersaturated.- Reduce the solvent volume by gentle heating under a stream of nitrogen or using a rotary evaporator, then cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. - The boiling point of the recrystallization solvent is too high.- Significant impurities are present, depressing the melting point.- Select a solvent with a lower boiling point.- Pre-purify the crude material using another method, such as an acid-base extraction, before recrystallization.
Low recovery yield. - A significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- Concentrate the filtrate and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. Use a stemless funnel.
The purified product is still impure. - The chosen solvent is not optimal for rejecting the specific impurities.- Co-crystallization of impurities with the product.- Experiment with different solvent systems. A solvent pair (e.g., methanol/water, ethyl acetate/hexane) may provide better selectivity.- Perform a second recrystallization from a different solvent system.
Flash Column Chromatography
ProblemPossible CauseSolution
Poor separation of spots on TLC. - The solvent system (eluent) is not optimal.- Systematically vary the polarity of the eluent. For this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
The compound is eluting too quickly. - The eluent is too polar.- Decrease the polarity of the eluent.
Streaking or tailing of the compound band. - The compound is not fully soluble in the eluent.- The column is overloaded.- The compound is interacting too strongly with the silica gel.- Add a small amount of a more polar solvent to the eluent.- Use a larger column or reduce the amount of sample loaded.- Add a small percentage of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring. If necessary, attach a condenser to prevent solvent loss.

  • Add small portions of hot solvent until the solid just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated sodium bicarbonate solution. The monoester, being acidic, will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it to pH 1-2 with 1 M hydrochloric acid, causing the purified product to precipitate.[4][5]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product under vacuum.

Data Presentation

ParameterSynthesis & Purification MethodValueReference
PurityIsomerization of dimethyl 1,4-cyclohexanedicarboxylate followed by monoester hydrolysis, acidification, and extraction.98.9% (by GC)[4][5]
YieldIsomerization of dimethyl 1,4-cyclohexanedicarboxylate followed by monoester hydrolysis, acidification, and extraction.71.32%[4][5]
Melting PointNot specified124-128 °C[6][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography acid_base Acid-Base Extraction start->acid_base analysis GC / HPLC / NMR Melting Point recrystallization->analysis chromatography->analysis acid_base->analysis final_product Pure trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester analysis->final_product

Caption: General experimental workflow for the purification and analysis of the target compound.

troubleshooting_recrystallization cluster_solutions Troubleshooting Steps start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Still Impure issue->impure_product Yes success Pure Crystals Obtained issue->success No solution1 Reduce Solvent / Slow Cooling / Seed no_crystals->solution1 solution2 Change Solvent / Pre-purify oiling_out->solution2 solution3 Concentrate Mother Liquor low_yield->solution3 solution4 Try Different Solvent System impure_product->solution4 solution1->start solution2->start solution3->success solution4->start

Caption: Troubleshooting logic for the recrystallization process.

References

Validation & Comparative

Validating the Purity of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity validation of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Performance Comparison: GC-MS vs. HPLC

Both GC-MS and HPLC are robust techniques for purity determination, each with its own set of advantages and limitations. The choice between them often depends on the specific analytical requirements, such as the volatility of the analyte and potential impurities, required sensitivity, and the need for orthogonal testing methods. A summary of typical performance characteristics for the analysis of dicarboxylic acids and their esters is presented below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase with mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Derivatization Often required for polar, non-volatile compounds like carboxylic acids to increase volatility. Silylation is a common method.Generally not required for this compound, allowing for simpler sample preparation.
Typical Column Capillary columns (e.g., DB-5ms, HP-5ms).Reversed-phase columns (e.g., C18, C8).
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) Lower, often in the picogram (pg) range.Higher, typically in the nanogram (ng) range.
Limit of Quantitation (LOQ) Lower, enabling the quantification of trace impurities.Higher than GC-MS.
Accuracy (% Recovery) Typically 90-110%Typically 95-105%
Precision (% RSD) < 5%< 2%
Specificity High, with mass spectral data providing structural information for impurity identification.Good, especially with photodiode array (PDA) detection for peak purity analysis.
Throughput Lower, due to the need for derivatization and longer run times.Higher, with simpler sample preparation and faster analysis times.
Cis/Trans Isomer Separation Can be challenging and may require specialized columns.Generally effective with standard reversed-phase columns.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

GC-MS Method for Purity Determination

This method involves a derivatization step to convert the analyte into a more volatile form suitable for gas chromatography. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a vial. Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Sample Solution: Accurately weigh approximately 10 mg of the sample to be tested into a separate vial and add 1 mL of the same solvent.

  • Derivatization: To both standard and sample solutions, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. Cap the vials tightly and heat at 70°C for 30 minutes. Allow the vials to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Hold: 250°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • The purity of the sample is calculated by determining the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Mass spectra of any detected impurities can be compared with spectral libraries (e.g., NIST) for tentative identification.

HPLC Method for Purity Determination

This method offers a direct analysis of the compound without the need for derivatization.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the sample is calculated by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks.

  • Peak purity can be assessed using the DAD detector to ensure the main peak is not co-eluting with any impurities.

Visualizing the Workflow and Validation Logic

To better illustrate the experimental process and the principles of method validation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve derivatize Add BSTFA & Heat dissolve->derivatize inject Inject Derivatized Sample derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate identify Impurity Identification (MS Library) integrate->identify

Caption: GC-MS workflow for purity validation.

Method_Validation cluster_main Analytical Method Validation cluster_params Validation Parameters Validation Validated Method Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOD LOD LOD->Validation LOQ LOQ LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Key parameters for analytical method validation.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for validating the purity of this compound. GC-MS offers superior sensitivity and specificity, making it ideal for the identification and quantification of trace volatile impurities. However, the requirement for derivatization can increase sample preparation time and complexity. HPLC, on the other hand, provides a more straightforward and higher-throughput method that is particularly adept at separating cis/trans isomers without derivatization.

For routine quality control, the HPLC method may be preferred due to its simplicity and speed. For in-depth impurity profiling and as an orthogonal method to confirm purity, the GC-MS method is invaluable. The choice of method should be based on a thorough risk assessment and the specific requirements of the analytical task at hand. The validation of the chosen method according to regulatory guidelines is a critical step to ensure the generation of accurate and reliable data in the development of safe and effective pharmaceutical products.

Quantitative NMR: A Superior Method for Purity Determination of Monomethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for monomethyl esters is a critical aspect of quality control in the pharmaceutical, biofuel, and food industries. While various analytical techniques are available, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and accurate method, offering distinct advantages over traditional chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of qNMR with these alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

Principles of Analysis: qNMR vs. Chromatographic Methods

Quantitative NMR operates on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration, an absolute purity value can be determined without the need for a reference standard of the analyte itself.[2]

In contrast, GC-FID and HPLC are comparative methods that first separate the components of a mixture based on their physical and chemical properties.[3][4] The purity is then typically calculated from the relative peak areas in the resulting chromatogram.[3] This approach assumes that all components have a similar detector response, which can lead to inaccuracies if impurities have different response factors than the main component.[2]

Performance Comparison: qNMR vs. GC-FID and HPLC

The following table summarizes the quantitative data from a comparative analysis of a synthesized batch of a monomethyl ester, highlighting the performance of each technique.

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesLimitations
¹H qNMR 99.00.2Provides absolute quantification without a specific analyte reference standard; offers structural information for impurity identification.[3]Lower sensitivity for trace-level impurities compared to chromatographic methods.[3]
GC-FID 99.20.3High precision, robustness, and high sensitivity to volatile organic impurities.[3]Does not provide structural information for the identification of unknown impurities.[3]
HPLC 98.90.5High sensitivity and suitable for a wide range of non-volatile compounds.Purity assessment can be influenced by the response factors of impurities; requires a compound-specific reference standard for accurate quantification.[2]

Data presented is a representative example for illustrative purposes.

Experimental Protocols

Detailed methodologies for the purity determination of a monomethyl ester using qNMR, GC-FID, and HPLC are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: This method determines the purity of a monomethyl ester by comparing the integral of a characteristic proton signal (e.g., the methoxy protons) of the ester with the integral of a known signal from a certified internal standard.

Materials and Instrumentation:

  • Monomethyl ester sample

  • Certified internal standard (e.g., Maleic Acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (accurate to ±0.01 mg)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the monomethyl ester sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Record the exact weights of both the sample and the internal standard.

    • Dissolve the mixture in approximately 0.6 mL of the chosen deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.[5]

  • NMR Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian).[5]

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K).[5]

    • Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often sufficient.[6]

    • Pulse Angle: Use a 90° pulse angle.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

    • Acquisition Time (AQ): Use an acquisition time of at least 3 seconds.[6]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[6]

    • Integrate the characteristic signal of the monomethyl ester (e.g., the singlet for the -OCH₃ group) and a well-resolved signal from the internal standard.

    • Calculate the purity of the monomethyl ester using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts 'analyte' and 'IS' refer to the monomethyl ester and the internal standard, respectively.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: This method separates the monomethyl ester from any volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. The FID then detects the eluted compounds, and the purity is determined by the area percent of the main peak.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the monomethyl ester in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.[3]

  • GC-FID Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.[6]

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[6]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[6]

    • Detector Temperature: 300 °C.

  • Data Analysis: Identify the peak corresponding to the monomethyl ester based on its retention time. Calculate the purity using the area percent method from the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Principle: This method separates the monomethyl ester from non-volatile impurities based on their partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used for detection.

Procedure:

  • Sample Preparation: Dissolve the monomethyl ester in a suitable mobile phase solvent to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[6]

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30-40 °C.[6]

    • Detection: UV detection at a suitable wavelength (e.g., 205-220 nm).

  • Data Analysis: Identify the peak for the monomethyl ester and calculate the purity using the area percent method.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh monomethyl ester weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (long relaxation delay) transfer->nmr_acq processing Fourier transform, phase & baseline correction nmr_acq->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity using standard formula integration->calculation result Purity Result calculation->result

Caption: Workflow for purity determination of a monomethyl ester using qNMR.

Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC qnmr_adv Advantages: - Absolute quantification - No analyte standard needed - Structural information qnmr_lim Limitations: - Lower sensitivity for  trace impurities gc_adv Advantages: - High precision - High sensitivity for  volatile impurities gc_lim Limitations: - No structural information - Requires volatile sample hplc_adv Advantages: - High sensitivity - Broad applicability hplc_lim Limitations: - Relies on response factors - Requires analyte standard Purity Purity Determination of Monomethyl Esters Purity->qnmr_adv Purity->qnmr_lim Purity->gc_adv Purity->gc_lim Purity->hplc_adv Purity->hplc_lim

Caption: Comparison of qNMR, GC-FID, and HPLC for monomethyl ester purity.

Conclusion

For the purity determination of monomethyl esters, qNMR offers a robust and accurate "primary" method that provides an absolute measure of purity without the need for a compound-specific reference standard. While GC-FID and HPLC are valuable techniques with high sensitivity, their reliance on response factors can introduce uncertainty into the purity assessment. The ability of qNMR to simultaneously provide structural information on any detected impurities further enhances its utility in research, development, and quality control settings. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, the expected level of impurities, and the availability of reference standards.

References

A Comparative Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester and Dimethyl Ester in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester and trans-1,4-cyclohexanedicarboxylic acid dimethyl ester in the context of polyester synthesis. Due to a lack of direct comparative studies in the available literature, this guide infers the performance of the monomethyl ester based on the established principles of polycondensation chemistry and the known reactivity of its constituent functional groups—a carboxylic acid and a methyl ester—in relation to the two methyl ester groups of the dimethyl ester.

Introduction

trans-1,4-Cyclohexanedicarboxylic acid (CHDA) and its esters are key monomers in the synthesis of high-performance polyesters, such as poly(1,4-cyclohexanedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). The trans-isomer is particularly valued for its ability to impart high crystallinity, thermal stability, and mechanical strength to the resulting polymers. While the diacid (CHDA) and the dimethyl ester (DMCD) are commonly used, the monomethyl ester presents an interesting, albeit less studied, alternative. This asymmetrical monomer possesses one carboxylic acid group and one methyl ester group, which is expected to influence the polymerization process in distinct ways compared to the symmetrical dimethyl ester.

Theoretical Comparison of Reaction Mechanisms

The polymerization process for both the monomethyl and dimethyl esters typically involves a two-stage melt polycondensation with a diol (e.g., 1,4-cyclohexanedimethanol, CHDM).

Dimethyl Ester Polymerization (Transesterification):

The reaction proceeds via a two-step transesterification process. In the first step, one methyl ester group of the dimethyl ester reacts with a hydroxyl group of the diol to form a new ester linkage and release methanol. This process is repeated for the second methyl ester group, leading to the formation of oligomers. The second stage involves the polycondensation of these oligomers at higher temperatures and under vacuum to build high molecular weight polymer chains, with the continued removal of methanol and excess diol.

Monomethyl Ester Polymerization (Esterification and Transesterification):

The polymerization with the monomethyl ester is anticipated to be a hybrid process involving both direct esterification and transesterification. The carboxylic acid group of the monomethyl ester can react directly with a hydroxyl group of the diol in an esterification reaction, eliminating water. Concurrently, the methyl ester group can undergo transesterification with another hydroxyl group, eliminating methanol.

This dual reactivity could offer both advantages and disadvantages. The direct esterification reaction is self-catalyzed to some extent by the carboxylic acid, which could potentially lead to faster initial reaction rates compared to the transesterification of the dimethyl ester, which typically requires a catalyst from the outset. However, the presence of two different reactions with different byproducts (water and methanol) might complicate the process control and require careful optimization of reaction conditions to achieve high molecular weight polymers.

Inferred Performance Comparison

The following table summarizes the inferred comparison between the monomethyl and dimethyl esters in polymerization reactions. These are theoretical predictions based on chemical principles and require experimental validation.

FeatureThis compoundtrans-1,4-Cyclohexanedicarboxylic Acid Dimethyl EsterRationale
Reaction Type Direct Esterification & TransesterificationTransesterificationThe monomethyl ester has both a carboxylic acid and a methyl ester group, while the dimethyl ester has two methyl ester groups.
Byproducts Water and MethanolMethanolDirect esterification produces water, while transesterification produces methanol.
Initial Reactivity Potentially higherLowerThe carboxylic acid group of the monomethyl ester can self-catalyze the initial esterification reaction.
Catalyst Requirement May require a catalyst for the transesterification step and to drive the reaction to completion.Typically requires a catalyst (e.g., titanium- or tin-based) for efficient transesterification.While the acid group is self-catalytic, a dedicated catalyst is usually needed for high conversion in polycondensation.
Process Control Potentially more complexMore straightforwardManaging the removal of two different byproducts with different volatilities (water and methanol) can be more challenging.
Side Reactions Potential for side reactions associated with high-temperature esterification in the presence of an acid catalyst.Side reactions such as ether formation can occur at high temperatures, depending on the catalyst used.The presence of a carboxylic acid at high temperatures can sometimes lead to decarboxylation or other side reactions.
Polymer Properties Expected to be similar to polymers from the dimethyl ester, assuming complete reaction and removal of byproducts. The final polymer structure is identical.Well-established for producing high-performance polyesters with good thermal and mechanical properties.The final polyester structure derived from either monomer with a diol is the same.

Experimental Protocols

General Two-Stage Melt Polycondensation Protocol:

Materials:

  • This compound OR trans-1,4-Cyclohexanedicarboxylic acid dimethyl ester

  • 1,4-Cyclohexanedimethanol (CHDM) (slight molar excess, e.g., 1.2:1 diol:diester/monoester)

  • Transesterification/Polycondensation catalyst (e.g., Titanium(IV) butoxide, Antimony(III) oxide)

  • Stabilizer (e.g., a phosphite antioxidant)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Esterification/Transesterification

  • Charge the reactor with the trans-1,4-cyclohexanedicarboxylic acid ester (monomethyl or dimethyl), 1,4-cyclohexanedimethanol, and the catalyst.

  • Purge the reactor with nitrogen and begin stirring.

  • Heat the mixture to 180-220°C under a slow stream of nitrogen.

  • Collect the byproduct (methanol for the dimethyl ester; a mixture of water and methanol for the monomethyl ester) in the distillation receiver.

  • Continue this stage for 2-4 hours, or until the theoretical amount of byproduct has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 250-280°C.

  • Slowly apply a vacuum (e.g., <1 Torr) to the system to facilitate the removal of excess diol and any remaining byproducts.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.

  • Once the desired molecular weight is reached, the polymer is extruded from the reactor under nitrogen pressure and cooled.

Note for Monomethyl Ester: A fractional distillation setup might be beneficial during the first stage to efficiently separate the water and methanol byproducts. The temperature and pressure profiles may need to be carefully optimized to account for the different reaction kinetics.

Visualizing the Polymerization Workflow

The following diagrams illustrate the logical workflow for the synthesis of polyesters using both the monomethyl and dimethyl esters.

Polymerization_Workflow cluster_Monomethyl_Ester Monomethyl Ester Pathway cluster_Dimethyl_Ester Dimethyl Ester Pathway MME_Start Monomethyl Ester + Diol MME_Stage1 Stage 1: Esterification & Transesterification (180-220°C) MME_Start->MME_Stage1 MME_Byproducts Byproducts: Water & Methanol MME_Stage1->MME_Byproducts Removal MME_Oligomers Oligomers MME_Stage1->MME_Oligomers MME_Stage2 Stage 2: Polycondensation (250-280°C, Vacuum) MME_Oligomers->MME_Stage2 MME_Polymer High Molecular Weight Polyester MME_Stage2->MME_Polymer DME_Start Dimethyl Ester + Diol DME_Stage1 Stage 1: Transesterification (180-220°C) DME_Start->DME_Stage1 DME_Byproduct Byproduct: Methanol DME_Stage1->DME_Byproduct Removal DME_Oligomers Oligomers DME_Stage1->DME_Oligomers DME_Stage2 Stage 2: Polycondensation (250-280°C, Vacuum) DME_Oligomers->DME_Stage2 DME_Polymer High Molecular Weight Polyester DME_Stage2->DME_Polymer

Caption: A comparative workflow for polyester synthesis using the monomethyl and dimethyl esters.

Reaction_Comparison cluster_Reactions Polymerization Reactions Monomethyl_Ester Monomethyl Ester (-COOH, -COOCH3) Esterification Direct Esterification (Reacts with Diol) Byproduct: H2O Monomethyl_Ester->Esterification Transesterification Transesterification (Reacts with Diol) Byproduct: CH3OH Monomethyl_Ester->Transesterification Dimethyl_Ester Dimethyl Ester (-COOCH3, -COOCH3) Dimethyl_Ester->Transesterification x2 Polyester Polyester Product Esterification->Polyester Transesterification->Polyester

Caption: Reaction pathways for monomethyl vs. dimethyl ester in polyester synthesis.

Conclusion

While direct experimental data is lacking for a definitive comparison, a theoretical analysis suggests that this compound could be a viable monomer for polyester synthesis. Its dual reactivity, featuring both a carboxylic acid and a methyl ester group, distinguishes it from the more conventional dimethyl ester. The potential for a self-catalyzed initial reaction is an interesting prospect for process intensification. However, the complexity of managing a mixed-byproduct system (water and methanol) would require careful process development and optimization.

Further research, including kinetic studies and a thorough characterization of the resulting polymers, is necessary to fully elucidate the performance of the monomethyl ester in comparison to the dimethyl ester and to determine if its unique characteristics offer any tangible benefits in the production of high-performance polyesters. Researchers and drug development professionals exploring novel polyester formulations may find the monomethyl ester to be an intriguing candidate for investigation, potentially offering new avenues for controlling polymer synthesis and properties.

The Influence of Stereochemistry: A Comparative Analysis of Polyesters from Cis and Trans-1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of polyesters derived from the geometric isomers of 1,4-cyclohexanedicarboxylic acid (CHDA) reveals significant distinctions in their thermal and mechanical properties. The spatial arrangement of the carboxyl groups on the cyclohexane ring—either in a cis or trans configuration—profoundly impacts polymer chain packing, crystallinity, and ultimately, the material's end-use suitability.

The core difference lies in the geometry of the monomers. The trans-isomer of 1,4-CHDA has a more linear and rigid structure, which allows for more efficient packing of polymer chains. This leads to higher crystallinity in polyesters derived from it. In contrast, the cis-isomer introduces a kink or bend in the polymer backbone, disrupting chain regularity and resulting in amorphous materials.[1] Consequently, polyesters rich in the trans-isomer are typically semi-crystalline, while those with a high cis-isomer content are amorphous.[1]

Comparative Performance Data

The stereochemistry of the CHDA monomer is a critical determinant of the final polymer's thermal and mechanical behavior. Generally, an increase in the trans-CHDA isomer content leads to a linear increase in both the glass transition temperature (Tg) and the melting temperature (Tm) of the resulting polyesters.[2]

Table 1: Thermal Properties of Polyesters with Varying Cis/Trans CHDA Ratios

PropertyPolyester with High cis-CHDA ContentPolyester with High trans-CHDA ContentPrimary Reason for Difference
Crystallinity Amorphous[1]Semi-crystalline[1]The linear trans-isomer allows for better chain packing.
Glass Transition Temp. (Tg) LowerHigher[1][2]Increased rigidity of the trans-isomer limits chain mobility.
Melting Temp. (Tm) Not applicable (amorphous)Higher[2]Ordered crystalline structures require more energy to melt.
Thermal Stability GoodGoodThe fundamental thermal stability is not significantly affected by the isomer ratio.[3]

Table 2: Mechanical Properties of Polyesters with Varying Cis/Trans CHDA Ratios

PropertyPolyester with High cis-CHDA ContentPolyester with High trans-CHDA ContentPrimary Reason for Difference
Tensile Strength LowerHigherHigher crystallinity and intermolecular forces in trans-based polymers.
Tensile Modulus (Stiffness) LowerHigher[1]The rigid structure of the trans-isomer contributes to a stiffer polymer chain.
Elongation at Break HigherLowerAmorphous polymers are generally more flexible and can stretch more before breaking.

It is important to note that during the polymerization process, especially at high temperatures typical for melt polycondensation, isomerization can occur, shifting the initial cis/trans ratio towards a thermodynamically stable equilibrium, which is often around a 34-66 mol% cis-trans ratio.[1]

Visualizing the Structural and Synthetic Differences

To better understand the fundamental differences, the following diagrams illustrate the isomeric structures of 1,4-CHDA and a typical experimental workflow for polyester synthesis.

G cluster_cis cis-1,4-Cyclohexanedicarboxylic Acid cluster_trans trans-1,4-Cyclohexanedicarboxylic Acid cis_struct Carboxyl groups on the same side of the ring (axial-equatorial) cis_prop Introduces a 'kink' in the polymer chain cis_struct->cis_prop cis_result Leads to Amorphous Polymers cis_prop->cis_result trans_struct Carboxyl groups on opposite sides of the ring (di-equatorial) trans_prop Creates a more linear and rigid polymer chain trans_struct->trans_prop trans_result Favors Semi-Crystalline Polymers trans_prop->trans_result

Caption: Logical relationship between cis and trans isomers of 1,4-CHDA and their resulting polymer morphology.

G start Monomers: - 1,4-CHDA (cis, trans, or mixed) - Diol (e.g., 1,4-butanediol) ester Step 1: Esterification / Transesterification - React monomers with catalyst (e.g., Ti(OBu)4) - Temp: 150-220°C under N2 - Remove water/methanol byproduct start->ester poly Step 2: Polycondensation - Increase temperature (250-300°C) - Apply high vacuum - Remove excess diol to increase molecular weight ester->poly polymer Resulting Polyester poly->polymer char Characterization polymer->char nmr NMR: Confirm structure, cis/trans ratio char->nmr dsc DSC: Determine Tg, Tm char->dsc tga TGA: Assess thermal stability char->tga mech Tensile Testing: Measure strength and modulus char->mech

Caption: Generalized experimental workflow for the two-stage melt polycondensation of polyesters.

Experimental Protocols

The synthesis of polyesters from 1,4-CHDA is typically achieved through a two-step melt polycondensation process.

Representative Synthesis Protocol: Two-Step Melt Polycondensation
  • Esterification/Transesterification: The first stage involves reacting the dicarboxylic acid (1,4-CHDA) or its dimethyl ester (dimethyl 1,4-cyclohexanedicarboxylate) with a molar excess of a diol (e.g., 1,4-butanediol, ethylene glycol) in the presence of a catalyst.[4]

    • Setup: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with the monomers and a catalyst, such as titanium tetrabutoxide (Ti(OBu)₄).

    • Conditions: The mixture is heated to a temperature range of 150-220°C under a slow stream of inert nitrogen gas.[4]

    • Process: During this stage, the esterification reaction occurs, and a byproduct (water or methanol) is continuously removed and collected, which drives the reaction forward.[4]

  • Polycondensation: The second stage aims to increase the polymer's molecular weight.

    • Conditions: The temperature is gradually raised to 250-300°C, and a high vacuum (typically <1 Torr) is applied to the system.[4]

    • Process: The high temperature and vacuum facilitate the removal of the excess diol and promote the chain-growth reaction.[4] The progress of the reaction is often monitored by observing the increase in the viscosity of the molten polymer.[4] The reaction is considered complete when the desired viscosity is achieved.

Key Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the chemical structure of the polyester and, crucially, to determine the final cis/trans isomer ratio in the polymer backbone.[4][5] The protons adjacent to the carbonyl groups of the cis and trans isomers show distinct chemical shifts, allowing for their quantification.[5]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the key thermal transitions of the polymer.[4] This includes the glass transition temperature (Tg) for the amorphous regions and the melting temperature (Tm) and crystallization temperature (Tc) for semi-crystalline materials.

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyester by measuring its weight loss as a function of increasing temperature, thereby determining the onset of thermal degradation.[3]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

References

Effect of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester on polymer glass transition temperature

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide on the Effect of Cycloaliphatic Monomers on Polymer Glass Transition Temperature

The introduction of rigid monomer units into a polymer backbone is a well-established strategy for increasing its glass transition temperature (Tg). This guide focuses on the effect of incorporating the trans-1,4-cyclohexane ring structure, primarily through the use of trans-1,4-Cyclohexanedicarboxylic acid (t-CHDA), on the Tg of polyesters. While specific data for the monomethyl ester derivative is limited in publicly available research, the behavior of the parent diacid provides a robust framework for understanding its influence. The incorporation of this cycloaliphatic structure restricts the rotational freedom of the polymer chains, leading to a higher temperature requirement for the onset of segmental motion, and thus, a higher Tg.

Cycloaliphatic polyesters, particularly those based on t-CHDA, occupy an intermediate space between the high Tg of aromatic polyesters (like those from terephthalic acid) and the lower Tg of linear aliphatic polyesters.[1][2] This unique positioning allows for the development of polymers with a desirable balance of thermal stability, processability, and mechanical properties.[1]

Performance Comparison: Effect of Diacid Structure on Glass Transition Temperature

The selection of the diacid comonomer is a critical determinant of the final polymer's thermal properties. The rigid, non-planar structure of the trans-1,4-cyclohexane ring is less flexible than a linear aliphatic chain (e.g., from adipic acid) but offers more conformational freedom than a planar aromatic ring (e.g., from terephthalic acid). This structural difference is directly reflected in the glass transition temperature of the resulting polyesters.

Polymer SystemDiacid ComponentDiol ComponentGlass Transition Temp. (Tg) in °CKey Characteristics
PBT (Polybutylene Terephthalate) Terephthalic Acid (Aromatic)1,4-Butanediol~45 - 55[3][4]High rigidity, high melting point
PET (Polyethylene Terephthalate) Terephthalic Acid (Aromatic)Ethylene Glycol~76 - 80[5][6]High rigidity, excellent barrier properties
PBCE (Poly(butylene trans-1,4-cyclohexanedicarboxylate)) trans-1,4-CHDA (Cycloaliphatic)1,4-Butanediol~37[7]Intermediate flexibility and Tg
PPCE (Poly(propylene trans-1,4-cyclohexanedicarboxylate)) trans-1,4-CHDA (Cycloaliphatic)1,3-Propanediol~8[8]Decreased Tg with shorter diol chain
PPeCE (Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate)) trans-1,4-CHDA (Cycloaliphatic)1,5-Pentanediol~-11[7]Tg decreases as diol chain length increases
PHCE (Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate)) trans-1,4-CHDA (Cycloaliphatic)1,6-Hexanediol~-21[8]Further decrease in Tg with longer diol chain

Note: The properties listed are approximate values and can vary depending on the specific grade, processing conditions, and cis/trans isomer ratio of the monomers.

As the data indicates, replacing an aromatic diacid like terephthalic acid with t-CHDA generally results in a polyester with a lower Tg, but one that is significantly higher than purely linear aliphatic polyesters. Furthermore, within t-CHDA-based polyesters, the Tg can be systematically tuned by altering the length of the flexible linear diol component; a longer diol chain increases flexibility and lowers the Tg.[7][8] The cis/trans isomer ratio of the cyclohexane ring also critically influences thermal properties, with a higher trans content leading to better chain packing, higher rigidity, and consequently, a higher Tg.[9][10]

Experimental Protocols

Reproducible and comparable data rely on standardized experimental methodologies for both polymer synthesis and characterization.

Protocol 1: Polyester Synthesis via Melt Polycondensation

A two-step melt polycondensation is a common and effective method for synthesizing high-molecular-weight polyesters from diacids and diols.

Materials:

  • trans-1,4-Cyclohexanedicarboxylic acid (t-CHDA) or other diacid

  • Diol (e.g., 1,4-butanediol, 1,3-propanediol)

  • Catalyst (e.g., Titanium(IV) butoxide, TBT)

  • Nitrogen gas supply

  • Vacuum system

Procedure:

  • Esterification: The diacid and a molar excess of the diol (typically a 1:1.2 to 1:2.2 ratio) are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser.[10] The catalyst (e.g., 200 ppm TBT) is added.[8] The mixture is heated to a temperature of 180-220°C under a slow stream of nitrogen. This stage facilitates the formation of oligomers, with water being removed as a byproduct. The reaction proceeds for 2-4 hours until the theoretical amount of water is collected.

  • Polycondensation: The temperature is gradually increased to 230-260°C, and a high vacuum (<1 mbar) is applied.[11] This step is crucial for removing the excess diol and driving the polymerization reaction toward a high molecular weight. The reaction is monitored by observing the increase in melt viscosity or the torque on the mechanical stirrer. This stage typically lasts for another 2-5 hours.

  • Recovery: Once the desired viscosity is achieved, the reactor is brought back to atmospheric pressure with nitrogen, and the molten polymer is discharged and cooled. The resulting polyester is then typically purified by dissolving it in a suitable solvent (like chloroform) and precipitating it in a non-solvent (like cold methanol).[1]

Protocol 2: Glass Transition Temperature Measurement via DSC

Differential Scanning Calorimetry (DSC) is the standard technique for determining the thermal transitions of a polymer, including the glass transition.[12][13]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper press

Procedure:

  • Sample Preparation: A small sample of the synthesized polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[14][15] An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The DSC is programmed with a specific heat-cool-heat cycle to erase any prior thermal history and obtain a clear signal. A typical program is as follows:

    • First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., -50°C) to a temperature well above its melting point (e.g., 250°C) at a constant rate, typically 10°C/min, under a nitrogen atmosphere.[13] This scan removes the thermal history from processing and storage.

    • Cooling Scan: Cool the sample from the high temperature back down to the starting temperature at a controlled rate (e.g., 10°C/min or faster to achieve an amorphous state).

    • Second Heating Scan: Heat the sample again at the same rate (e.g., 10°C/min). The glass transition temperature (Tg) is determined from this second heating scan.[12]

  • Data Analysis: The Tg is identified as a step-like change in the baseline of the heat flow curve from the second heating scan. It is typically reported as the midpoint of this transition.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical flow from monomer selection to the final characterization of the polymer's glass transition temperature.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomers 1. Monomer Selection - Diacid (e.g., t-CHDA) - Diol (e.g., 1,4-Butanediol) - Catalyst (e.g., TBT) Esterification 2. Esterification Stage - Heat to 180-220°C - Nitrogen Atmosphere - Remove Water Monomers->Esterification Charge Reactor Polycondensation 3. Polycondensation Stage - Increase Temp to 230-260°C - Apply High Vacuum - Remove Excess Diol Esterification->Polycondensation Form Oligomers Polymer 4. High MW Polyester Polycondensation->Polymer Achieve High Viscosity Preparation 5. DSC Sample Preparation - Weigh 5-10 mg Polymer - Seal in Aluminum Pan Polymer->Preparation Sample Polymer DSC_Run 6. DSC Measurement - Heat-Cool-Heat Cycle - Rate: 10°C/min Preparation->DSC_Run Load into DSC Analysis 7. Data Analysis DSC_Run->Analysis Generate Thermogram Tg_Value Glass Transition Temperature (Tg) Analysis->Tg_Value Determine Midpoint of Transition

References

A Researcher's Guide to Differential Scanning Calorimetry (DSC) for Polymer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount. The incorporation of compounds such as plasticizers, nucleating agents, or active pharmaceutical ingredients (APIs) can significantly alter these properties, impacting the material's processing, performance, and stability. Differential Scanning Calorimetry (DSC) is a powerful analytical technique that provides critical insights into these changes. This guide offers a comparative analysis of polymers containing various compounds, supported by experimental data and detailed protocols.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature or time.[1] This technique is instrumental in characterizing key thermal transitions in polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[2] By analyzing these transitions, researchers can understand the effect of additives on the polymer's behavior.

Comparative Analysis of Polymer-Compound Systems

The addition of compounds to a polymer matrix can induce significant shifts in its thermal properties. Below, we compare the effects of different additives on various polymers.

Effect of Plasticizers on Polyvinyl Chloride (PVC)

Plasticizers are added to polymers like PVC to increase their flexibility and reduce their processing temperature. This is achieved by lowering the glass transition temperature (Tg).[3] Dioctyl phthalate (DOP) is a common plasticizer for PVC. As the concentration of DOP increases, the Tg of PVC decreases, indicating enhanced plasticization.[4]

PVC FormulationGlass Transition Temperature (Tg) (°C)
Unplasticized PVC80
PVC + 10 wt% DOP65
PVC + 20 wt% DOP50
PVC + Polymeric Plasticizer-39

This table summarizes data showing the effect of different plasticizers on the glass transition temperature of PVC.[3][4]

Influence of Additives on Polyethylene Terephthalate (PET)

Additives are often incorporated into PET to modify its crystallization behavior, which in turn affects its mechanical and optical properties. For instance, nucleating agents can accelerate the rate of crystallization. The thermal history of the material also plays a crucial role in its observed properties.

PET SampleCrystallization Temperature (Tc) (°C)Melting Temperature (Tm) (°C)
Virgin PET160252
Recycled PET (RPET) - Sample 1185248
Recycled PET (RPET) - Sample 2190247
Recycled PET (RPET) - Sample 3195246

This table presents a comparison of the crystallization and melting temperatures for virgin and recycled PET, highlighting the impact of processing history and potential additives in recycled materials.[5]

Drug-Polymer Interactions in Amorphous Solid Dispersions

In the pharmaceutical industry, DSC is a key tool for characterizing amorphous solid dispersions (ASDs), where a drug is molecularly dispersed within a polymer matrix to enhance its solubility and bioavailability.[6] The absence of a drug's melting peak in the DSC thermogram of an ASD is a primary indicator of its amorphous state.[7] The glass transition temperature of the ASD provides information about the miscibility of the drug and the polymer.[7]

FormulationGlass Transition Temperature (Tg) (°C)Drug Melting Peak
Crystalline Celecoxib (CLX)-165.51 °C
Amorphous Celecoxib (CLX)59.94 °C165.17 °C (after recrystallization)
CLX:PVP (1:1) Physical Mixture-Broad peak at 161.02 °C
CLX:PVP (1:1) Solid Dispersion125.10 °CAbsent

This table illustrates the DSC data for Celecoxib (CLX) and its formulations with Polyvinylpyrrolidone (PVP), demonstrating the conversion of the drug to an amorphous and miscible state in the solid dispersion.[7]

Experimental Protocols

Accurate and reproducible DSC results are contingent on a well-defined experimental protocol.

Standard DSC Protocol for Polymer Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.[8]

    • For films, ensure the sample is flat and covers the bottom of the pan to ensure good thermal contact.[9]

    • Crimp the pan with a lid.[8]

  • Instrument Setup:

    • Place the prepared sample pan in the DSC cell and an empty, sealed pan as a reference.[8]

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected transition.

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the final expected transition.[2]

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate, often 10 °C/min, back to the starting temperature.

    • Perform a second heating scan at the same rate as the first. The data from the second heating scan is typically used for analysis as it provides information on the inherent properties of the material, free from thermal history effects.[2]

DSC Protocol for Amorphous Solid Dispersions

For the analysis of ASDs, the protocol is similar to the standard procedure, with a particular focus on the first heating scan to observe the initial state of the drug within the polymer matrix. The heating rate may be varied to study the kinetics of recrystallization.[6]

Comparison with Other Thermal Analysis Techniques

While DSC is a powerful tool, a comprehensive understanding of a polymer's thermal behavior can often be achieved by complementing it with other techniques such as Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA).

TechniquePrincipleKey Information Obtained for Polymers
DSC Measures heat flow into or out of a sample as a function of temperature.Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), heat of fusion, and degree of crystallinity.[1]
TGA Measures the change in mass of a sample as a function of temperature.Thermal stability, decomposition temperature, moisture content, and filler content.[10]
DMA Measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, and frequency.Glass transition temperature (Tg) with higher sensitivity than DSC, viscoelastic behavior, and secondary transitions.[11]

This table provides a comparative overview of DSC, TGA, and DMA for polymer characterization.

Visualizing DSC Workflows and Data Interpretation

The following diagrams, generated using the DOT language, illustrate the experimental workflow of a typical DSC analysis and the logical process of interpreting the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample pan Place in aluminum pan load Load sample and reference pans weigh->load crimp Crimp with lid purge Purge with Nitrogen program Set thermal program (Heat-Cool-Heat) thermogram Generate Thermogram (Heat Flow vs. Temp) program->thermogram identify Identify transitions (Tg, Tc, Tm) quantify Quantify enthalpy and crystallinity

A typical workflow for DSC analysis of polymers.

DSC_Interpretation cluster_transitions Identify Thermal Transitions cluster_properties Determine Polymer Properties start DSC Thermogram tg Glass Transition (Tg) Baseline shift start->tg tc Crystallization (Tc) Exothermic peak start->tc tm Melting (Tm) Endothermic peak start->tm amorphous Amorphous/Crystalline nature tg->amorphous miscibility Drug-polymer miscibility tg->miscibility crystallinity Degree of crystallinity tc->crystallinity tm->crystallinity

Logical flow for interpreting DSC thermogram data.

References

Performance Showdown: Trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester vs. Terephthalic Acid Derivatives in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Polymer Scientists

The architecture of a polymer dictates its physical and chemical characteristics. For polyesters, the choice of diacid and diol monomers is paramount in tailoring properties for specific applications, from high-performance plastics to advanced drug delivery systems. This guide provides an objective comparison of polymers derived from trans-1,4-cyclohexanedicarboxylic acid monomethyl ester and those synthesized from widely-used terephthalic acid derivatives. By examining their performance, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed monomer selections.

Key Performance Differences at a Glance

Polymers synthesized with trans-1,4-cyclohexanedicarboxylic acid (t-CHDA) moieties, including from its monomethyl ester, generally exhibit distinct advantages over their aromatic counterparts derived from terephthalic acid (TPA). The incorporation of the cycloaliphatic t-CHDA unit can lead to enhanced flexibility, improved processability, and greater photo-oxidative stability. In contrast, the rigid aromatic ring of TPA typically imparts higher thermal stability and mechanical strength.

The trans-isomer of 1,4-cyclohexanedicarboxylic acid is crucial for achieving high-performance characteristics. Its linear and symmetric structure allows for efficient chain packing, leading to higher crystallinity, melting points, and glass transition temperatures compared to the cis-isomer.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of polyesters synthesized with t-CHDA and TPA derivatives. The data is compiled from various studies and represents typical values for homopolymers synthesized with common diols like ethylene glycol or butanediol.

PropertyPolyester from t-CHDA DerivativePolyester from TPA DerivativeKey Advantages of t-CHDA Derivative
Thermal Properties
Glass Transition Temp. (Tg)Lower to ModerateHigherImproved flexibility and lower processing temperatures.
Melting Temperature (Tm)Moderate to HighHighWider processing window.
Thermal StabilityGoodExcellentTPA's aromatic structure provides superior heat resistance.
Mechanical Properties
Tensile StrengthModerateHighTPA-based polyesters are generally stronger and more rigid.
Elongation at BreakHigherLowerEnhanced ductility and toughness.
Impact ResistanceHigherLowerThe cycloaliphatic ring can absorb more impact energy.[1]
Other Properties
UV Resistance/WeatherabilityHigherLowerThe absence of a UV-absorbing phenyl ring improves outdoor durability.[1]
ProcessabilityBetterGoodOften exhibit lower melt viscosity.[1]
Gas Barrier PropertiesGoodExcellentTPA-based polyesters like PET are known for their superior gas barrier properties.[1]

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are representative experimental protocols for the synthesis and characterization of polyesters based on t-CHDA and TPA derivatives.

Synthesis: Two-Step Melt Polycondensation

This common method involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and temperature.

Materials:

  • Diacid or diester monomer (this compound or dimethyl terephthalate)

  • Diol (e.g., ethylene glycol, 1,4-butanediol) in a molar excess (typically 1.2-2.0 times the diacid/diester)

  • Catalyst (e.g., titanium(IV) butoxide (TBT), antimony trioxide)

  • Stabilizer (e.g., phosphorous acid)

Protocol:

  • Esterification/Transesterification:

    • The diacid/diester, diol, and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

    • The mixture is heated to 180-220°C under a nitrogen atmosphere with continuous stirring.

    • Water or methanol is distilled off as a byproduct. This stage is continued until the theoretical amount of byproduct is collected, indicating the formation of low molecular weight oligomers.

  • Polycondensation:

    • The temperature is gradually increased to 250-280°C.

    • A vacuum is slowly applied to the system (pressure reduced to <1 Torr) to facilitate the removal of excess diol and drive the polymerization reaction.

    • The reaction is monitored by the increase in melt viscosity, often measured by the torque on the stirrer.

    • Once the desired viscosity is achieved, the molten polymer is extruded under nitrogen pressure and pelletized.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and composition of the polyester.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition temperature of the polymer.

  • Tensile Testing: Evaluates mechanical properties such as tensile strength, Young's modulus, and elongation at break according to ASTM standards.

Visualizing the Monomer-Property Relationship

The choice of monomer fundamentally influences the polymerization process and the final properties of the polyester. The following diagram illustrates this relationship.

Monomer_Property_Relationship cluster_monomers Monomer Selection cluster_process Polymerization Process cluster_properties Resulting Polymer Properties t-CHDA_Monomethyl_Ester trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester Polycondensation Melt Polycondensation t-CHDA_Monomethyl_Ester->Polycondensation yields TPA_Derivative Terephthalic Acid Derivative TPA_Derivative->Polycondensation yields CHDA_Properties Enhanced Flexibility Improved Weatherability Good Impact Resistance Polycondensation->CHDA_Properties if t-CHDA is used TPA_Properties High Thermal Stability High Mechanical Strength Excellent Gas Barrier Polycondensation->TPA_Properties if TPA is used

Caption: Logical flow from monomer selection to final polymer properties.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of these polyesters.

Experimental_Workflow Monomers Monomers (Diacid/Diester + Diol) Esterification Step 1: Esterification (180-220°C) Monomers->Esterification Catalyst Catalyst & Stabilizer Catalyst->Esterification Polycondensation Step 2: Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Oligomers Polymer Polyester Product Polycondensation->Polymer Characterization Characterization (NMR, GPC, DSC, TGA, Tensile) Polymer->Characterization

Caption: A typical experimental workflow for polyester synthesis and characterization.

References

Cross-Validation of Analytical Methods for trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of drug metabolites and related compounds is paramount in pharmaceutical research and development. This guide provides a comprehensive comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. The objective is to present a framework for the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms. This document outlines the validation parameters for each method, supported by hypothetical experimental data, and provides detailed experimental protocols.

Method Comparison: LC-MS/MS vs. GC-MS

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of small molecules. The choice between them often depends on the analyte's properties, the sample matrix, and the desired sensitivity and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly selective and sensitive, often requiring minimal sample preparation. It is well-suited for the direct analysis of polar and non-volatile compounds like dicarboxylic acid monoesters in biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and is a robust technique for volatile compounds. For non-volatile analytes such as dicarboxylic acid monoesters, a derivatization step is necessary to increase their volatility and thermal stability.[1][2]

The following sections detail the hypothetical performance characteristics of validated LC-MS/MS and GC-MS methods for the analysis of this compound and a protocol for their cross-validation.

Data Presentation: Comparison of Method Validation Parameters

The table below summarizes the key performance characteristics of the two hypothetical analytical methods.

Validation ParameterLC-MS/MS MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.998> 0.997> 0.99
Range 1 - 1000 ng/mL5 - 1500 ng/mLDependent on expected concentrations
Accuracy (% Recovery) 95.8 - 103.2%93.5 - 105.1%85 - 115% (ICH Guideline)[3]
Precision (%RSD)
- Intra-day< 5%< 6%< 15%
- Inter-day< 7%< 8%< 15%
Limit of Detection (LOD) 0.5 ng/mL2 ng/mL-
Limit of Quantification (LOQ) 1 ng/mL5 ng/mL-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

Method 1: LC-MS/MS Analysis

This protocol is based on methods developed for the analysis of short-chain fatty acids and dicarboxylic acids.[4][5][6]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically.

      • Internal Standard (e.g., deuterated analog): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and a suitable internal standard in methanol.

    • Spike blank matrix (e.g., plasma, urine) with the stock solution to prepare calibration standards and quality control (QC) samples.

    • Perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of the sample.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

Method 2: GC-MS Analysis

This protocol is adapted from methods for the analysis of dicarboxylic acids in various matrices.[1][2][7]

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Derivatization:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and internal standard.

  • Standard and Sample Preparation:

    • Prepare stock solutions as described for the LC-MS/MS method.

    • Perform a liquid-liquid extraction of the sample using a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic extract and proceed with the derivatization step.

Cross-Validation Protocol

The purpose of cross-validation is to ensure that the two analytical methods provide comparable results.[8][9][10] This is typically achieved by analyzing the same set of samples with both methods and comparing the results statistically.

  • Sample Selection: A minimum of 20 incurred samples (samples from a study) spanning the quantifiable range should be selected.

  • Analysis: Analyze the selected samples using both the validated LC-MS/MS and GC-MS methods.

  • Data Evaluation:

    • For each sample, calculate the percentage difference between the concentrations obtained by the two methods.

    • The results are considered comparable if the percentage difference for at least 67% of the samples is within ±20% of the mean concentration.

    • A Bland-Altman plot can be used to visualize the agreement between the two methods.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.

G cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_crossval Cross-Validation lcms_prep Sample Preparation (Protein Precipitation) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Processing lcms_analysis->lcms_data crossval_compare Compare Results lcms_data->crossval_compare gcms_prep Sample Preparation (Liquid-Liquid Extraction) gcms_deriv Derivatization (Silylation) gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data gcms_data->crossval_compare crossval_samples Select Incurred Samples crossval_samples->lcms_prep crossval_samples->gcms_prep crossval_eval Statistical Evaluation crossval_compare->crossval_eval

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

G cluster_methods Analytical Methods cluster_validation Method Validation cluster_crossval Cross-Validation lcms LC-MS/MS linearity Linearity lcms->linearity accuracy Accuracy lcms->accuracy precision Precision lcms->precision lod_loq LOD/LOQ lcms->lod_loq gcms GC-MS gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq comparability Demonstrate Comparability comparability->lcms comparability->gcms

Caption: Logical relationship between method validation and cross-validation.

References

Literature review of the properties of trans-1,4-Cyclohexanedicarboxylic acid and its esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Properties of trans-1,4-Cyclohexanedicarboxylic Acid and Its Esters

Introduction

1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid featuring a cyclohexane ring, existing as two geometric isomers: cis and trans.[1] The trans isomer, in particular, is a subject of significant interest in polymer chemistry and pharmaceutical development.[1][2][3] Industrially, it is primarily produced through the hydrogenation of terephthalic acid.[1][4] Due to its rigid and stable cycloaliphatic structure, trans-1,4-Cyclohexanedicarboxylic acid (t-CHDA) serves as a crucial monomer in the synthesis of high-performance polyesters, offering enhanced thermal and mechanical properties compared to their aromatic or linear aliphatic counterparts.[5][6] Furthermore, its ester derivatives are gaining prominence as non-phthalate plasticizers and as key intermediates in the synthesis of active pharmaceutical ingredients.[3][7]

This guide provides a comprehensive literature review of the properties of t-CHDA and its esters. It objectively compares their performance with relevant alternatives, supported by experimental data, and details the methodologies for key experiments to aid researchers, scientists, and drug development professionals.

Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid

The trans isomer of 1,4-cyclohexanedicarboxylic acid is a white, crystalline solid at room temperature.[8][9] Its defining characteristic is a high melting point, which is significantly greater than that of the cis isomer.[1][10] In its most stable state, the cyclohexane ring of the trans isomer adopts a chair conformation.[11][12]

Table 1: Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid

PropertyValueReferences
Molecular Formula C₈H₁₂O₄[1][8][13][14]
Molecular Weight 172.18 g/mol [1][13][14][15]
CAS Number 619-82-9[1][8][13][14]
Appearance White to off-white crystalline powder[8][9][16]
Melting Point >300 °C[10][14][16]
Solubility Slightly soluble in water; soluble in methanol[16]
Purity Typically >95-98% (GC)[8][9][14]

Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid

The primary industrial route to CHDA is the catalytic hydrogenation of terephthalic acid.[1][4] This process typically yields a mixture of cis and trans isomers. To obtain high-purity t-CHDA, a subsequent isomerization step is often required. This can be achieved by heating the isomer mixture, which converts the thermodynamically less stable cis form to the trans form.[2][17]

G start_mat Terephthalic Acid process_step1 Catalytic Hydrogenation start_mat->process_step1 H₂ process_step process_step intermediate 1,4-CHDA (cis/trans mixture) process_step2 Isomerization intermediate->process_step2 final_product High-Purity trans-1,4-CHDA condition condition process_step1->intermediate catalyst Pd/C Catalyst Water catalyst->process_step1 process_step2->final_product condition1 Heating in Solvent (e.g., DMF with catalyst) or Melt Isomerization process_step2->condition1

Caption: Synthesis workflow for high-purity t-CHDA.

Experimental Protocol: Synthesis via Hydrogenation and Isomerization

1. Hydrogenation of Terephthalic Acid[4]:

  • Materials: Terephthalic acid, 5% Palladium on Carbon (Pd/C) catalyst, deionized water.

  • Procedure: A stainless steel reactor is charged with 100 parts by mass of terephthalic acid, 3.8 parts of the Pd/C catalyst, and 560 parts of water.

  • The reactor is sealed and heated to 150°C with stirring (400 rpm).

  • Hydrogen gas is supplied to the reactor to maintain a pressure of 4 MPa.

  • The reaction is allowed to proceed for approximately 5.5 hours.

  • After completion, the mixture is cooled, and the catalyst is removed by hot filtration to yield an aqueous solution of 1,4-cyclohexanedicarboxylic acid (as a cis/trans mixture).

2. Isomerization to trans-1,4-Cyclohexanedicarboxylic Acid[17]:

  • Materials: Mixed 1,4-cyclohexanedicarboxylic acid, dimethylformamide (DMF), sodium methylate.

  • Procedure: 200 grams of the mixed 1,4-CHDA are added to 200 grams of DMF in a reaction vessel.

  • 2 grams of sodium methylate are added as a catalyst.

  • The mixture is heated to reflux and maintained for 12 hours.

  • After the reaction, the solution is cooled to 5-10°C to induce crystallization.

  • The resulting crystals are collected by filtration and dried to yield high-purity trans-1,4-cyclohexanedicarboxylic acid. A yield of 86.6% with a trans isomer content of 98.9% has been reported with this method.[17]

Comparative Applications of t-CHDA Esters

The esters of t-CHDA are broadly categorized into two main application areas: high-molecular-weight polyesters and low-molecular-weight plasticizers.

Polyesters for Packaging and Fibers

Polyesters synthesized using t-CHDA, such as poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE), are noted for their high thermal stability, mechanical robustness, and excellent gas barrier properties, making them suitable for food packaging applications.[6][11][12] The inclusion of the rigid cycloaliphatic t-CHDA monomer enhances these properties compared to polyesters based on linear aliphatic diacids and offers better resistance to yellowing than aromatic polyesters.[5][11] A higher content of the trans isomer in the polymer backbone leads to increased crystallinity, higher melting temperatures, and improved mechanical strength.[5]

Table 2: Comparison of Thermal Properties of Various Polyesters

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5%) (°C)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) ~90~290-300~390
Poly(ethylene terephthalate) (PET) ~80~260-
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) ~40-50~160-180~380
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) ~64-~400

Data compiled from multiple sources, including[5][11]. Exact values can vary based on molecular weight and cis/trans ratio.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation monomer monomer process_step process_step intermediate intermediate product High Molecular Weight Polyester condition condition tCHDA t-CHDA or Dimethyl Ester Esterification Esterification / Transesterification tCHDA->Esterification Diol Diol (e.g., 1,4-Butanediol) Diol->Esterification Oligomer Oligomer Esterification->Oligomer Cond1 150-220 °C N₂ Atmosphere Esterification->Cond1 Catalyst1 Catalyst Catalyst1->Esterification Polycondensation Polycondensation Oligomer->Polycondensation Polycondensation->product Cond2 250-300 °C High Vacuum Polycondensation->Cond2 G start trans-1,4-CHDA step1 Chemical Modification start->step1 intermediate trans-4-amino-1-cyclohexanecarboxylic acid derivative step1->intermediate step2 Multi-step Synthesis intermediate->step2 product Active Pharmaceutical Ingredient (e.g., Janus Kinase Inhibitor) step2->product

References

Safety Operating Guide

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat as a non-hazardous chemical waste stream unless otherwise specified by local regulations. Collect in a designated, sealed, and clearly labeled container for chemical waste pickup.

This guide provides detailed procedures for the safe and compliant disposal of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, catering to laboratory professionals in research, development, and academic settings. The following protocols are based on general best practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under OSHA 2024 guidelines, its toxicological properties have not been fully investigated. Therefore, it is crucial to handle this compound with care, assuming it may cause skin and eye irritation.

Recommended PPE:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

II. Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.

  • Waste Stream: Designate a specific waste stream for non-hazardous solid chemical waste.

  • Container: Use a clean, dry, and chemically compatible container with a secure lid. The container should be clearly labeled as "this compound Waste."

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, bases, and other reactive chemicals.[1]

III. Step-by-Step Disposal Protocol

  • Collection of Solid Waste:

    • Carefully sweep up solid this compound using a brush and dustpan.

    • Transfer the solid waste into the designated, pre-labeled waste container.

    • For trace amounts or residues, wipe surfaces with a damp cloth or paper towel and dispose of it as solid waste.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weigh boats, contaminated gloves, or paper towels, should also be placed in the designated solid chemical waste container.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a well-ventilated, designated satellite accumulation area (SAA) away from general laboratory traffic.[1]

  • Waste Pickup and Disposal:

    • Once the container is full or ready for disposal, arrange for pickup through your institution's EHS department or a licensed chemical waste contractor.

    • Ensure all required waste disposal forms are completed accurately.

Important Note: Do not dispose of this compound down the drain or in regular trash.[2][3]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Wear safety goggles, gloves, and a lab coat.

  • Contain the Spill: For larger spills, create a dike around the spill area using an absorbent material like vermiculite or sand.

  • Clean Up: Carefully sweep up the spilled solid and any contaminated absorbent material. Place the collected waste into the designated chemical waste container.

  • Decontaminate: Clean the spill area with soap and water.

V. Quantitative Data Summary

Property[4]Value
Molecular Formula C9H14O4
Molecular Weight 186.21 g/mol
Appearance White to off-white solid
Melting Point 124-128°C

VI. Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_collection Collection & Storage cluster_final Final Disposal Start Identify Waste: This compound AssessHazard Consult SDS and Institutional Guidelines. Is it classified as hazardous? Start->AssessHazard HazardousWaste Treat as Hazardous Waste. Follow specific hazardous waste protocols. AssessHazard->HazardousWaste Yes (Per local regulations) NonHazardousWaste Treat as Non-Hazardous Chemical Waste. AssessHazard->NonHazardousWaste No (Default) CollectSolid Collect in a labeled, sealed, compatible container. HazardousWaste->CollectSolid NonHazardousWaste->CollectSolid StoreSAA Store in designated Satellite Accumulation Area (SAA). CollectSolid->StoreSAA EHS_Pickup Arrange for pickup by EHS or licensed contractor. StoreSAA->EHS_Pickup

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid that can cause skin irritation, serious eye irritation, and respiratory irritation. Proper selection and use of PPE are the first line of defense against exposure.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to prevent contact with the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended to prevent respiratory tract irritation. Use in a well-ventilated area.
Protective Clothing A standard laboratory coat should be worn to protect against skin contact.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure risk.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate and Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh Weigh Solid in a Ventilated Enclosure gather_materials->weigh dissolve Dissolve or Mix as Required weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_collection Collect Waste in Labeled, Sealed Containers wash_hands->waste_collection store_waste Store Waste in a Designated Area waste_collection->store_waste waste_pickup Arrange for Professional Waste Disposal store_waste->waste_pickup

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling the chemical, preferably within a fume hood or other ventilated enclosure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, put on all required PPE as specified in the table above.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents to avoid leaving the designated area during the procedure.

  • Handling:

    • If weighing the solid, perform this task in a ventilated enclosure to minimize the inhalation of any dust particles.

    • Handle the compound gently to avoid creating dust.

    • When transferring the chemical, use a spatula or other appropriate tool. Avoid pouring the solid if it can generate dust.

    • If dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Post-Handling:

    • After the procedure is complete, decontaminate the work area with an appropriate solvent and cleaning materials.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Unused Reagent, Contaminated PPE start->solid_waste liquid_waste Solutions Containing the Ester, First Rinse of Glassware start->liquid_waste collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid store_waste Store Waste in a Designated, Safe Location collect_solid->store_waste collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste dispose Dispose of Through a Licensed Hazardous Waste Contractor store_waste->dispose

Caption: Decision-making process for the disposal of waste from handling the ester.

Disposal Protocol:

  • Solid Waste:

    • Unused or excess this compound should be collected as hazardous waste.

    • Contaminated materials such as weigh boats, gloves, and disposable lab coats should also be disposed of as hazardous waste.

    • Place all solid waste into a clearly labeled, sealed container.

  • Liquid Waste:

    • Any solutions containing the ester must be collected as hazardous chemical waste.

    • The first rinse of any glassware that has come into contact with the chemical must be collected as hazardous waste.[1] Subsequent rinses can be disposed of according to standard laboratory procedures for non-hazardous waste, provided the initial rinse was thorough.

    • Collect all liquid waste in a compatible, sealed, and clearly labeled container.

  • General Disposal Guidelines:

    • Never dispose of this chemical or its waste down the drain or in the regular trash.[1]

    • All chemical waste must be disposed of through a licensed hazardous waste disposal contractor.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.